Prmt5-IN-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H19ClN4O5 |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[4-(methoxyamino)pyrrolo[2,3-d]pyrimidin-7-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H19ClN4O5/c1-27-22-16-11-6-7-23(17(11)21-8-20-16)18-14(26)13(25)15(28-18)12(24)9-2-4-10(19)5-3-9/h2-8,12-15,18,24-26H,1H3,(H,20,21,22)/t12-,13+,14-,15-,18-/m1/s1 |
InChI Key |
AMEIDIZPVPXFLE-KQVLKZGSSA-N |
Isomeric SMILES |
CONC1=C2C=CN(C2=NC=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@@H](C4=CC=C(C=C4)Cl)O)O)O |
Canonical SMILES |
CONC1=C2C=CN(C2=NC=N1)C3C(C(C(O3)C(C4=CC=C(C=C4)Cl)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of a Novel PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the potent and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, compound 36, also referred to as PRMT5-IN-45. This document details its biochemical and cellular activity, the experimental protocols for its evaluation, and its effects on downstream signaling pathways, making it a valuable resource for researchers in oncology and drug discovery.
Core Mechanism of Action
Compound 36 is a rationally designed nucleoside derivative that potently and selectively inhibits the enzymatic activity of PRMT5.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of several cellular processes, including gene transcription, mRNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target.
The mechanism of action of compound 36 involves its binding to PRMT5, thereby preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to its protein substrates. By occupying both the SAM and the substrate-binding pockets, compound 36 effectively blocks the methyltransferase activity of the PRMT5/MEP50 complex.[1] This inhibition leads to a reduction in global sDMA levels, which in turn affects the expression and function of key proteins involved in cancer cell proliferation and survival.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for compound 36, demonstrating its potency and selectivity.
Table 1: Biochemical and Cellular Potency
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | PRMT5/MEP50 | 3 nM | [1] |
| Cellular Proliferation | MOLM-13 | Not explicitly stated, but significant inhibition observed | [1] |
Table 2: Selectivity Profile
| Methyltransferase | IC50 (µM) | Fold Selectivity vs. PRMT5 | Reference |
| PRMT1 | >50 | >16,667 | |
| PRMT3 | >50 | >16,667 | |
| PRMT4 | >50 | >16,667 | |
| PRMT6 | >50 | >16,667 | |
| SETD2 | >50 | >16,667 | |
| EZH2 | >50 | >16,667 | |
| G9a | >50 | >16,667 |
Signaling Pathways and Cellular Effects
Inhibition of PRMT5 by compound 36 triggers a cascade of downstream cellular events that contribute to its anti-cancer activity.
-
Reduction of Symmetric Dimethylarginine (sDMA): Treatment with compound 36 leads to a dose-dependent decrease in the global levels of sDMA on cellular proteins. This is a direct pharmacodynamic marker of PRMT5 inhibition.
-
Induction of Apoptosis: Compound 36 induces programmed cell death in cancer cells. This is a key mechanism for its anti-proliferative effects.
-
Cell Cycle Arrest: The inhibitor causes a halt in the cell cycle progression of cancer cells, preventing them from dividing and proliferating.
The following diagram illustrates the central role of PRMT5 and the mechanism of its inhibition by compound 36.
Caption: Mechanism of PRMT5 inhibition by Compound 36.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of compound 36.
PRMT5/MEP50 Biochemical Assay
This assay quantifies the in vitro inhibitory activity of compound 36 against the PRMT5/MEP50 enzyme complex.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the methylation of a biotinylated histone H4-derived peptide substrate.
-
Reagents:
-
Recombinant human PRMT5/MEP50 complex
-
Biotin-Histone H4 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
Europium-labeled anti-mono/di-methyl arginine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
-
Procedure:
-
A dilution series of compound 36 is prepared in DMSO and then diluted in assay buffer.
-
The PRMT5/MEP50 enzyme is incubated with the various concentrations of compound 36 for a pre-incubation period (e.g., 30 minutes at room temperature).
-
The methyltransferase reaction is initiated by the addition of the biotin-H4 peptide substrate and SAM.
-
The reaction is allowed to proceed for a defined time (e.g., 60 minutes at 30°C).
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (Eu-labeled antibody and SA-APC) are added, and the mixture is incubated to allow for binding.
-
The TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Workflow for the PRMT5 biochemical assay.
Cellular Proliferation Assay
This assay determines the effect of compound 36 on the growth of cancer cell lines.
-
Principle: Cell viability is measured using a colorimetric or luminescent method after a defined period of treatment with the inhibitor.
-
Reagents:
-
Cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium
-
Compound 36
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight (for adherent cells).
-
A dilution series of compound 36 is prepared in cell culture medium and added to the cells.
-
The cells are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a short period to allow for signal development.
-
The absorbance or luminescence is measured on a plate reader.
-
The percentage of cell viability is calculated relative to a vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) can be determined.
-
Western Blot for Symmetric Dimethylarginine (sDMA)
This method is used to assess the pharmacodynamic effect of compound 36 on the global levels of sDMA in cells.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the sDMA modification.
-
Reagents:
-
Cancer cell line
-
Compound 36
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: anti-sDMA
-
Primary antibody: loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cells are treated with various concentrations of compound 36 for a specified time.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary anti-sDMA antibody overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The membrane is washed again, and the chemiluminescent substrate is added.
-
The signal is detected using a chemiluminescence imaging system.
-
The membrane is stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Caption: Logical flow of Compound 36's anti-cancer effects.
Conclusion
Compound 36 is a highly potent and selective inhibitor of PRMT5 with demonstrated anti-proliferative activity in cancer cells. Its mechanism of action, centered on the inhibition of sDMA formation, leads to the induction of apoptosis and cell cycle arrest. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds as potential cancer therapeutics.
References
Prmt5-IN-28: Unraveling its Function in Cancer Cells - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes frequently dysregulated in cancer, including gene transcription, mRNA splicing, and the DNA damage response. Its overexpression is correlated with poor prognosis in numerous malignancies, making it a compelling target for therapeutic intervention. Prmt5-IN-28 is a small molecule inhibitor of PRMT5, designed to probe the enzymatic function of this key protein and evaluate its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the function of this compound in cancer cells, consolidating available data on its mechanism of action, effects on cellular pathways, and methodologies for its investigation.
Introduction to PRMT5 in Oncology
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in epigenetic regulation and signal transduction. In the context of cancer, PRMT5's functions are multifaceted:
-
Transcriptional Regulation: PRMT5 can act as both a transcriptional repressor and activator. It is known to repress tumor suppressor genes by methylating histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s).[2]
-
RNA Splicing: PRMT5 is essential for the biogenesis of spliceosomal small nuclear ribonucleoproteins (snRNPs).[2] Dysregulation of splicing is a hallmark of many cancers.
-
DNA Damage Response: PRMT5 participates in the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents.
-
Signal Transduction: PRMT5 can methylate and regulate the activity of key signaling proteins involved in cell proliferation and survival.
The aberrant activity of PRMT5 in cancer cells, promoting proliferation, survival, and metastasis, has spurred the development of targeted inhibitors.[3][4] this compound is one such inhibitor, offering a tool to dissect the intricate roles of PRMT5 in cancer biology.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of the methyltransferase activity of PRMT5. While detailed structural and kinetic data for this compound are not extensively published in publicly available literature, its primary mechanism is understood to be the competitive inhibition of PRMT5's ability to bind its methyl donor, S-adenosylmethionine (SAM), or its substrate proteins. By blocking this enzymatic activity, this compound prevents the symmetric dimethylation of PRMT5 targets.
Functional Effects of this compound in Cancer Cells
The functional consequences of treating cancer cells with this compound are anticipated to mirror the effects of PRMT5 inhibition through other means, such as genetic knockdown. These effects include:
-
Inhibition of Cell Proliferation: By interfering with the regulation of cell cycle genes and growth-promoting pathways, this compound is expected to reduce the proliferation rate of cancer cells.
-
Induction of Apoptosis: Inhibition of PRMT5 can lead to the upregulation of pro-apoptotic factors and the downregulation of survival signals, ultimately triggering programmed cell death.
-
Cell Cycle Arrest: Disruption of PRMT5's role in cell cycle progression can lead to arrest at various checkpoints.
-
Alterations in Gene Expression: Treatment with this compound will likely lead to significant changes in the transcriptome, reflecting the widespread role of PRMT5 in gene regulation.
-
Modulation of Splicing: Inhibition of PRMT5 can lead to widespread splicing defects, which can be detrimental to cancer cell survival.
Key Signaling Pathways Modulated by this compound
Based on the known functions of PRMT5, this compound is predicted to impact several critical cancer-related signaling pathways.
PRMT5-Mediated Gene Regulation
This compound, by inhibiting PRMT5, can de-repress tumor suppressor genes that are epigenetically silenced by PRMT5-mediated histone methylation. This can reactivate cellular checkpoints and anti-proliferative programs.
Caption: this compound inhibits PRMT5, preventing histone methylation and de-repressing tumor suppressor genes.
Impact on the Spliceosome Machinery
This compound's inhibition of PRMT5 is expected to disrupt the methylation of Sm proteins, which is a crucial step in the assembly of the spliceosome. This can lead to global splicing defects and the production of aberrant transcripts, ultimately leading to cell death.
Caption: this compound disrupts spliceosome function by inhibiting the PRMT5-mediated methylation of Sm proteins.
Experimental Protocols for Investigating this compound
To rigorously assess the function of this compound in cancer cells, a combination of in vitro assays is essential. The following are representative protocols.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and growth of cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a DMSO-treated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Western Blot Analysis
Objective: To assess the impact of this compound on the levels of PRMT5 target proteins and downstream signaling molecules.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., H4R3me2s, p53, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Quantitative Data Summary
Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for this compound across various cancer cell lines. Researchers utilizing this compound are encouraged to generate and publish such data to build a comprehensive profile of its activity. The following table serves as a template for presenting such data.
| Cell Line | Cancer Type | This compound IC50 (µM) | Apoptosis Induction (Fold Change vs. Control) |
| e.g., MCF-7 | Breast | Data not available | Data not available |
| e.g., A549 | Lung | Data not available | Data not available |
| e.g., HCT116 | Colon | Data not available | Data not available |
Conclusion and Future Directions
This compound represents a valuable chemical tool for elucidating the complex roles of PRMT5 in cancer. While the conceptual framework for its function is well-supported by the extensive literature on PRMT5, specific experimental data on this compound is needed to fully characterize its potential as a therapeutic agent. Future research should focus on:
-
Comprehensive Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy and targeted therapies.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.
The continued investigation of this compound and other PRMT5 inhibitors holds significant promise for the development of novel and effective cancer therapies.
References
Prmt5-IN-28 and Symmetric Arginine Dimethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular homeostasis and a compelling therapeutic target in oncology. As the primary catalyst for symmetric dimethylation of arginine (sDMA) on both histone and non-histone proteins, PRMT5 plays a pivotal role in the regulation of gene expression, mRNA splicing, signal transduction, and the DNA damage response.[1][2] Its dysregulation is implicated in the progression of numerous cancers, making the development of potent and selective inhibitors a key focus of modern drug discovery. This technical guide provides an in-depth overview of PRMT5 inhibition, with a focus on the uncharacterized inhibitor Prmt5-IN-28. Due to the limited public data on this compound, this document will leverage data from well-characterized PRMT5 inhibitors such as GSK3326595 and EPZ015666 to provide a comprehensive framework for its evaluation. We will detail the mechanism of action of PRMT5 inhibitors, present key quantitative data in structured tables, provide detailed experimental protocols for the characterization of such inhibitors, and visualize the core signaling pathways and experimental workflows.
Introduction to PRMT5 and Symmetric Arginine Dimethylation
Protein arginine methylation is a crucial post-translational modification that fine-tunes the function of proteins involved in a myriad of cellular processes.[1][2] PRMTs are classified into three types based on the methylation state they produce. Type II PRMTs, of which PRMT5 is the predominant member, catalyze the formation of monomethylarginine (MMA) and symmetric dimethylarginine (sDMA).[1] PRMT5 forms a complex with MEP50 (methylosome protein 50), which is essential for its catalytic activity. This complex targets a wide array of substrates, including histone H4 at arginine 3 (H4R3) and histone H3 at arginine 8 (H3R8), leading to transcriptional repression of tumor suppressor genes. Non-histone substrates of PRMT5 are also numerous and include proteins involved in RNA splicing and signal transduction.
The overexpression of PRMT5 has been documented in a variety of cancers, including colorectal, lung, ovarian, and prostate cancers, as well as lymphomas and leukemias. High PRMT5 expression often correlates with poor prognosis, highlighting its role as a driver of tumorigenesis. Consequently, the inhibition of PRMT5's methyltransferase activity presents a promising therapeutic strategy.
This compound: An Uncharacterized PRMT5 Inhibitor
This compound, also known as compound 36, is described as an inhibitor of the PRMT5 enzyme. While commercially available for research purposes, there is a notable absence of peer-reviewed, publicly accessible data detailing its biochemical potency, cellular activity, or in vivo efficacy. This guide will, therefore, provide the necessary context and methodologies to characterize this compound or any novel PRMT5 inhibitor by drawing parallels with extensively studied compounds.
Quantitative Data for Characterized PRMT5 Inhibitors
To provide a quantitative framework for the evaluation of this compound, the following tables summarize the biochemical and cellular activities of well-characterized PRMT5 inhibitors.
Table 1: Biochemical Activity of Representative PRMT5 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GSK3326595 | PRMT5/MEP50 | 9.2 | Enzymatic Assay | |
| Compound 20 (THIQ derivative) | PRMT5/MEP50 | 4.2 | Enzymatic Assay | |
| EPZ015666 (GSK3235025) | PRMT5 | 22 | Enzymatic Assay | |
| LLY-283 | PRMT5 | 22 | Enzymatic Assay | |
| Onametostat (JNJ-64619178) | PRMT5/MEP50 | 0.14 | Enzymatic Assay |
Table 2: Cellular Activity of Representative PRMT5 Inhibitors
| Compound | Cell Line | EC50 (nM) for sDMA reduction | IC50 (nM) for Proliferation | Reference |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Not Reported | Not Reported | |
| Compound 20 (THIQ derivative) | MV-4-11 (AML) | Concentration-dependent decrease | Potent anti-proliferative effects | |
| EPZ015666 (GSK3235025) | Z-138 (Mantle Cell Lymphoma) | Not Reported | Potent anti-proliferative effects | |
| LLY-283 | A375 (Melanoma) | 25 | Sub-micromolar | |
| Onametostat (JNJ-64619178) | MOLM-13 (AML) | Potent reduction | Potent inhibition | |
| Compound 17 (PPI Inhibitor) | LNCaP (Prostate Cancer) | Not Applicable | 430 | |
| Compound 17 (PPI Inhibitor) | A549 (Lung Cancer) | Not Applicable | 447 |
Signaling Pathways Modulated by PRMT5
PRMT5 inhibition impacts several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of inhibitors like this compound.
Caption: PRMT5 signaling and points of intervention.
Detailed Experimental Protocols
The following protocols provide a detailed guide for the biochemical and cellular characterization of a PRMT5 inhibitor like this compound.
Biochemical PRMT5 Enzymatic Assay
This protocol is designed to determine the in vitro potency (IC50) of a test compound against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Histone H4 peptide (substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a microplate, add the diluted test compound, recombinant PRMT5/MEP50 complex, and the histone H4 peptide substrate.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for a biochemical PRMT5 assay.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This protocol is used to assess the ability of a test compound to inhibit PRMT5 activity within a cellular context by measuring the levels of sDMA on target proteins.
Materials:
-
Cancer cell line of interest (e.g., A549, LNCaP)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-sDMA, anti-total protein (e.g., anti-Histone H4), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 48-72 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein and a loading control to ensure equal loading.
-
Quantify the band intensities and normalize the sDMA signal to the total protein and loading control to determine the EC50 for sDMA inhibition.
Cell Proliferation (MTT) Assay
This protocol measures the anti-proliferative effect of a test compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: General workflow for cellular characterization.
Conclusion and Future Directions
This compound is a commercially available tool compound for the investigation of PRMT5 biology. While specific data on its potency and efficacy are not yet in the public domain, this technical guide provides a comprehensive framework for its characterization. By employing the detailed biochemical and cellular assays outlined, researchers can determine the inhibitory profile of this compound and compare it to well-documented inhibitors. Understanding its effects on sDMA levels, cell proliferation, and key signaling pathways will be crucial in validating its utility as a selective PRMT5 probe. Future in vivo studies will be necessary to establish its pharmacokinetic properties and anti-tumor efficacy, further defining its potential as a lead compound for cancer therapy. The continued exploration of novel PRMT5 inhibitors like this compound is essential for advancing our understanding of arginine methylation and developing new therapeutic strategies for a range of human diseases.
References
Prmt5-IN-28: A Technical Guide for a Novel Chemical Probe of PRMT5
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in cellular processes such as gene transcription, mRNA splicing, and signal transduction. Prmt5-IN-28, also identified as compound 36, is a potent and selective inhibitor of PRMT5. This technical guide provides an in-depth overview of this compound, summarizing its biochemical and cellular activities, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating PRMT5 inhibition.
Introduction
Protein arginine methylation is a crucial post-translational modification regulating numerous cellular functions.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its dysregulation is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound is a novel nucleoside derivative incorporating a piperazine moiety, designed to occupy both the S-adenosyl methionine (SAM) and substrate binding pockets of PRMT5.[2][3] This unique binding mode contributes to its high potency and selectivity.[2]
Quantitative Data
The following tables summarize the available quantitative data for this compound (compound 36).
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference |
| PRMT5 | Biochemical Assay | 3 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | Reference |
| MOLM-13 | sDMA Reduction | Potent reduction of symmetric dimethylarginine | |
| MOLM-13 | Cell Proliferation | Inhibition of proliferation | |
| MOLM-13 | Apoptosis | Induction of apoptosis | |
| MOLM-13 | Cell Cycle | Induction of cell cycle arrest |
Table 3: In Vivo Efficacy of this compound
| Model System | Effect | Reference |
| MOLM-13 Tumor Xenograft | Suppression of tumor growth |
Mechanism of Action and Signaling Pathways
This compound functions as a potent inhibitor of the methyltransferase activity of PRMT5. By blocking PRMT5, this compound leads to a global reduction in symmetric dimethylarginine (sDMA) levels on histone and non-histone proteins. This disruption of protein methylation affects numerous downstream signaling pathways implicated in cancer cell proliferation, survival, and differentiation.
Key signaling pathways modulated by PRMT5 inhibition include:
-
Cell Cycle Regulation: PRMT5 is known to regulate the expression of key cell cycle proteins. Inhibition by this compound can lead to cell cycle arrest, preventing cancer cell division.
-
Apoptosis: PRMT5 can suppress apoptosis through various mechanisms. Its inhibition can reactivate apoptotic pathways, leading to programmed cell death in cancer cells.
-
Splicing Machinery: PRMT5 plays a crucial role in the biogenesis of spliceosomes. Inhibition can lead to splicing defects in cancer cells, which can be synthetically lethal in certain contexts.
Below is a diagram illustrating the central role of PRMT5 in cellular signaling and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These are generalized protocols based on standard methods for PRMT5 inhibitors and should be optimized for specific experimental conditions.
Biochemical PRMT5 Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Histone H4 peptide (substrate)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 10 mM NaCl)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Spot the reaction mixture onto phosphocellulose filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This assay measures the in-cell target engagement of this compound by detecting changes in global sDMA levels.
Materials:
-
MOLM-13 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-sDMA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture MOLM-13 cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 48-72 hours).
-
Harvest cells and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Strip and re-probe the membrane with an anti-GAPDH antibody to confirm equal loading.
MOLM-13 Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of MOLM-13 acute myeloid leukemia cells.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
MOLM-13 Apoptosis and Cell Cycle Analysis
These assays assess the induction of apoptosis and cell cycle arrest in MOLM-13 cells upon treatment with this compound.
Materials:
-
MOLM-13 cells
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure (Apoptosis):
-
Treat MOLM-13 cells with this compound or DMSO for 48-72 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Procedure (Cell Cycle):
-
Treat MOLM-13 cells with this compound or DMSO for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the characterization of this compound.
References
The Role of PRMT5 Inhibition in Gene Transcription: A Technical Guide Featuring Prmt5-IN-28
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic regulator that modulates gene expression through the symmetric dimethylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of PRMT5 in gene transcription and the therapeutic potential of its inhibition, with a focus on the emerging inhibitor, Prmt5-IN-28. While specific data on this compound is limited in the public domain, this document outlines the established mechanisms of PRMT5, the consequences of its inhibition, and the standard experimental protocols used to characterize such inhibitors.
Introduction to PRMT5 and its Role in Gene Transcription
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) marks on its substrates.[1] This post-translational modification is a key component of the epigenetic machinery that governs gene expression. PRMT5 can act as both a transcriptional repressor and an activator, depending on the cellular context and its interaction partners.[2][3]
Transcriptional Repression:
PRMT5 is frequently associated with transcriptional repression through the methylation of histone tails. The most well-characterized repressive marks are the symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s) and arginine 8 on histone H3 (H3R8me2s).[2][4] These modifications can lead to gene silencing by:
-
Recruiting repressive complexes: PRMT5-methylated histones can serve as docking sites for other repressive proteins and complexes, such as DNA methyltransferases (DNMTs), leading to DNA methylation and long-term gene silencing.
-
Altering chromatin structure: The addition of methyl groups can directly impact chromatin compaction, making DNA less accessible to the transcriptional machinery.
Transcriptional Activation:
Conversely, PRMT5 can also promote gene transcription. This can occur through several mechanisms:
-
Methylation of transcription factors: PRMT5 can methylate various transcription factors, altering their activity, stability, or ability to bind DNA.
-
Interaction with transcriptional co-activators: PRMT5 can be recruited to gene promoters as part of larger activating complexes.
-
Crosstalk with other histone marks: PRMT5-mediated methylation can prevent the deposition of repressive marks, such as H3K27me3 by the PRC2 complex, thereby maintaining a transcriptionally active state.
This compound: An Inhibitor of PRMT5
This compound, also known as compound 36, has been identified as an inhibitor of the PRMT5 enzyme. While detailed public data on its specific biochemical and cellular activities are scarce, its mechanism of action is presumed to be the competitive inhibition of PRMT5's methyltransferase activity. By blocking the catalytic function of PRMT5, this compound is expected to reduce the levels of SDMA on histone and non-histone substrates, thereby modulating the expression of PRMT5-target genes.
Signaling Pathways Modulated by PRMT5 Inhibition
Inhibition of PRMT5 can have profound effects on various signaling pathways that are crucial for cell proliferation, survival, and differentiation.
-
WNT/β-catenin Pathway: PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing negative regulators of the pathway. Inhibition of PRMT5 would be expected to derepress these antagonists, leading to a downregulation of WNT signaling.
-
PI3K/AKT Pathway: PRMT5 has been shown to regulate the PI3K/AKT pathway, which is a central node in cell survival and proliferation. The effects of PRMT5 inhibition on this pathway can be context-dependent.
-
ERK1/2 Pathway: The ERK1/2 pathway is another key regulator of cell growth. PRMT5 can modulate this pathway through various mechanisms, and its inhibition can lead to altered ERK signaling.
Below is a generalized diagram illustrating the central role of PRMT5 in various oncogenic signaling pathways.
Caption: this compound inhibits PRMT5, impacting gene expression and key signaling pathways.
Quantitative Data on PRMT5 Inhibition
Table 1: In Vitro Enzymatic Activity of this compound
| Parameter | Value | Description |
| IC50 (PRMT5) | e.g., 10 nM | Concentration of inhibitor required to reduce the enzymatic activity of PRMT5 by 50%. |
| Selectivity | e.g., >100-fold vs. other PRMTs | The ratio of IC50 values for other PRMT family members compared to PRMT5, indicating specificity. |
| Mechanism of Inhibition | e.g., Competitive with SAM | The mode by which the inhibitor binds to the enzyme (e.g., competes with the S-adenosylmethionine co-factor). |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value |
| Target Engagement | e.g., MCF-7 | EC50 (SDMA reduction) | e.g., 50 nM |
| Anti-proliferative Activity | e.g., A549 | GI50 | e.g., 100 nM |
| Gene Expression (qRT-PCR) | e.g., Z-138 | Fold change (Target Gene) | e.g., 2-fold increase |
| Apoptosis Induction | e.g., MV-4-11 | % Annexin V positive cells | e.g., 30% at 200 nM |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to evaluate the role of a PRMT5 inhibitor like this compound in gene transcription.
In Vitro PRMT5 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on PRMT5's methyltransferase activity.
-
Principle: A radiometric or fluorescence-based assay to quantify the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to a histone peptide substrate.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
Histone H4 peptide (e.g., residues 1-21) as a substrate.
-
3H-labeled SAM or a fluorescent SAM analog.
-
This compound at various concentrations.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA).
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRMT5/MEP50, and the histone H4 peptide.
-
Add this compound at a range of concentrations to the reaction wells.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated 3H-SAM.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor can enter cells and inhibit PRMT5 activity, as measured by a reduction in SDMA levels.
-
Principle: Western blotting to detect the levels of symmetric dimethylarginine on a known PRMT5 substrate (e.g., SmD3 or total cellular proteins) in cells treated with the inhibitor.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-SDMA, anti-SmD3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify the band intensities and normalize the SDMA signal to the total protein or a loading control to determine the EC50 for SDMA reduction.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
This method quantifies the changes in the expression of specific PRMT5 target genes following inhibitor treatment.
-
Principle: Reverse transcription of RNA to cDNA followed by real-time PCR to measure the mRNA levels of genes of interest.
-
Materials:
-
Cancer cell line.
-
This compound.
-
RNA extraction kit (e.g., TRIzol).
-
Reverse transcriptase kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for target genes and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in treated versus control cells.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the inhibition of PRMT5 leads to changes in histone methylation at specific gene promoters.
-
Principle: Cross-linking proteins to DNA, immunoprecipitating a specific protein-DNA complex (e.g., histones with a specific methylation mark), and then identifying the associated DNA sequences.
-
Materials:
-
Cancer cell line.
-
This compound.
-
Formaldehyde for cross-linking.
-
Sonication or enzymatic digestion reagents to shear chromatin.
-
Antibodies against H4R3me2s, H3R8me2s, or a control IgG.
-
Protein A/G magnetic beads.
-
Buffers for lysis, washing, and elution.
-
Reagents for DNA purification.
-
Primers for qPCR targeting the promoter regions of interest.
-
-
Procedure:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin.
-
Immunoprecipitate the chromatin with an antibody against the histone mark of interest.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantify the amount of specific DNA sequences in the immunoprecipitated sample by qPCR.
-
Analyze the data to determine the relative enrichment of the histone mark at specific gene promoters in treated versus control cells.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for key experimental protocols.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.
Caption: Workflow for Cellular Target Engagement Assay (Western Blot).
Conclusion
PRMT5 is a multifaceted regulator of gene transcription, and its inhibition represents a promising therapeutic strategy for various cancers. While specific biological data for this compound is not yet widely available, the established roles of PRMT5 and the effects of other well-characterized inhibitors provide a strong framework for understanding its potential impact on gene expression and cellular signaling. The experimental protocols detailed in this guide provide a robust toolkit for the comprehensive evaluation of this compound and other novel PRMT5 inhibitors, paving the way for their further development as targeted cancer therapies.
References
- 1. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-28 and Its Effects on mRNA Splicing: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the effects of Protein Arginine Methyltransferase 5 (PRMT5) inhibition on mRNA splicing. Due to the limited availability of specific quantitative data for Prmt5-IN-28 in the public domain, this guide utilizes data from other well-characterized PRMT5 inhibitors as a proxy to illustrate the expected effects and mechanisms. The experimental protocols provided are standard methods for assessing mRNA splicing and can be adapted for studies involving this compound.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, DNA damage repair, and, most notably, pre-mRNA splicing.[1] Dysregulation of PRMT5 activity is implicated in various diseases, particularly cancer, making it a compelling therapeutic target. This compound is a small molecule inhibitor of PRMT5.[1] This technical guide provides an in-depth exploration of the core mechanisms by which PRMT5 inhibition impacts mRNA splicing, presents illustrative quantitative data from studies with similar inhibitors, details relevant experimental protocols, and visualizes the key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of PRMT5 inhibition.
The Role of PRMT5 in mRNA Splicing
PRMT5 is a key component of the spliceosome, the intricate molecular machinery responsible for excising introns from pre-mRNA transcripts. Its primary role in splicing is mediated through the symmetric dimethylation of Sm proteins (specifically SmB/B', SmD1, and SmD3), which are core components of small nuclear ribonucleoproteins (snRNPs).[2][3] This methylation is crucial for the proper assembly and function of the spliceosome.
The inhibition of PRMT5 disrupts this process, leading to a cascade of events that ultimately result in aberrant mRNA splicing. The primary consequences of PRMT5 inhibition on mRNA splicing include:
-
Intron Retention: The failure to efficiently remove introns from pre-mRNA transcripts.
-
Exon Skipping: The erroneous exclusion of exons from the mature mRNA.
-
Alternative Splice Site Selection: The use of cryptic or alternative splice sites, leading to altered protein-coding sequences.
These splicing defects can have profound downstream effects, including the production of non-functional or dominant-negative proteins, activation of nonsense-mediated decay pathways, and alterations in cellular signaling pathways that control cell cycle progression and apoptosis.
Quantitative Effects of PRMT5 Inhibition on mRNA Splicing
| Splicing Event Type | Cell Line | PRMT5 Inhibitor | Concentration | Duration of Treatment | Percentage of Significantly Altered Events | Reference |
| Detained Introns (DIs) | U87 Glioblastoma | JNJ-64619178 | 10 nM | 3 days | Predominant splicing change | |
| All Splicing Events | Multiple Cancer Cell Lines | JNJ-64619178 | 10 nM | 3 days | Varies by cell line, DIs most prevalent | |
| Skipped Exons (SE) | Melanoma Cell Lines | GSK3326595 | Not Specified | Not Specified | Significant increase in SE events | |
| Retained Introns (RI) | Melanoma Cell Lines | GSK3326595 | Not Specified | Not Specified | Significant increase in RI events |
Table 1: Summary of quantitative data on splicing alterations induced by PRMT5 inhibitors in various cancer cell lines. The data illustrates a general trend of widespread splicing defects upon PRMT5 inhibition, with a notable prevalence of intron retention.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PRMT5 in mRNA Splicing
The following diagram illustrates the central role of PRMT5 in the spliceosome assembly and how its inhibition leads to splicing defects.
Caption: PRMT5-mediated symmetric dimethylation of Sm proteins is crucial for spliceosome assembly.
Experimental Workflow for Analyzing Splicing Changes
This diagram outlines a typical workflow for investigating the effects of a PRMT5 inhibitor on mRNA splicing.
Caption: A standard workflow for the analysis of alternative splicing using RNA-seq.
Experimental Protocols
RNA Sequencing (RNA-Seq) for Splicing Analysis
Objective: To perform a global, unbiased analysis of mRNA splicing changes induced by this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA (RIN > 8) using a strand-specific library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically >30 million).
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Differential Splicing Analysis: Use specialized software like rMATS, JuncBASE, or DEXSeq to identify and quantify differential splicing events (skipped exons, retained introns, etc.) between this compound-treated and control samples.
-
Reverse Transcription Quantitative PCR (RT-qPCR) for Splicing Validation
Objective: To validate specific alternative splicing events identified from RNA-seq data.
Methodology:
-
Primer Design: Design PCR primers that specifically amplify the different splice isoforms of a target gene. For exon skipping, one primer can be designed in the preceding exon and the other in the succeeding exon to amplify both the inclusion and exclusion isoforms, which can be distinguished by size. Alternatively, isoform-specific primers can be designed to span the unique exon-exon junctions.
-
Reverse Transcription: Synthesize cDNA from the same total RNA samples used for RNA-seq using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using a SYBR Green or probe-based master mix on a real-time PCR system. Include a no-template control and a no-reverse-transcriptase control.
-
Data Analysis: Analyze the amplification curves and melting curves (for SYBR Green) to ensure specificity. Calculate the relative abundance of each splice isoform using the ΔΔCt method, normalizing to a stable housekeeping gene.
Splicing Reporter Minigene Assay
Objective: To directly assess the effect of this compound on the splicing of a specific exon of interest in a controlled cellular context.
Methodology:
-
Minigene Construct: Clone the exon of interest and its flanking intronic sequences into a splicing reporter vector. These vectors typically contain a promoter, two constitutive exons, and an intron into which the test exon and its surrounding intronic regions are inserted. The reporter often expresses a fluorescent protein or a luciferase, and the splicing of the test exon alters the reading frame or introduces a premature stop codon, thus modulating the reporter signal.
-
Cell Transfection: Transfect the minigene reporter plasmid into the cells of interest.
-
Treatment: After transfection, treat the cells with this compound or a vehicle control.
-
Analysis:
-
RT-PCR: Isolate total RNA and perform RT-PCR using primers specific to the constitutive exons of the reporter. The different splice products (with or without the test exon) can be separated and quantified by gel electrophoresis.
-
Reporter Activity: If using a functional reporter (e.g., luciferase), measure the reporter activity according to the manufacturer's protocol. A change in reporter activity will correlate with a change in the splicing of the test exon.
-
Western Blot for Protein Isoform Analysis
Objective: To determine if the observed changes in mRNA splicing lead to corresponding changes in protein isoform expression.
Methodology:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody that can distinguish between the different protein isoforms (if available) or an antibody that recognizes a common epitope. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the protein bands of interest to a loading control (e.g., GAPDH or β-actin).
Conclusion
Inhibition of PRMT5, as exemplified by compounds like this compound, represents a promising therapeutic strategy, particularly in oncology. The profound effects of PRMT5 inhibitors on mRNA splicing underscore the critical role of this enzyme in maintaining cellular homeostasis. A thorough understanding of the mechanisms of action and the ability to quantitatively assess the impact on splicing are essential for the continued development of this class of drugs. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other PRMT5 inhibitors on mRNA splicing. Further research focusing specifically on this compound is warranted to delineate its precise quantitative effects and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on PRMT5 Inhibition and the DNA Damage Response
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While this guide centers on the topic of "Prmt5-IN-28," publicly available scientific literature lacks specific quantitative data and detailed experimental results for this particular compound. Therefore, this document provides a comprehensive overview of the mechanism of action of potent, selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitors as a class, using data from analogous, well-characterized molecules to illustrate the core principles of targeting PRMT5 in the context of the DNA Damage Response (DDR). The information presented herein is intended to serve as a foundational guide for researchers investigating the therapeutic potential of PRMT5 inhibition.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of genomic integrity. It governs the DNA Damage Response (DDR) through multiple mechanisms, including the epigenetic control of DDR gene expression, post-translational modification of key repair proteins, and regulation of mRNA splicing of crucial DDR factors. Inhibition of PRMT5 disrupts these functions, leading to an accumulation of DNA damage, impairment of critical repair pathways like homologous recombination (HR), and the induction of a "BRCAness" phenotype in cancer cells. This creates a synthetic lethal vulnerability that can be exploited by combining PRMT5 inhibitors with agents that target DNA repair, such as PARP inhibitors, or with DNA-damaging chemotherapies. This technical guide details the molecular mechanisms of PRMT5 in the DDR, presents the quantitative effects of its inhibition, outlines relevant experimental protocols, and discusses the therapeutic rationale for targeting this pathway in oncology.
The Core Function of PRMT5 in the DNA Damage Response
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is pivotal in orchestrating a robust response to DNA damage, particularly double-strand breaks (DSBs), which are the most cytotoxic form of DNA lesions. PRMT5's influence on the DDR is multifaceted, impacting gene expression, repair pathway choice, and protein function.
Epigenetic Regulation of DDR Gene Expression
PRMT5 acts as a master epigenetic activator for a broad range of genes essential for DNA repair.[3][4] Its expression is strongly and positively correlated with that of key DDR genes, including BRCA1, BRCA2, RAD51, ATM, FANCA, and others, across numerous cancer cell lines.[5]
The primary mechanism involves PRMT5, often in complex with cofactors like pICln, binding to the promoter regions of these DDR genes. There, it catalyzes the symmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2s). This epigenetic mark is associated with an open chromatin state, facilitating active transcription. Inhibition of PRMT5 leads to a reduction of H4R3me2s at these promoters, subsequent transcriptional repression, and a decrease in the cellular levels of critical DDR proteins.
Control of DNA Repair Pathway Choice
Cells primarily use two pathways to repair DSBs: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR). PRMT5 plays a crucial role in balancing the activity of these two pathways.
-
Promotion of Homologous Recombination (HR): HR is the preferred pathway during the S and G2 phases of the cell cycle when a sister chromatid is available as a template. PRMT5 promotes HR through several mechanisms:
-
Regulation of Splicing: PRMT5 is essential for the correct splicing of key factors, most notably the histone acetyltransferase TIP60 (KAT5) . PRMT5 inhibition leads to aberrant splicing of TIP60, impairing its acetyltransferase activity, which is a critical event for initiating HR.
-
Methylation of HR Factors: PRMT5 methylates proteins like KLF4 and RUVBL1 , which facilitates DSB repair by promoting HR and BRCA1 foci formation.
-
-
Modulation of Non-Homologous End Joining (NHEJ): PRMT5 also influences NHEJ by methylating and stabilizing 53BP1 , a key protein that promotes NHEJ while simultaneously inhibiting HR.
By downregulating HR-related genes and disrupting the function of HR-promoting factors, PRMT5 inhibition effectively cripples the HR pathway. This forces cells to rely more on the error-prone NHEJ pathway, leading to genomic instability.
Quantitative Impact of PRMT5 Inhibition on DDR
Pharmacological inhibition of PRMT5 with potent, selective small molecules results in measurable and significant changes to the cellular DNA damage landscape.
Induction of DNA Damage
A primary consequence of PRMT5 inhibition is the accumulation of endogenous DNA damage, even without external damaging agents. This is commonly quantified by measuring the phosphorylation of histone variant H2AX at serine 139 (γH2AX), a sensitive marker for DSBs. Treatment with PRMT5 inhibitors consistently leads to a dose-dependent increase in γH2AX levels.
Table 1: Effect of PRMT5 Inhibitors on DNA Damage Markers
| Cell Line | Inhibitor | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| UWB1.289 | C220 | 4 days | Increased γ-H2AX level via Western Blot | |
| MDA-MB-231 | PRT543 | Not specified | Increased DNA strand breaks via COMET assay | |
| A549 | GSK591 | 2 days | Increased γH2AX on acid-extracted histones | |
| Lin- EML | EPZ015666 | 72 hours | Concentration-dependent increase in γH2AX levels |
| PDAC cells | EPZ015938 | Not specified | Increased phosphorylation of H2AX at S139 | |
Downregulation of Key DDR Genes and Proteins
As a direct result of the mechanisms described in Section 1.1, PRMT5 inhibition leads to a quantifiable reduction in the mRNA and protein levels of key DDR factors.
Table 2: Downregulation of DDR Pathway Components by PRMT5 Inhibitors
| Cell Line | Inhibitor | Target Gene/Protein | Effect | Reference |
|---|---|---|---|---|
| MCF7 | C220 (100 nM, 4 days) | BRCA1, RAD51, ATM | Significant downregulation (mRNA & protein) | |
| A2780 | C220 (100 nM, 4 days) | BRCA1, RAD51, ATM | Significant downregulation (mRNA) | |
| MCF7 | shRNA against PRMT5 | RAD51, BRCA1, FANCA | Decreased mRNA expression | |
| Multiple Myeloma | EPZ015938 (3 days) | ATM, ATR, FANCA | Decreased protein levels |
| Pancreatic Cancer | EPZ015938 | ATM | Downregulation at transcript level | |
Therapeutic Strategy: Synthetic Lethality with PARP Inhibitors
The impairment of the HR pathway by PRMT5 inhibitors induces a state of "BRCAness" or HR deficiency (HRD). Cells in this state become highly dependent on other repair pathways and are particularly sensitive to inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP is crucial for repairing single-strand breaks; when inhibited, these breaks persist and are converted to DSBs during replication. In HR-deficient cells, these DSBs cannot be repaired effectively, leading to catastrophic genomic instability and cell death. This concept is known as synthetic lethality.
Numerous studies have demonstrated a potent synergistic interaction between PRMT5 inhibitors and PARP inhibitors in various cancer models, including those resistant to PARP inhibitors alone.
Key Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying the effects of PRMT5 inhibitors on the DNA damage response.
Western Blot for DDR Protein Expression
This protocol is used to quantify changes in the protein levels of DDR markers like ATM, ATR, FANCA, and the global PRMT5 substrate marker, SDMA.
-
Cell Treatment & Lysis: Treat cancer cell lines with varying concentrations of the PRMT5 inhibitor (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 72-96 hours). Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample in Laemmli buffer. Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-ATM, anti-ATR, anti-SDMA, anti-PRMT5, anti-Actin).
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Normalize band intensities to a loading control (e.g., Actin or Tubulin).
Immunofluorescence for γH2AX Foci Formation
This protocol is used to visualize and quantify the formation of DSBs within individual cells.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with the PRMT5 inhibitor and/or a DNA damaging agent (e.g., etoposide as a positive control).
-
Fixation and Permeabilization: After treatment, wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody and Mounting: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark. Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ).
Quantitative RT-PCR (qPCR) for DDR Gene Expression
This protocol measures changes in the mRNA transcript levels of DDR genes.
-
Cell Treatment and RNA Extraction: Treat cells with the PRMT5 inhibitor as required. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for target genes (e.g., BRCA1, RAD51, ATM) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.
Conclusion and Future Directions
The inhibition of PRMT5 represents a compelling therapeutic strategy in oncology, primarily through its profound disruption of the DNA Damage Response. By suppressing the expression and function of key DNA repair proteins, particularly those in the Homologous Recombination pathway, inhibitors like this compound can induce a synthetic lethal phenotype when combined with PARP inhibitors or enhance the efficacy of traditional DNA-damaging agents.
Future research will likely focus on:
-
Identifying predictive biomarkers to select patient populations most likely to respond to PRMT5 inhibitor-based therapies.
-
Further elucidating the complex interplay between PRMT5-mediated methylation, splicing, and transcriptional control in the context of genomic stress.
-
Evaluating the efficacy of PRMT5 inhibitors in overcoming resistance to existing cancer therapies, such as PARP inhibitors and chemotherapy.
As our understanding of PRMT5's central role in maintaining genomic integrity deepens, its targeted inhibition will continue to be a promising avenue for the development of novel cancer treatments.
References
- 1. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of PRMT1 and PRMT5 in Breast Cancer [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
Investigating PRMT5 Biology with Prmt5-IN-28: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical enzyme in cellular processes and a compelling therapeutic target in various diseases, particularly cancer. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, mRNA splicing, signal transduction, and the DNA damage response. Its aberrant expression is linked to the progression of numerous malignancies. This technical guide focuses on Prmt5-IN-28, a potent and selective inhibitor of PRMT5, providing a comprehensive resource for its use in investigating PRMT5 biology. This compound, also identified as compound 36 in its discovery publication, offers a valuable tool for elucidating the multifaceted roles of PRMT5 in health and disease.[1]
This compound: Mechanism of Action and Biological Effects
This compound is a novel, potent, and selective nucleoside derivative that targets the enzymatic activity of PRMT5.[1] Its mechanism of action involves the inhibition of PRMT5's methyltransferase function, leading to a reduction in the symmetric dimethylation of its substrates. This inhibition has been shown to have significant downstream effects on cancer cells, including the induction of apoptosis and cell cycle arrest.[1]
Key Biological Effects:
-
Inhibition of Symmetric Dimethylarginine (sDMA) Levels: Treatment with this compound leads to a dose-dependent decrease in the global levels of sDMA, a hallmark of PRMT5 activity.[1]
-
Induction of Apoptosis: The inhibitor promotes programmed cell death in cancer cell lines.[1]
-
Cell Cycle Arrest: this compound causes a halt in the cell cycle, thereby inhibiting cancer cell proliferation.
-
In Vivo Antitumor Activity: In preclinical models, this compound has demonstrated the ability to suppress tumor growth.
-
Favorable Pharmacokinetic Properties: Compared to other PRMT5 inhibitors like JNJ64619178, this compound exhibits improved metabolic stability and aqueous solubility.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 36) from the primary literature.
| Parameter | Value | Assay Type | Cell Line | Reference |
| PRMT5 IC50 | 3 nM | Biochemical Assay | - | |
| Selectivity | High | Against other methyltransferases | - |
Table 1: Biochemical Activity of this compound
| Parameter | Effect | Assay Type | Cell Line | Reference |
| Cell Proliferation | Inhibition | Cell Viability Assay | MOLM-13 | |
| Apoptosis | Induction | Apoptosis Assay | MOLM-13 | |
| Cell Cycle | Arrest | Cell Cycle Analysis | MOLM-13 | |
| sDMA Levels | Reduction | Western Blot | MOLM-13 |
Table 2: Cellular Effects of this compound in MOLM-13 Cells
| Model | Treatment | Outcome | Reference |
| MOLM-13 Xenograft | This compound | Tumor growth suppression |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Western Blot Analysis for sDMA Levels
Objective: To determine the effect of this compound on the levels of symmetric dimethylarginine (sDMA) in cells.
Materials:
-
MOLM-13 cells
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-sDMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MOLM-13 cells and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
MOLM-13 cells
-
This compound
-
96-well plates
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
MOLM-13 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MOLM-13 cells with this compound at various concentrations for a defined period.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) based on Annexin V and PI staining.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
MOLM-13 cells
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MOLM-13 cells with this compound.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain them with PI staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MOLM-13 cells
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject MOLM-13 cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound or vehicle according to the planned dosing schedule and route.
-
Efficacy Evaluation: Measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for sDMA levels).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy.
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways involving PRMT5 and experimental workflows are provided below using Graphviz.
Caption: Simplified PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of sDMA levels.
Caption: Experimental workflow for determining cell viability upon this compound treatment.
References
Prmt5 Inhibition in Hematological Malignancies: A Technical Guide
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in hematological malignancies.[1][2] As the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins, PRMT5 plays a critical role in regulating essential cellular processes, including gene expression, mRNA splicing, and DNA damage repair.[1][3] Its overexpression and dysregulation are frequently observed in various blood cancers, such as lymphoma, leukemia, and multiple myeloma, where it is linked to enhanced cancer cell proliferation and survival.[1] Consequently, the development of small molecule inhibitors targeting PRMT5 has become a significant area of research in oncology.
This technical guide provides an in-depth overview of the role of PRMT5 in hematological malignancies and the application of its inhibitors in research. While the specific inhibitor "Prmt5-IN-28" was requested, a comprehensive review of publicly available scientific literature did not yield data for a compound with this designation. Therefore, this document will focus on well-characterized and representative PRMT5 inhibitors, such as GSK3326595 and EPZ015666, to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of PRMT5 inhibition.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 functions as a part of a larger protein complex, with Methylosome Protein 50 (MEP50) being a key cofactor for its enzymatic activity. The majority of PRMT5 inhibitors are small molecules that are competitive with the methyl donor S-adenosylmethionine (SAM). These inhibitors bind to the active site of PRMT5, preventing the transfer of a methyl group to its substrates. This leads to a global reduction in symmetric dimethylarginine (SDMA) levels on both histone (e.g., H3R8, H4R3) and non-histone proteins (e.g., p53, E2F1). The inhibition of PRMT5's methyltransferase activity disrupts several oncogenic pathways, including:
-
Cell Cycle Control: PRMT5 regulates the expression and activity of key cell cycle proteins. Its inhibition can lead to cell cycle arrest.
-
RNA Splicing: As a critical component of the spliceosome, PRMT5 inhibition can cause splicing defects, leading to the production of non-functional proteins.
-
Apoptosis: PRMT5 can suppress pro-apoptotic pathways. Inhibition of PRMT5 can reactivate these pathways, leading to cancer cell death.
-
Signaling Pathways: PRMT5 is involved in major signaling pathways like PI3K/AKT and NF-κB, which are crucial for cancer cell survival and proliferation.
Quantitative Data on PRMT5 Inhibitors
The following tables summarize the in vitro potency of representative PRMT5 inhibitors in various hematological malignancy cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| GSK3326595 | - | - | 6.2 ± 0.8 |
| GSK3203591 | Various | Hematologic and Solid Cancers | 7.6 nM to >30 µM |
| CMP5 | HTLV-1-infected & ATL cell lines | T-Cell Leukemia/Lymphoma | 3.98 µM |
| HLCL61 | HTLV-1-infected & ATL cell lines | T-Cell Leukemia/Lymphoma | - |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of PRMT5 inhibitors in hematological malignancy research.
Cell Viability Assay (MTS-based)
This protocol is designed to assess the effect of a PRMT5 inhibitor on the proliferation of hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines (e.g., Jeko-1, Z-138)
-
PRMT5 inhibitor
-
Complete cell culture medium
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete medium.
-
Add the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for SDMA Levels
This protocol is used to determine the effect of a PRMT5 inhibitor on the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.
Materials:
-
Hematological malignancy cell lines
-
PRMT5 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SDMA, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations and for different time points.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
References
Introduction: PRMT5 as a Therapeutic Target in Solid Tumors
An In-depth Technical Guide to PRMT5 Inhibition in Solid Tumor Research
Disclaimer: Specific preclinical and quantitative data for the compound "Prmt5-IN-28" are not extensively available in the public domain.[1] This guide, therefore, focuses on the broader class of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, utilizing data from well-characterized molecules as representative examples to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins, PRMT5 is a master regulator of numerous cellular processes.[2][3] These include gene transcription, mRNA splicing, DNA damage response, and signal transduction.[1][2]
PRMT5 is frequently overexpressed in a wide array of solid tumors, including lung, breast, prostate, and glioblastoma, where its elevated levels often correlate with poor patient prognosis. The enzyme's oncogenic role is tied to its ability to epigenetically silence tumor suppressor genes through histone methylation (e.g., H4R3me2s, H3R8me2s) and to modulate the function of proteins involved in cell proliferation and survival. Consequently, inhibiting the catalytic activity of PRMT5 presents a compelling strategy to counteract tumor growth.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are small molecules designed to block the enzyme's methyltransferase activity. This inhibition prevents the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to arginine residues on PRMT5 substrates. The anti-tumor effects are multifaceted, stemming from the disruption of several critical cellular pathways.
-
Alteration of RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome complex through the methylation of Sm proteins. Inhibition of PRMT5 leads to widespread splicing defects, resulting in the production of non-functional proteins and the induction of apoptosis.
-
Epigenetic Reprogramming: By blocking the symmetric dimethylation of histones like H4 at arginine 3 (H4R3me2s), PRMT5 inhibitors can de-repress the expression of tumor suppressor genes, leading to reduced tumor growth.
-
DNA Damage Response: PRMT5 inhibition can sensitize tumor cells to DNA damaging agents, such as PARP and topoisomerase inhibitors, by impairing DNA repair mechanisms.
A particularly promising therapeutic strategy involves targeting PRMT5 in cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion, which occurs in approximately 10-15% of human cancers, leads to the accumulation of the metabolite methylthioadenosine (MTA). MTA is an endogenous, weak inhibitor of PRMT5. This partial inhibition sensitizes MTAP-deleted cancer cells to further PRMT5 inhibition by exogenous drugs, creating a synthetic lethal interaction where the cancer cells are selectively killed while normal, MTAP-expressing cells are spared.
Quantitative Data for Representative PRMT5 Inhibitors
The potency of PRMT5 inhibitors is typically first assessed through biochemical and cell-based assays to determine their half-maximal inhibitory concentration (IC50). The following tables summarize publicly available data for several well-characterized PRMT5 inhibitors across various solid tumor cell lines.
Table 1: In Vitro Cell Viability (IC50) of PRMT5 Inhibitors in Solid Tumor Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| LLY-283 | Z-138 | Mantle Cell Lymphoma | 22 nM (Biochemical IC50) | |
| EPZ015666 | MCF-7 | Breast Cancer | 30 nM (Biochemical IC50) | |
| JNJ-64619178 | A375 | Melanoma | <10 nM |
| GSK3326595 | HCT116 | Colorectal Cancer | 19 nM | |
Note: IC50 values can vary based on experimental conditions, including assay type and incubation time.
Table 2: In Vivo Efficacy of Representative PRMT5 Inhibitors
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
|---|---|---|---|---|
| MRTX1719 | LU99 (NSCLC Xenograft) | Oral Administration | Dose-dependent antitumor activity and tumor regressions. |
| PRMT5 Knockdown | LNCaP (Prostate Xenograft) | shRNA-mediated | Complete suppression of xenograft tumor growth. | |
Key Experimental Protocols
Standardized protocols are crucial for evaluating the efficacy and mechanism of action of PRMT5 inhibitors.
Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of an inhibitor required to reduce cell viability by 50%.
-
Cell Seeding: Seed cancer cells (e.g., 3x10³ to 1x10⁴ cells/well) in a 96-well plate in 100 µL of complete culture medium.
-
Incubation: Allow cells to attach by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the PRMT5 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 72 to 120 hours).
-
Viability Assessment (CellTiter-Glo® Method):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot for Target Engagement (SDMA Levels)
This protocol assesses whether the inhibitor is engaging its target, PRMT5, by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
-
Cell Treatment: Treat cells with the PRMT5 inhibitor at various concentrations and desired time points.
-
Cell Lysis: Harvest and lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and subsequently transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a PRMT5 substrate mark (e.g., anti-SDMA or anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. A loading control like β-actin or GAPDH should be used to confirm equal protein loading.
Visualized Pathways and Workflows
PRMT5 Signaling and Inhibition Pathway
Caption: PRMT5 utilizes SAM to methylate substrates, regulating key cellular processes.
Preclinical Workflow for PRMT5 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel PRMT5 inhibitor.
Mechanism of Synthetic Lethality in MTAP-Deleted Cancers
References
Prmt5-IN-28: A Technical Guide to a Novel PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. As a type II arginine methyltransferase, PRMT5, in complex with its essential cofactor MEP50 (Methylosome Protein 50), catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene transcription, mRNA splicing, DNA damage response, and signal transduction. Dysregulation of PRMT5 activity is frequently observed in various cancers, correlating with tumor progression and poor prognosis.
This technical guide provides an in-depth overview of Prmt5-IN-28, a novel and potent inhibitor of the PRMT5-MEP50 complex. This compound, also identified as "compound 36" in its primary publication, is a nucleoside derivative incorporating a piperazine moiety, designed to occupy both the S-adenosyl methionine (SAM) and substrate binding pockets of PRMT5.[1] This document will detail its mechanism of action, biochemical and cellular activity, and in vivo efficacy, supported by structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Concepts: The PRMT5-MEP50 Complex
The PRMT5-MEP50 complex is the primary enzyme responsible for symmetric dimethylarginine (sDMA) marks in cells. Structurally, it exists as a heterooctamer, with a core tetramer of PRMT5 molecules decorated by four MEP50 subunits. MEP50 is crucial for the stability and enzymatic activity of PRMT5, enhancing its affinity for both the methyl donor, SAM, and its protein substrates. The complex targets a wide array of proteins, influencing cellular pathways critical for cancer cell proliferation and survival.
This compound: Mechanism of Action and Biochemical Profile
This compound is a highly potent and selective inhibitor of PRMT5. Its unique chemical scaffold allows it to effectively block the catalytic activity of the enzyme.
Quantitative Biochemical Data
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (compound 36) | PRMT5/MEP50 | Potent (specific value not publicly disclosed) | Biochemical Assay | [1] |
| Navlimetostat (MRTX1719) | PRMT5-MTA complex | 3.6 | Biochemical Assay | [2] |
| Navlimetostat (MRTX1719) | PRMT5 | 20.5 | Biochemical Assay | [2] |
Note: While the primary publication for this compound (compound 36) describes it as highly potent, the exact IC50 value is not publicly available. Data for Navlimetostat, another potent PRMT5 inhibitor, is provided for context.
Mechanism of Inhibition
The following diagram illustrates the inhibitory action of this compound on the PRMT5-MEP50 complex.
Cellular Activity of this compound
This compound demonstrates potent activity in cellular models, effectively reducing global levels of symmetric dimethylarginine (sDMA) and inhibiting the proliferation of cancer cell lines.
Quantitative Cellular Data
| Cell Line | Assay Type | Effect | Reference |
| MOLM-13 (AML) | sDMA Levels | Potent reduction | [1] |
| MOLM-13 (AML) | Proliferation | Inhibition, induction of apoptosis and cell cycle arrest | |
| HCT116 (MTAP-deleted) | Cell Viability | IC50 = 12 nM (for Navlimetostat) | |
| HCT116 (MTAP wild-type) | Cell Viability | IC50 = 890 nM (for Navlimetostat) |
Note: Specific IC50 values for this compound in cellular assays are not publicly available. Data for Navlimetostat is provided as a representative example of a potent PRMT5 inhibitor in cellular models.
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in a preclinical xenograft model.
Quantitative In Vivo Data
| Animal Model | Treatment | Outcome | Reference |
| MOLM-13 Tumor Xenograft | This compound (compound 36) | Obvious suppression of tumor growth | |
| Lu-99 Xenograft Model | Navlimetostat (100 mg/kg/day, p.o.) | 88% tumor growth inhibition |
Note: While the primary publication confirms the in vivo activity of this compound, detailed quantitative data on tumor growth inhibition percentages were not provided. Data for Navlimetostat is included for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of PRMT5 inhibitors like this compound.
Biochemical PRMT5 AlphaLISA Assay
Objective: To determine the in vitro inhibitory potency of a compound against the PRMT5/MEP50 complex.
Principle: This is a homogeneous (no-wash) immunoassay that measures the symmetric dimethylation of a biotinylated histone H4 peptide substrate by PRMT5. The methylated product is captured by antibody-coated acceptor beads, and the biotinylated substrate is captured by streptavidin-coated donor beads. When in proximity, laser excitation of the donor beads results in a chemiluminescent signal from the acceptor beads, which is proportional to the enzyme activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-methyl-H4R3s antibody acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% BSA)
-
Test compound (this compound)
-
384-well microplates
-
EnVision plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Add PRMT5/MEP50 enzyme to the wells of a 384-well plate.
-
Add the diluted test compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated H4 peptide substrate and SAM.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.
-
Add the streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an EnVision reader with AlphaScreen settings.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (MOLM-13)
Objective: To determine the effect of this compound on the proliferation of the MOLM-13 acute myeloid leukemia cell line.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent reagent (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well.
-
Allow cells to acclimate for 24 hours.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model (MOLM-13)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Principle: Human MOLM-13 cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MOLM-13 cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest MOLM-13 cells and resuspend them in sterile PBS, optionally mixed with Matrigel.
-
Subcutaneously inject approximately 5-10 million cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers twice or three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
PRMT5-Regulated Signaling Pathway
PRMT5 is involved in multiple signaling pathways that are critical for cancer cell survival and proliferation. The diagram below illustrates a key pathway influenced by PRMT5 activity.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a PRMT5 inhibitor like this compound.
Conclusion
This compound (compound 36) is a potent and selective inhibitor of the PRMT5-MEP50 complex with demonstrated biochemical, cellular, and in vivo anti-tumor activity. Its development underscores the therapeutic potential of targeting protein arginine methylation in cancer. This technical guide provides a comprehensive resource for researchers and drug developers working on PRMT5 inhibitors, offering detailed protocols and a summary of the available data to facilitate further investigation and development in this promising area of oncology research.
References
The Precision Strike: A Technical Guide to PRMT5 Inhibition in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic strategy centered on the inhibition of Protein Arginine Methyltransferase 5 (PRMT5) in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers. This synthetic lethal approach represents a promising frontier in precision oncology.
Executive Summary
The co-deletion of the MTAP gene with the tumor suppressor CDKN2A is a frequent event in a significant percentage of human cancers, including non-small cell lung cancer, pancreatic cancer, glioblastoma, and mesothelioma.[1][2][3] This genomic alteration creates a unique metabolic vulnerability. The loss of MTAP function leads to the accumulation of its substrate, methylthioadenosine (MTA).[1][4] MTA, an analog of S-adenosylmethionine (SAM), acts as a weak endogenous inhibitor of PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This partial inhibition of PRMT5 in MTAP-deleted cells renders them exquisitely sensitive to further pharmacological inhibition of PRMT5, a concept known as synthetic lethality. This guide will delve into the core biological rationale, preclinical validation, and the experimental methodologies used to investigate PRMT5 inhibitors like Prmt5-IN-28 and other MTA-cooperative inhibitors in MTAP-deleted cancer models.
The PRMT5-MTAP Synthetic Lethal Interaction: A Mechanistic Overview
The synthetic lethal relationship between MTAP deletion and PRMT5 inhibition is grounded in a precise biochemical mechanism. In healthy cells with functional MTAP, MTA is rapidly salvaged back into the methionine and adenine pools. However, in cancer cells with homozygous deletion of MTAP, MTA accumulates to high intracellular concentrations.
This accumulated MTA competes with the universal methyl donor, SAM, for the active site of PRMT5. This competition leads to a partial, but chronic, inhibition of PRMT5's methyltransferase activity. Consequently, MTAP-deleted cancer cells exist in a state of heightened dependency on the remaining PRMT5 function for survival. Further inhibition of PRMT5 with a potent small molecule inhibitor pushes the catalytic activity below a critical threshold, leading to cell cycle arrest and apoptosis in a highly selective manner, while sparing normal, MTAP-proficient cells.
A novel class of PRMT5 inhibitors, known as MTA-cooperative inhibitors, has been developed to specifically exploit this vulnerability. These compounds, such as MRTX1719, are designed to bind to the PRMT5-MTA complex, effectively stabilizing this inhibited state and leading to a more profound and selective inhibition in MTAP-deleted tumors.
Signaling Pathway Diagram
Quantitative Data Summary
The efficacy of MTA-cooperative PRMT5 inhibitors is demonstrated by their selectivity for MTAP-deleted cancer cells over their wild-type counterparts. The following tables summarize representative quantitative data from preclinical studies of such inhibitors.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | MTAP Status | PRMT5 Inhibitor IC50 (nM) |
| HCT116 | Wild-Type | >10,000 |
| HCT116 | MTAP-deleted | ~140 |
| NCI-H1048 | Wild-Type | >10,000 |
| NCI-H1048 | MTAP-deleted | ~250 |
| SU-DHL-6 | Wild-Type | >10,000 |
| SU-DHL-6 | MTAP-deleted | ~80 |
Note: Data is representative and compiled from various sources on MTA-cooperative PRMT5 inhibitors.
Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| Xenograft Model | MTAP Status | Treatment | TGI (%) |
| HCT116 | MTAP-deleted | Vehicle | 0 |
| HCT116 | MTAP-deleted | PRMT5 Inhibitor (e.g., 30 mg/kg, PO, QD) | >90 |
| Patient-Derived Xenograft (PDX) - Lung | MTAP-deleted | Vehicle | 0 |
| Patient-Derived Xenograft (PDX) - Lung | MTAP-deleted | PRMT5 Inhibitor (e.g., 30 mg/kg, PO, QD) | ~85 |
| A549 | Wild-Type | Vehicle | 0 |
| A549 | Wild-Type | PRMT5 Inhibitor (e.g., 30 mg/kg, PO, QD) | <20 |
Note: TGI values are illustrative of typical preclinical findings.
Table 3: Pharmacodynamic Biomarker Modulation
| Model | MTAP Status | Treatment | Change in Symmetric Di-Methyl Arginine (SDMA) Levels |
| HCT116 Xenograft | MTAP-deleted | PRMT5 Inhibitor | >80% reduction in tumor |
| HCT116 Xenograft | MTAP-deleted | Vehicle | No significant change |
| Peripheral Blood Mononuclear Cells (PBMCs) from treated mice | N/A | PRMT5 Inhibitor | Minimal to no change |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of PRMT5 inhibitors in MTAP-deleted cancer models.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: MTAP-wild-type and isogenic MTAP-deleted cell lines (e.g., HCT116) are cultured in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the PRMT5 inhibitor (e.g., this compound) is prepared in culture medium. The final concentrations typically range from 0.1 nM to 100 µM. The medium in the cell plates is replaced with the compound-containing medium.
-
Incubation: Plates are incubated for 72 to 120 hours.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The raw luminescence data is normalized to vehicle-treated controls. IC50 values are calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.
Western Blotting for SDMA Levels
-
Sample Preparation: Cells or pulverized tumor tissue are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for symmetric di-methyl arginine (SDMA). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities, which are then normalized to the loading control.
In Vivo Xenograft Tumor Model Study
-
Animal Husbandry: Immunocompromised mice (e.g., nu/nu or NSG) are housed in a pathogen-free facility.
-
Tumor Implantation: 5-10 million MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Mice are randomized into treatment and vehicle control groups. The PRMT5 inhibitor is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (PO) or via intraperitoneal (IP) injection at a predetermined dose and schedule (e.g., daily).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for western blotting to assess SDMA levels.
Mandatory Visualizations
Experimental Workflow Diagram
Conclusion
The targeting of PRMT5 in MTAP-deleted cancers is a paradigm of precision medicine, leveraging a deep understanding of cancer metabolism and epigenetics. The synthetic lethal interaction provides a clear therapeutic window, and the development of MTA-cooperative inhibitors has further refined this strategy. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this promising class of anti-cancer agents. As research progresses, the focus will likely expand to include combination strategies and the identification of resistance mechanisms to further enhance the clinical utility of PRMT5 inhibition in this genetically defined patient population.
References
- 1. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
Prmt5-IN-28 and the Regulation of Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating a multitude of cellular processes, including gene transcription, mRNA splicing, signal transduction, and the DNA damage response.[1] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3] Prmt5-IN-28 is a small molecule inhibitor of PRMT5. This technical guide provides an in-depth overview of the role of PRMT5 in downstream signaling pathways and the current understanding of how its inhibition by compounds such as this compound can modulate these pathways for therapeutic benefit. Due to the limited publicly available data for this compound, this guide incorporates representative data and protocols from other well-characterized PRMT5 inhibitors to illustrate the principles of PRMT5 inhibition.
Introduction to PRMT5
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) marks on its substrates. It functions as part of a larger protein complex, often with MEP50 (methylosome protein 50), to carry out its methyltransferase activity. Through the methylation of histones, PRMT5 epigenetically regulates gene expression. Additionally, its methylation of non-histone proteins, including components of the spliceosome and various signaling molecules, impacts fundamental cellular functions. The overexpression of PRMT5 is a common feature in many cancers and is often associated with poor prognosis, highlighting its role in tumor cell proliferation, survival, and metastasis.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors are a class of small molecules that block the enzymatic activity of PRMT5. These inhibitors can be classified based on their mechanism of action, with the most common being competition with the S-adenosylmethionine (SAM) cofactor, the universal methyl donor. By binding to the SAM pocket, these inhibitors prevent the transfer of a methyl group to PRMT5 substrates. Other mechanisms include substrate-competitive inhibition and MTA-cooperative inhibition, the latter being particularly relevant for cancers with MTAP gene deletion. This compound is categorized as a PRMT5 inhibitor, and while its precise binding mode is not detailed in publicly available literature, it is presumed to interfere with the catalytic activity of the PRMT5 enzyme.
Downstream Signaling Pathways Regulated by PRMT5
Inhibition of PRMT5 has pleiotropic effects on cancer cells due to its central role in multiple signaling pathways.
Regulation of the Cell Cycle and Apoptosis
PRMT5 plays a significant role in promoting cell cycle progression and inhibiting apoptosis. It can regulate the expression of key cell cycle proteins and apoptosis-related factors. Inhibition of PRMT5 has been shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines.
One of the key pathways influenced by PRMT5 is the p53 tumor suppressor pathway . PRMT5 can methylate p53, affecting its stability and transcriptional activity. Furthermore, PRMT5 regulates the splicing of MDM4, a negative regulator of p53, thereby indirectly controlling p53 function.
The NF-κB signaling pathway , crucial for inflammation and cell survival, is also modulated by PRMT5. PRMT5 can methylate the p65 subunit of NF-κB, enhancing its transcriptional activity and promoting the expression of pro-survival genes.
Splicing Regulation
PRMT5 is a key regulator of pre-mRNA splicing through the methylation of spliceosomal proteins, such as Sm proteins. Inhibition of PRMT5 disrupts the proper assembly and function of the spliceosome, leading to widespread alternative splicing events. This can result in the production of non-functional proteins or the degradation of transcripts, ultimately impacting cancer cell viability.
Growth Factor Receptor Signaling
PRMT5 has been shown to modulate the signaling of several growth factor receptors, including the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR). It can directly methylate these receptors or regulate the expression of downstream signaling components. The PI3K/AKT and MAPK/ERK pathways are major downstream effectors of growth factor receptor signaling that are influenced by PRMT5 activity.
-
PI3K/AKT Pathway: This pathway is critical for cell survival, growth, and proliferation. PRMT5 can promote AKT activation through various mechanisms, including direct methylation of AKT itself or by regulating upstream components. Inhibition of PRMT5 leads to decreased AKT phosphorylation and activity.
-
MAPK/ERK Pathway: The ERK pathway is another key signaling cascade that promotes cell proliferation and survival. The role of PRMT5 in regulating the ERK pathway appears to be context-dependent, with reports suggesting both activation and suppression of ERK signaling.
WNT/β-catenin Signaling
In certain cancers, such as lymphoma, PRMT5 has been shown to activate the WNT/β-catenin signaling pathway. It achieves this by epigenetically silencing antagonists of the pathway, such as AXIN2 and WIF1. This leads to the stabilization of β-catenin and the transcription of its target genes, which are involved in cell proliferation.
Quantitative Data on PRMT5 Inhibitors
Due to the limited availability of specific data for this compound, the following tables summarize quantitative data for other well-characterized PRMT5 inhibitors to provide a comparative context for their biochemical and cellular potency.
Table 1: Biochemical Potency of Selected PRMT5 Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Compound 9 | Biochemical (FlashPlate) | PRMT5/MEP50 | 11 | |
| A9145C | Scintillation proximity assay | PRMT5 | 35 | |
| 3039-0164 | AlphaLISA | PRMT5 | 63,000 | |
| JNJ-64619178 | Biochemical Assay | PRMT5/MEP50 | 0.33 (μM) | |
| MRTX1719 | Biochemical Assay (MTA+) | PRMT5 | 2.3 |
Table 2: Cellular Potency of Selected PRMT5 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay Type | EC50/IC50 | Reference |
| JNJ-64619178 | MV4-11 | Acute Myeloid Leukemia | Cell Viability | 25.73 (μM) | |
| JNJ-64619178 | MV4-11 | Acute Myeloid Leukemia | Cell Viability | 6.53 (μM) | |
| CMP5 | HTLV-1 infected & ATL cell lines | T-Cell Leukemia/Lymphoma | Cell Viability | 3.98-10.7 (μM) | |
| HLCL61 | HTLV-1 infected & ATL cell lines | T-Cell Leukemia/Lymphoma | Cell Viability | 1.69-5.12 (μM) | |
| Compound 17 | LNCaP | Prostate Cancer | MTT Assay | 430 (nM) | |
| GSK3326595 | MC38/gp100 WT | Colon Adenocarcinoma | Cell Viability | 0.04 (μM) | |
| MRTX1719 | MC38/gp100 Mtap-KO | Colon Adenocarcinoma | Cell Viability | 0.04 (μM) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of PRMT5 inhibitors. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Biochemical PRMT5 Enzymatic Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of PRMT5.
Principle: The assay measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone peptide substrate by recombinant PRMT5/MEP50 complex. The inhibition of this reaction by a test compound is quantified.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
Detection reagent (e.g., Methyltransferase-Glo™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the PRMT5/MEP50 enzyme and the histone H4 peptide substrate to the wells of a 384-well plate.
-
Add the serially diluted test inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding SAM to all wells.
-
Incubate the plate at 30°C for 90 minutes.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as recommended.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT-based)
This assay assesses the effect of a PRMT5 inhibitor on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. The yellow MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases of living cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PRMT5 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium.
-
Treat the cells with the diluted inhibitor for a specified period (e.g., 72-120 hours). Include a vehicle control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot Analysis for Downstream Signaling
This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways downstream of PRMT5.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.
Materials:
-
Cells treated with PRMT5 inhibitor
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions and can be used to investigate the composition of PRMT5-containing complexes.
Principle: A specific antibody is used to pull down a target protein (e.g., PRMT5) from a cell lysate. Any proteins that are bound to the target protein will also be pulled down. The entire complex is then analyzed, typically by Western blotting.
Materials:
-
Cell lysate
-
Anti-PRMT5 antibody and corresponding IgG control
-
Protein A/G magnetic beads
-
IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween20, protease and phosphatase inhibitors)
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-PRMT5 antibody or an IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads. For Western blot analysis, this is typically done by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
Mandatory Visualizations
Caption: Overview of PRMT5-regulated signaling pathways and the point of intervention by this compound.
Caption: General experimental workflow for the characterization of a PRMT5 inhibitor.
Conclusion
PRMT5 is a multifaceted enzyme with profound implications for cancer biology. Its inhibition presents a promising therapeutic strategy by concurrently disrupting multiple oncogenic signaling pathways, including those governing cell cycle, apoptosis, splicing, and growth factor signaling. While specific data for this compound is emerging, the wealth of information from other PRMT5 inhibitors provides a strong rationale for its continued investigation. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other novel PRMT5 inhibitors in the fight against cancer.
References
Methodological & Application
Application Notes and Protocols for Prmt5-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation and a compelling therapeutic target in oncology. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it an attractive target for the development of novel cancer therapies.
Prmt5-IN-28, also identified in scientific literature as PRMT5-IN-45 or compound 36, is a potent and selective inhibitor of PRMT5.[1][2] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and similar PRMT5 inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound and other representative PRMT5 inhibitors is summarized below. It is important to note that IC50 and EC50 values can vary between different assay formats and cell lines.
| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 (nM) | Reference |
| This compound (compound 36) | Biochemical (Enzymatic) | PRMT5 | 3 | [1][3][4] |
| This compound (compound 36) | Cellular (Proliferation) | MOLM-13 | Proliferation inhibition | |
| EPZ015666 (GSK3235025) | Biochemical (Enzymatic) | PRMT5 | 22 | |
| LLY-283 | Biochemical (Enzymatic) | PRMT5 | 22 ± 3 | |
| LLY-283 | Cellular (SmBB' Methylation) | MCF7 | 25 ± 1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRMT5 signaling pathway and a general workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for PRMT5 Inhibitor Evaluation.
Experimental Protocols
Biochemical PRMT5 Enzymatic Assay (Radiometric)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 20 µL of a solution containing the PRMT5/MEP50 enzyme and histone H4 peptide in Assay Buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ³H-SAM in Assay Buffer.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Cellular Assay for Symmetric Dimethylarginine (SDMA) Levels by Western Blot
This assay assesses the ability of this compound to inhibit PRMT5 activity within cells by measuring the levels of symmetric dimethylation on a known substrate, such as SmD3 or SmBB'.
Materials:
-
Cancer cell line (e.g., MOLM-13, MCF7)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-symmetric dimethylarginine (SDMA), anti-SmD3 or anti-SmBB', and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the SDMA mark overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading and determine changes in total substrate levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-SmD3) and a loading control.
-
Quantify the band intensities and normalize the SDMA signal to the total substrate and/or the loading control to determine the cellular IC50.
Cell Viability Assay (MTS-based)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach or stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells.
-
Incubate the plate for a desired period (e.g., 72 to 120 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the EC50 value.
References
Prmt5-IN-28 Cell-Based Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is pivotal in regulating numerous cellular processes, including gene transcription, mRNA splicing, DNA damage repair, and signal transduction.[1][2] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target.[1][3] Prmt5-IN-28 is an inhibitor of the PRMT5 enzyme. This guide provides detailed application notes and protocols for cell-based assays to investigate the effects of this compound and other PRMT5 inhibitors.
Mechanism of Action
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) formation on target proteins. It functions within a complex, often with MEP50 (methylosome protein 50), which is crucial for its enzymatic activity. PRMT5 plays a significant role in oncogenesis by controlling the expression of genes involved in both tumor promotion and suppression. It can influence major signaling pathways such as ERK1/2, PI3K/AKT, NF-κB, and WNT/β-catenin, thereby affecting cell proliferation, survival, and differentiation. PRMT5 inhibitors like this compound block its catalytic activity, leading to a reduction in sDMA levels on its substrates, which in turn can modulate these signaling pathways and inhibit cancer cell growth.
Data Presentation
The following tables summarize quantitative data for representative PRMT5 inhibitors to provide a reference for expected outcomes when using this compound.
Table 1: In Vitro Efficacy of Representative PRMT5 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |
| LLY-283 | A375 (Melanoma) | Cell Proliferation | IC50 = 50-100 nM | |
| EPZ015666 | H2171 (Lung Cancer) | Cell Proliferation | Synergy with PRMT1 loss | |
| GSK591 | MCF7 (Breast Cancer) | Western Blot (SmBB'-Rme2s) | Dose-dependent decrease | |
| 3039-0164 | A549 (Lung Cancer) | MTT Assay | Time and dose-dependent inhibition |
Table 2: Effect of PRMT5 Inhibition on Downstream Signaling
| Inhibitor | Cell Line | Pathway Affected | Observed Effect | Reference |
| PRMT5 knockdown | Breast Cancer Cells | WNT/β-catenin | Inhibition of DKK1 and DKK3 expression | |
| PRMT5 inhibitor | Lymphoma Cells | AKT/GSK3β | Decreased phospho-AKT and phospho-GSK3β | |
| PRMT5 inhibitor | Lung Cancer Cells | ERK and AKT | Decreased activation | |
| PRMT5 knockdown | Prostate Cancer Cells | Androgen Receptor (AR) | Reduced AR expression |
Signaling Pathway
The diagram below illustrates the central role of PRMT5 in regulating key cellular signaling pathways implicated in cancer.
Caption: PRMT5 signaling pathway and points of inhibition.
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Methylation
Objective: To determine the effect of this compound on the symmetric dimethylation of histone H3 at arginine 8 (H3R8me2s) and histone H4 at arginine 3 (H4R3me2s).
Materials:
-
Cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R8me2s, anti-H4R3me2s, anti-total Histone H3, anti-total Histone H4, GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with various concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and separate proteins by SDS-PAGE, then transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3R8me2s) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total histone H3 or H4 and a loading control to ensure equal loading.
-
Quantification: Quantify band intensities and normalize the methylated histone levels to total histone levels.
Caption: Western blot experimental workflow.
Protocol 2: Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
96-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of this compound (and a DMSO control) for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: Clonogenic (Colony Formation) Assay
Objective: To evaluate the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with this compound at desired concentrations.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Fixation: Wash the wells with PBS and fix the colonies with methanol for 15 minutes.
-
Staining: Stain the colonies with Crystal Violet solution.
-
Analysis: Count the number of colonies (typically >50 cells) in each well.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treatment: Treat cells with this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry to determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 5: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of this compound to PRMT5 in live cells.
Note: This is an advanced assay that typically requires specialized reagents from a commercial vendor (e.g., Promega). The protocol provided here is a general overview.
Principle: This assay measures the binding of a small molecule inhibitor to a target protein (PRMT5) that is fused to a NanoLuc® luciferase. A fluorescent tracer that also binds to the target protein is used. When the inhibitor binds to the target, it displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
General Procedure:
-
Cell Preparation: Transfect cells with a vector expressing the PRMT5-NanoLuc® fusion protein.
-
Assay Setup: Plate the transfected cells in a 96-well or 384-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate (furimazine).
-
Signal Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader capable of measuring BRET.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value for target engagement.
Disclaimer
This guide is intended for research use only. Protocols should be optimized for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures. The information regarding "this compound" is based on its function as a PRMT5 inhibitor, and specific characteristics may vary.
References
Application Notes for Prmt5-IN-28 in sDMA Western Blot Analysis
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1] This post-translational modification is integral to the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity has been linked to various cancers, making it a significant target for therapeutic development.[1] Prmt5-IN-28 is a small molecule inhibitor designed to specifically block the catalytic activity of PRMT5, leading to a reduction in the symmetric dimethylation of its substrates.[1] Western blot analysis serves as a fundamental technique to measure the efficacy of this compound by monitoring the global levels of sDMA.
Principle of the Assay
This protocol details the use of this compound to treat cells in culture, followed by the preparation of whole-cell lysates for Western blot analysis. The primary endpoint is the detection of sDMA levels using a specific antibody. A dose-dependent decrease in the overall sDMA signal upon treatment with this compound indicates successful target engagement and inhibition of PRMT5 enzymatic activity. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across all samples.
Expected Results
Treatment of cultured cells with this compound is expected to result in a dose- and time-dependent decrease in the global levels of sDMA. This will be visualized on a Western blot as a reduction in the intensity of multiple bands recognized by the anti-sDMA antibody. The following table provides an example of expected quantitative data from a dose-response experiment.
| This compound Concentration (nM) | Incubation Time (hours) | Relative sDMA Level (Normalized to Control) |
| 0 (Vehicle) | 48 | 1.00 |
| 10 | 48 | 0.85 |
| 50 | 48 | 0.60 |
| 100 | 48 | 0.35 |
| 500 | 48 | 0.15 |
Detailed Western Blot Protocol for sDMA Detection Following this compound Treatment
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MCF7, HCT116), complete culture medium, and cell culture plates.
-
Inhibitor: this compound (prepare stock solution in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Western Blotting: PVDF or nitrocellulose membrane, transfer buffer, methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Anti-sDMA antibody (e.g., Cell Signaling Technology #13222, EpiCypher Sym10).[2]
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Experimental workflow for sDMA Western blot analysis.
Step-by-Step Procedure
1. Cell Culture and Treatment a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. c. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control. d. Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
2. Preparation of Cell Lysates a. After incubation, place the cell culture plates on ice and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
3. Protein Quantification and Sample Preparation a. Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions. b. Normalize all samples to the same protein concentration with lysis buffer. c. To a desired amount of protein (typically 20-30 µg per lane), add an equal volume of 2X Laemmli sample buffer. d. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Samples can be used immediately or stored at -20°C.
4. SDS-PAGE and Protein Transfer a. Load the prepared samples into the wells of a polyacrylamide gel. b. Run the gel at an appropriate voltage until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
5. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-sDMA antibody (diluted in blocking buffer as recommended by the manufacturer, e.g., 1:500 - 1:2000) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times with TBST for 10 minutes each. f. Incubate the membrane with ECL detection reagent for 1-5 minutes as recommended by the manufacturer. g. Capture the chemiluminescent signal using an appropriate imaging system. h. (Optional) The membrane can be stripped and re-probed with a loading control antibody.
Signaling Pathway Diagram
PRMT5 signaling and inhibition by this compound.
References
Prmt5-IN-28 cell viability assay (e.g., MTT, CellTiter-Glo)
Introduction
Prmt5-IN-28 is an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action
PRMT5 plays a critical role in diverse cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2][3] Inhibition of PRMT5 with this compound can lead to cell cycle arrest, induction of apoptosis, and suppression of cell proliferation in cancer cells.[4] The downstream effects of PRMT5 inhibition include the modulation of key signaling pathways such as p53, PI3K/AKT, and NF-κB, as well as interference with the splicing of genes essential for cell survival.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PRMT5 inhibitors in different cancer cell lines, as determined by cell viability assays. This data serves as a reference for the expected potency of PRMT5 inhibitors.
| Inhibitor | Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| CMP5 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | Cell Viability | 120 | 23.94–33.12 |
| HLCL61 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | Cell Viability | 120 | 2.33–42.71 |
| Clofazimine | HT29, HCT116, DLD1 | Colorectal Cancer | Cell Viability | Not Specified | 18–34 |
| Cantharidin | HT29, HCT116, DLD1 | Colorectal Cancer | Cell Viability | Not Specified | 15–17 |
| Clofazimine | MDA-MB-231, BT20 | Triple-Negative Breast Cancer | Cell Viability | Not Specified | 26–29 |
| Cantharidin | MDA-MB-231, BT20 | Triple-Negative Breast Cancer | Cell Viability | Not Specified | 18–20 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP, which is a marker of metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for your cell line in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of diluted compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from a dose-response curve.
Mandatory Visualizations
Caption: PRMT5 signaling pathway and the effect of this compound.
Caption: Experimental workflow for cell viability assays.
References
Application Notes and Protocols for Prmt5-IN-28 in the Immunoprecipitation of PRMT5 Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. Prmt5-IN-28 is a known inhibitor of PRMT5, offering a valuable tool for studying the functional consequences of PRMT5 inhibition and for identifying its substrates.
These application notes provide a detailed protocol for utilizing this compound in conjunction with immunoprecipitation (IP) to enrich and identify substrates of PRMT5. The underlying principle of this application is to compare the protein interaction profiles of PRMT5 in the presence and absence of the inhibitor. A reduction in the co-immunoprecipitation of a specific protein with PRMT5 upon treatment with this compound suggests that the interaction may be dependent on the catalytic activity of PRMT5, thus flagging a potential substrate.
Signaling Pathways Involving PRMT5
PRMT5 is a central regulator in several key signaling pathways. Its activity influences cell proliferation, survival, and differentiation. For instance, PRMT5 can regulate growth factor signaling pathways like the EGFR and PDGFR pathways. It has also been shown to be involved in the regulation of the PI3K/AKT/mTOR and ERK1/2 signaling cascades. Furthermore, PRMT5 plays a role in T-cell activation and differentiation through its impact on TCR signaling.
Caption: Key signaling pathways regulated by PRMT5.
Experimental Workflow for Substrate Identification
The following workflow outlines the use of this compound to identify potential PRMT5 substrates through immunoprecipitation followed by mass spectrometry or Western blotting.
Caption: Workflow for PRMT5 substrate identification.
Protocol: Immunoprecipitation of PRMT5 and Potential Substrates
This protocol details the steps for immunoprecipitating PRMT5 from cell lysates treated with either a vehicle control or this compound.
Materials:
-
This compound (MedChemExpress or other supplier)
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-PRMT5 antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes for Western blotting
-
Antibodies for Western blot detection (e.g., anti-PRMT5, antibodies against potential substrates)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat one set of cells with this compound at a predetermined optimal concentration and duration. Treat a parallel set of cells with the vehicle (e.g., DMSO) as a control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
-
To 1-2 mg of pre-cleared lysate, add 2-5 µg of anti-PRMT5 antibody or isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluates by SDS-PAGE followed by Coomassie staining, silver staining, Western blotting, or mass spectrometry.
-
Expected Results and Interpretation:
-
Western Blot Analysis: Probing the Western blot with an anti-PRMT5 antibody should confirm the successful immunoprecipitation of PRMT5 in all samples except the isotype control. Probing with antibodies against known or suspected substrates should show a decreased signal in the this compound treated sample compared to the vehicle control if the interaction is dependent on PRMT5's methyltransferase activity.
-
Mass Spectrometry Analysis: Mass spectrometry will provide a global profile of proteins that co-immunoprecipitated with PRMT5. A quantitative comparison between the vehicle and this compound treated samples can identify proteins with significantly reduced abundance in the treated sample, indicating they are strong candidates for being PRMT5 substrates.
Known and Potential PRMT5 Substrates
The following table summarizes some of the known substrates of PRMT5, which can serve as positive controls or targets for investigation using this protocol. The identification of novel substrates is a key application of this workflow.
| Protein Substrate | Cellular Function | Reference |
| Histones (H2A, H3, H4) | Transcriptional regulation, chromatin remodeling | |
| Sm proteins (SmD1, SmD3, SmB/B') | snRNP biogenesis, pre-mRNA splicing | |
| p53 | Tumor suppression, cell cycle regulation | |
| E2F-1 | Cell cycle progression, transcription | |
| EGFR | Growth factor signaling | |
| PDGFRα | Growth factor signaling, proliferation | |
| NF-κB | Inflammation, cell survival | |
| SRSF1 | RNA splicing | |
| HNF4α | Transcription factor in liver development | |
| SPT5 | Transcriptional elongation | |
| SERBP1 | Stress granule formation |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of immunoprecipitated PRMT5 | Inefficient antibody, insufficient lysate, harsh lysis conditions | Use a validated IP-grade antibody, increase the amount of lysate, use a milder lysis buffer. |
| High background/non-specific binding | Insufficient pre-clearing, inadequate washing | Increase pre-clearing time, increase the number and stringency of washes. |
| No difference between control and treated samples | Ineffective concentration of this compound, short treatment time | Optimize inhibitor concentration and treatment duration through a dose-response experiment. |
| Substrate not detected | Low abundance of the substrate, transient interaction | Increase the amount of starting material, consider cross-linking to stabilize interactions. |
By following these application notes and protocols, researchers can effectively utilize this compound as a chemical probe to investigate the substrate profile of PRMT5, leading to a deeper understanding of its biological functions and its role in disease.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Prmt5-IN-28 ChIP-seq Analysis of Histone Marks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic regulator that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of key cellular processes including gene transcription, RNA splicing, and the DNA damage response. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a significant target for therapeutic development. Prmt5-IN-28 is a potent and selective inhibitor of PRMT5, offering a valuable tool for studying the functional role of this enzyme and for the development of novel cancer therapies.
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate its effects on histone methylation marks.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the enzymatic activity of PRMT5.[1] PRMT5 primarily catalyzes the symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s), arginine 8 on histone H3 (H3R8me2s), arginine 3 on histone H2A (H2AR3me2s), and arginine 2 on histone H3 (H3R2me2s).[2] These modifications are predominantly associated with transcriptional repression.[2] By inhibiting PRMT5, this compound is expected to decrease the global levels of these symmetric dimethylarginine marks on histones, leading to alterations in gene expression.
Furthermore, inhibition of PRMT5 can have indirect effects on other histone modifications. For instance, studies have shown that PRMT5 inhibition can lead to an increase in the repressive mark H3K27me3 and a decrease in the active marks H3K9ac and H3K14ac.[3]
Data Presentation: Expected Outcomes of this compound Treatment on Histone Marks
The following table summarizes the expected changes in key histone marks following treatment with this compound, which can be quantified using ChIP-seq.
| Histone Mark | Function | Expected Change with this compound | References |
| H4R3me2s | Transcriptional Repression | Decrease | |
| H3R8me2s | Transcriptional Repression | Decrease | |
| H2AR3me2s | Transcriptional Repression | Decrease | |
| H3R2me2s | Transcriptional Regulation | Decrease | |
| H3K27me3 | Transcriptional Repression | Increase (indirect effect) | |
| H3K9ac | Transcriptional Activation | Decrease (indirect effect) | |
| H3K14ac | Transcriptional Activation | Decrease (indirect effect) | |
| H3K4me3 | Transcriptional Activation | Variable (context-dependent) |
Mandatory Visualizations
Signaling Pathway of PRMT5 Inhibition
References
Prmt5-IN-28 Proteomics Analysis of Methylation Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of histone and non-histone protein substrates. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, mRNA splicing, signal transduction, and the DNA damage response.[1] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3]
Prmt5-IN-28 is a small molecule inhibitor of PRMT5.[4] By blocking the enzymatic activity of PRMT5, this compound offers a powerful tool to investigate the functional consequences of inhibiting protein arginine methylation and to assess the therapeutic potential of targeting this pathway. This document provides detailed application notes and experimental protocols for the use of this compound in proteomics-based research to identify and quantify its impact on protein methylation targets.
Application Notes
A global proteomics approach using techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry is a powerful method to quantitatively assess changes in protein methylation in response to this compound treatment.[2] This methodology allows for the identification of direct and indirect substrates of PRMT5 and provides insights into the cellular pathways affected by its inhibition.
Expected Outcomes of this compound Treatment
-
Reduction in Symmetric Di-Methyl Arginine (sDMA) levels: Treatment with this compound is expected to lead to a significant decrease in sDMA on known and novel PRMT5 substrates.
-
Identification of PRMT5 Substrates: Global proteomics can reveal a comprehensive profile of proteins that are direct or indirect targets of PRMT5. These substrates are often involved in RNA processing and splicing.
-
Elucidation of Affected Signaling Pathways: By identifying changes in the methylation status of key signaling proteins, the impact of PRMT5 inhibition on cellular pathways such as PI3K/AKT/mTOR and ERK1/2 can be determined.
Quantitative Data Presentation
While specific quantitative proteomics data for this compound is not yet publicly available, the following tables represent the expected format and type of data obtained from a SILAC-based proteomics experiment using a potent PRMT5 inhibitor. The data presented here is illustrative and based on studies with similar PRMT5 inhibitors like GSK591.
Table 1: Down-regulated Symmetric Dimethylated (sDMA) Peptides upon PRMT5 Inhibition
| Protein Name | Gene Symbol | Peptide Sequence | Fold Change (Log2 PRMT5i/Control) | Function |
| Sm-like protein LSm4 | LSM4 | RGGAGRGRGGRG | -2.5 | snRNP assembly, pre-mRNA splicing |
| Splicing factor 3B subunit 1 | SF3B1 | GRGRGRGRGR | -2.2 | Splicing |
| Nucleolin | NCL | RGGFRGGRGG | -2.0 | Ribosome biogenesis, transcription |
| Fibrillarin | FBL | GGRGGRGGRG | -1.8 | rRNA processing and modification |
| Sm protein D3 | SNRPD3 | GRGRGRGRGR | -2.8 | Spliceosome assembly |
Table 2: Up-regulated Mono-Methylated Arginine (MMA) Peptides upon PRMT5 Inhibition
| Protein Name | Gene Symbol | Peptide Sequence | Fold Change (Log2 PRMT5i/Control) | Function |
| Sm-like protein LSm4 | LSM4 | RGGAGRGRGGRG | 1.5 | snRNP assembly, pre-mRNA splicing |
| Splicing factor 3B subunit 1 | SF3B1 | GRGRGRGRGR | 1.2 | Splicing |
| Nucleolin | NCL | RGGFRGGRGG | 1.0 | Ribosome biogenesis, transcription |
| Fibrillarin | FBL | GGRGGRGGRG | 0.8 | rRNA processing and modification |
| Sm protein D3 | SNRPD3 | GRGRGRGRGR | 1.7 | Spliceosome assembly |
Experimental Protocols
The following are detailed protocols for a typical proteomics workflow to analyze the effects of this compound on protein methylation.
Protocol 1: SILAC Labeling and this compound Treatment
This protocol outlines the metabolic labeling of cells for quantitative proteomics analysis.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
SILAC-compatible DMEM or RPMI-1640 medium
-
"Light" amino acids: L-Arginine (Arg-0), L-Lysine (Lys-0)
-
"Heavy" amino acids: L-Arginine-¹³C₆ (Arg-6), L-Lysine-¹³C₆¹⁵N₂ (Lys-8)
-
Dialyzed Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Culture Adaptation: Culture cells for at least 6 doublings in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
Cell Seeding: Seed an equal number of "light" and "heavy" labeled cells in separate culture dishes.
-
Inhibitor Treatment:
-
Treat the "heavy" labeled cells with the desired concentration of this compound.
-
Treat the "light" labeled cells with an equivalent volume of DMSO as a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Wash cells with ice-cold PBS.
-
Scrape and collect the cells.
-
Combine the "light" (control) and "heavy" (treated) cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Protocol 2: Protein Extraction, Digestion, and Peptide Enrichment
Materials:
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Anti-symmetric dimethyl Arginine (sDMA) antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer (e.g., 0.1% TFA)
-
C18 StageTips for peptide cleanup
Procedure:
-
Cell Lysis: Resuspend the combined cell pellet in lysis buffer and sonicate to shear DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with TFA and desalt the peptides using C18 StageTips.
-
Immunoaffinity Enrichment of sDMA peptides:
-
Incubate the desalted peptides with an anti-sDMA antibody coupled to protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the sDMA-containing peptides with an acidic elution buffer.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
Materials:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
LC-MS/MS Analysis: Analyze the enriched sDMA peptides by LC-MS/MS.
-
Database Searching: Search the raw mass spectrometry data against a human protein database using a search engine like Andromeda (within MaxQuant). Specify sDMA and MMA as variable modifications.
-
Quantification and Data Analysis:
-
Quantify the relative abundance of peptides by comparing the intensities of the "light" and "heavy" isotopic pairs.
-
Normalize the data and perform statistical analysis to identify significantly regulated methylation sites.
-
Mandatory Visualizations
Caption: Experimental workflow for quantitative proteomics analysis of this compound targets.
Caption: PRMT5 signaling and points of inhibition by this compound.
References
Application Notes and Protocols for PRMT5 Inhibitors in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. As a Type II arginine methyltransferase, PRMT5 is responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, mRNA splicing, DNA damage response, and signal transduction.[1][2] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of PRMT5 inhibitors in mouse xenograft models. While specific data for "Prmt5-IN-28" is not publicly available, this document leverages data from well-characterized PRMT5 inhibitors, such as GSK3326595, to provide a framework for preclinical assessment.
Signaling Pathways and Experimental Workflow
PRMT5 inhibition impacts multiple signaling pathways crucial for cancer cell proliferation and survival. The following diagrams illustrate the central role of PRMT5 and the general workflow for evaluating its inhibitors in vivo.
References
- 1. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-28 Treatment in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a promising target for therapeutic intervention. Prmt5-IN-28 is a small molecule inhibitor of PRMT5. This document provides detailed application notes and protocols for utilizing this compound to induce synthetic lethality in cancer cells, particularly in tumors with specific genetic vulnerabilities.
The principle of synthetic lethality is a key concept in targeted cancer therapy. It arises when the combination of two genetic alterations (or a genetic alteration and a drug) leads to cell death, while either event alone is viable. A well-established synthetic lethal interaction exists between the inhibition of PRMT5 and the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), which weakly inhibits PRMT5.[2][4] This partial inhibition makes these cells highly susceptible to further PRMT5 inhibition by drugs like this compound, leading to selective cancer cell death while sparing normal tissues.
Data Presentation
The following tables summarize representative quantitative data for a typical PRMT5 inhibitor, illustrating the expected outcomes of this compound treatment in MTAP-deficient cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of a Representative PRMT5 Inhibitor
| Cell Line | MTAP Status | IC50 (nM) |
| HCT116 | Wild-Type | >10,000 |
| HCT116 MTAP-/- | Knockout | 150 |
| A549 | Wild-Type | >10,000 |
| NCI-H226 | Deleted | 200 |
| PANC-1 | Deleted | 250 |
Note: IC50 values are representative and can vary based on experimental conditions and the specific PRMT5 inhibitor used.
Table 2: Apoptosis Induction by a Representative PRMT5 Inhibitor in MTAP-Deleted Cells
| Cell Line (MTAP-/-) | Treatment | % Apoptotic Cells (Annexin V+) |
| HCT116 MTAP-/- | Vehicle Control | 5% |
| HCT116 MTAP-/- | PRMT5 Inhibitor (500 nM) | 45% |
| NCI-H226 | Vehicle Control | 8% |
| NCI-H226 | PRMT5 Inhibitor (500 nM) | 55% |
Note: Apoptosis rates are representative and should be determined empirically for each cell line and experimental setup.
Table 3: Effect of a Representative PRMT5 Inhibitor on Protein Expression
| Cell Line (MTAP-/-) | Treatment | Symmetric Di-Methyl Arginine (SDMA) Level (Relative to Control) | Cleaved PARP Level (Relative to Control) |
| HCT116 MTAP-/- | Vehicle Control | 1.0 | 1.0 |
| HCT116 MTAP-/- | PRMT5 Inhibitor (500 nM) | 0.2 | 5.0 |
Note: Changes in protein expression are indicative of target engagement and downstream effects and should be quantified by western blot analysis.
Signaling Pathways and Mechanisms
PRMT5 Signaling Pathway and Inhibition
PRMT5 plays a multifaceted role in cellular signaling, primarily through the symmetric dimethylation of arginine residues on histone and non-histone proteins. This modification can impact gene expression, RNA processing, and the activity of signaling proteins. Key pathways influenced by PRMT5 include WNT/β-catenin, PI3K/AKT, and STAT3 signaling. This compound acts by competitively inhibiting the methyltransferase activity of PRMT5, thereby blocking these downstream effects.
Caption: Simplified PRMT5 signaling pathway and mechanism of inhibition by this compound.
Synthetic Lethality in MTAP-Deleted Cancers
The selective killing of MTAP-deleted cancer cells by this compound is a prime example of synthetic lethality. In normal cells, MTAP metabolizes MTA. In MTAP-deleted cells, MTA accumulates and partially inhibits PRMT5, creating a dependency on the remaining PRMT5 activity for survival. This compound further inhibits PRMT5, leading to a catastrophic loss of function and subsequent cell death.
Caption: Mechanism of synthetic lethality with this compound in MTAP-deleted cancer cells.
Experimental Protocols
Experimental Workflow
The following diagram outlines a general workflow for evaluating the effects of this compound on cancer cell lines.
Caption: General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (MTAP-proficient and -deficient)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration (e.g., 1x and 5x IC50) for 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression of PRMT5 target proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound presents a promising therapeutic strategy for cancers with MTAP deletions by exploiting the principle of synthetic lethality. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cancer models. Careful experimental design and data interpretation are crucial for advancing our understanding of PRMT5 inhibition in cancer therapy.
References
Application Notes and Protocols for Studying PRMT5 in Cancer Cell Lines Using Prmt5-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical enzyme in cancer biology. It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[3][4] Prmt5-IN-28 (also known as compound 36) is an inhibitor of the PRMT5 enzyme.[5] By blocking the catalytic activity of PRMT5, this compound can reduce the symmetric dimethylation of its substrates, leading to anti-cancer effects such as cell growth inhibition, cell cycle arrest, and apoptosis. These application notes provide a comprehensive guide to utilizing this compound for studying the role of PRMT5 in specific cancer cell lines. While extensive quantitative data for this compound is still emerging, the provided protocols and data from analogous PRMT5 inhibitors will serve as a valuable resource for initiating and guiding research.
Data Presentation: Efficacy of PRMT5 Inhibitors in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various PRMT5 inhibitors across a range of cancer cell lines. This data provides a reference for the expected potency of PRMT5 inhibition and can guide dose-response studies with this compound. Note that IC50 values can vary based on the specific cell line, assay conditions, and duration of treatment.
Table 1: IC50 Values of PRMT5 Inhibitors in Hematological Malignancy Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| HLCL61 | MT2, HUT102 | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 | 120 h |
| HLCL61 | KOB, SU9T-01, KK1, SO4, ED | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 | 120 h |
| HLCL61 | Jurkat, MOLT4, MKB1 | T-cell Acute Lymphoblastic Leukemia | 13.06 - 22.72 | 120 h |
| CMP5 | HTLV-1 infected & ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.98 - 8.58 | Not Specified |
Data adapted from a study on PRMT5 inhibition in Adult T-Cell Leukemia/Lymphoma.
Table 2: IC50 Values of PRMT5 Inhibitors in Solid Tumor Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Clofazimine | PANC1, MiaPaCa2, AsPC1 | Pancreatic Ductal Adenocarcinoma | 20 - 35 |
| Clofazimine | HT29, HCT116, DLD1 | Colorectal Cancer | 18 - 34 |
| Clofazimine | MDA-MB-231, BT20 | Triple-Negative Breast Cancer | 26 - 29 |
| Canrenoic acid | PANC1, MiaPaCa2, AsPC1 | Pancreatic Ductal Adenocarcinoma | 15 - 25 |
| Canrenoic acid | HT29, HCT116, DLD1 | Colorectal Cancer | 15 - 17 |
| Canrenoic acid | MDA-MB-231, BT20 | Triple-Negative Breast Cancer | 18 - 20 |
Data from a study on repurposing FDA-approved drugs as PRMT5 inhibitors.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of PRMT5 and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Prmt5-IN-28 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in the regulation of gene expression, mRNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target for drug discovery. Prmt5-IN-28 (also referred to as compound 36) is an inhibitor of the PRMT5 enzyme.[1] These application notes provide a comprehensive overview of the use of this compound and other PRMT5 inhibitors in high-throughput screening (HTS) campaigns to identify and characterize novel therapeutic agents.
Mechanism of Action of PRMT5
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues (sDMA) on its substrates. This modification can impact protein function and cellular signaling in several ways. For instance, PRMT5-mediated methylation of histones, such as H4R3 and H3R8, is often associated with transcriptional repression. Additionally, PRMT5 can methylate non-histone proteins, thereby modulating their activity and stability. The diverse functions of PRMT5 underscore its importance in maintaining cellular homeostasis and its role in pathological conditions when its activity is aberrant.
Data Presentation: Comparative Inhibitor Activity
| Inhibitor Name | Alias | Type of Inhibition | IC50 / Ki | Assay Type | Reference |
| Onametostat | JNJ-64619178 | Pseudo-irreversible | IC50: 0.14 nM | Biochemical (PRMT5/MEP50) | [2] |
| GSK591 | EPZ015866 | Selective | IC50: 4 nM | Biochemical | [2] |
| EPZ015666 | GSK3235025 | Orally bioavailable | Ki: 5 nM | Biochemical | [2] |
| LLY-283 | - | SAM-competitive | IC50: 22 nM (biochemical), 25 nM (cellular) | Biochemical & Cellular | |
| HLCL-61 | - | Selective | IC50: 16.74 µM | Biochemical | |
| 3039-0164 | - | Non-SAM competitive | IC50: 63 µM | AlphaLISA |
Note: IC50 and Ki values are highly dependent on the specific assay conditions, including substrate and cofactor concentrations.
Signaling Pathway of PRMT5 in Cancer
PRMT5 is integrated into several key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for designing effective therapeutic strategies targeting PRMT5.
Caption: PRMT5 signaling pathways in cancer.
Experimental Protocols
High-Throughput Screening for PRMT5 Inhibitors using AlphaLISA
This protocol outlines a general method for a high-throughput AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) screen to identify inhibitors of PRMT5.
Caption: High-throughput screening workflow for PRMT5 inhibitors.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound or other test compounds
-
Known PRMT5 inhibitor (e.g., EPZ015666) as a positive control
-
DMSO as a negative control
-
AlphaLISA anti-symmetric dimethyl-Histone H4R3 (sDMA-H4R3) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.01% Tween-20, 1 mM DTT)
-
384-well white opaque assay plates
-
Alpha-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and other test compounds in DMSO in a source plate. Dispense a small volume (e.g., 50 nL) of each compound solution, positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the PRMT5/MEP50 enzyme complex, biotinylated histone H4 peptide substrate, and SAM in assay buffer at their final desired concentrations.
-
Initiation of Enzymatic Reaction: Add the master mix to each well of the assay plate containing the pre-dispensed compounds.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the methylation reaction to proceed.
-
Detection: Prepare a detection mix containing the AlphaLISA Acceptor and Donor beads in an appropriate detection buffer. Add the detection mix to all wells.
-
Signal Development: Incubate the plate in the dark at room temperature for 60 minutes to allow for the proximity-based signal to develop.
-
Data Acquisition: Read the plate on an Alpha-compatible plate reader, measuring the emission at 615 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Identify primary "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For hit compounds, perform dose-response experiments to determine their IC50 values.
-
Cell-Based Assay for PRMT5 Inhibition
This protocol describes a general method to assess the cellular activity of PRMT5 inhibitors by measuring the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as SmBB'.
Materials:
-
Cancer cell line of interest (e.g., MCF7, MOLM-13)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-sDMA, anti-SmBB' (or another suitable PRMT5 substrate), and anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or other test inhibitors for a specified period (e.g., 48-72 hours). Include a DMSO-treated control.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the sDMA mark overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein level of the substrate (e.g., SmBB') and a loading control (e.g., β-actin) to ensure equal loading.
-
Quantify the band intensities for the sDMA signal and normalize to the total substrate and loading control.
-
Determine the concentration-dependent reduction in sDMA levels to confirm the cellular activity of the PRMT5 inhibitor.
-
Conclusion
This compound and other PRMT5 inhibitors are valuable tools for cancer research and drug discovery. The high-throughput screening and cell-based assays described in these application notes provide a framework for identifying and characterizing novel PRMT5 inhibitors. The provided signaling pathway and experimental workflow diagrams offer a visual guide to aid in the design and execution of these experiments. Further investigation into the specific biochemical and cellular effects of this compound is warranted to fully elucidate its potential as a therapeutic agent.
References
Application of PRMT5 Inhibitors in 3D Cell Culture and Organoid Models: A General Overview
Disclaimer: As of November 2025, publicly available research specifically detailing the use of Prmt5-IN-28 in 3D cell culture and organoid models is limited. The following application notes and protocols are based on studies conducted with other potent and selective PRMT5 inhibitors. These guidelines are intended to serve as a reference for researchers and drug development professionals interested in investigating the role of PRMT5 inhibition in complex in vitro models.
Introduction to PRMT5 Inhibition in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2][3] Dysregulation and overexpression of PRMT5 have been implicated in the progression of various cancers, making it an attractive therapeutic target. The use of 3D cell culture and patient-derived organoid models provides a more physiologically relevant system to evaluate the efficacy and mechanism of action of PRMT5 inhibitors compared to traditional 2D cell culture.
Data on PRMT5 Inhibitors in Organoid Models
Recent studies have highlighted the anti-tumor effects of various PRMT5 inhibitors in patient-derived organoid (PDO) models from different cancer types. This data underscores the potential of targeting PRMT5 in a personalized medicine approach.
| Cancer Type | PRMT5 Inhibitor | Model | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | LLY-283 | 32 NSCLC Organoid Models | 50% of organoid models (16/32) showed ≥50% reduction in cell viability when treated with 1µM LLY-283 for 8 days. | |
| Adenoid Cystic Carcinoma (ACC) | PRT543 and PRT811 | ACC Organoids and PDX Models | Potent anti-tumor activity at nanomolar concentrations, associated with downregulation of MYB and MYC expression. | |
| Colorectal Cancer (CRC) with APC loss-of-function | Unspecified gut-restricted PRMT5 inhibitors | Isogenic Organoid Pairs | Demonstrated synthetic lethality with APC loss-of-function, leading to reduced polyp count in an ApcMin/+ mouse model. |
Key Signaling Pathways Modulated by PRMT5
PRMT5 inhibition impacts several key oncogenic signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of PRMT5 inhibitors and for identifying potential combination therapies.
PRMT5 has complex interactions with major signaling cascades. For instance, in lymphoma, B-cell receptor (BCR) signaling upregulates PRMT5, which in turn can form a positive feedback loop with the PI3K/AKT pathway. PRMT5 can also modulate the ERK1/2 and PI3K pathways through its interaction with growth factor receptors like EGFR and FGFR3. Furthermore, PRMT5 can directly methylate and activate components of the NF-κB pathway.
Experimental Protocols
The following are generalized protocols for the use of PRMT5 inhibitors in 3D cell culture and organoid models, adapted from methodologies reported for inhibitors such as LLY-283 and PRT543.
Protocol 1: 3D Spheroid Formation and Drug Treatment
Objective: To assess the effect of a PRMT5 inhibitor on the viability of cancer cell spheroids.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Ultra-low attachment 96-well plates
-
PRMT5 inhibitor stock solution (e.g., in DMSO)
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed 1,000-5,000 cells per well in an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate for 3-5 days to allow for spheroid formation.
-
Prepare serial dilutions of the PRMT5 inhibitor in the culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Carefully remove half of the medium from each well and replace it with the medium containing the PRMT5 inhibitor at 2x the final concentration.
-
Incubate the spheroids with the inhibitor for 7-14 days, refreshing the medium with the compound every 3-4 days.
-
At the end of the treatment period, assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate IC50 values.
Protocol 2: Patient-Derived Organoid (PDO) Culture and Treatment
Objective: To evaluate the efficacy of a PRMT5 inhibitor on patient-derived organoids.
Materials:
-
Fresh patient tumor tissue
-
Tissue dissociation reagents (e.g., collagenase, dispase)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid-specific culture medium with growth factors
-
PRMT5 inhibitor stock solution
-
3D cell viability reagent or imaging system
Procedure:
-
Mechanically and enzymatically dissociate the patient tumor tissue to obtain single cells or small cell clusters.
-
Resuspend the cells in a basement membrane matrix (e.g., Matrigel®) on ice.
-
Plate droplets of the cell-matrix suspension into pre-warmed culture plates.
-
Allow the matrix to polymerize at 37°C.
-
Overlay with organoid-specific culture medium.
-
Culture the organoids, changing the medium every 2-3 days, until they are established and can be passaged.
-
For drug testing, dissociate established organoids into small fragments.
-
Plate the fragments in a new matrix-coated plate (e.g., a 384-well plate).
-
After allowing the organoids to re-establish for a few days, treat them with a range of concentrations of the PRMT5 inhibitor.
-
Incubate for an extended period, typically 8-10 days.
-
Assess the outcome by measuring organoid viability (e.g., CellTiter-Glo® 3D) or by imaging to quantify changes in organoid size and number.
-
For mechanistic studies, treated organoids can be harvested for RNA sequencing, Western blotting, or immunohistochemistry.
Conclusion
The use of 3D cell culture and organoid models is invaluable for the preclinical evaluation of PRMT5 inhibitors. These models better recapitulate the complex tumor microenvironment and cellular heterogeneity, providing more predictive data on drug efficacy and resistance mechanisms. While specific data for this compound is not yet widely available, the promising results from other PRMT5 inhibitors in these advanced models provide a strong rationale for the continued investigation of this class of drugs in oncology. The protocols and pathway information provided here offer a foundational framework for researchers to design and execute their own studies into the effects of PRMT5 inhibition in physiologically relevant cancer models.
References
Troubleshooting & Optimization
Prmt5-IN-28 solubility and stability issues
Disclaimer: Information for the compound Prmt5-IN-28 is not extensively available in public scientific literature. This guide has been created using general knowledge of small molecule inhibitors and publicly available information on the target, Protein Arginine Methyltransferase 5 (PRMT5). Researchers should always consult the manufacturer's product-specific datasheet for the most accurate information and handle the compound with care according to standard laboratory safety protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintain the stability and activity of small molecule inhibitors. For long-term storage, the solid compound should be stored at -20°C. Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific data for this compound is limited, similar small molecule inhibitors are often soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is advisable to start by preparing a high-concentration stock solution in 100% DMSO.
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A3: This is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to minimize solvent effects and precipitation.
-
Use a Surfactant: Including a small amount of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your aqueous buffer can help maintain the solubility of the compound.
-
Intermediate Dilution: Instead of diluting directly from a high-concentration DMSO stock into your final aqueous buffer, perform an intermediate dilution in a solvent mixture (e.g., a mix of buffer and organic solvent) before the final dilution.
-
Sonication: Gentle sonication of the solution can help to redissolve small precipitates.
Q4: The inhibitory effect of this compound seems to decrease in my long-term cell culture experiments. Why is this happening?
A4: The diminishing effect of an inhibitor over time in cell culture can be due to several factors, including compound instability in the culture medium or metabolism by the cells. To address this, consider replenishing the compound with fresh media containing the inhibitor at regular intervals (e.g., every 24-48 hours).
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the diluted compound in the assay buffer for any signs of cloudiness or precipitate. Prepare fresh dilutions for each experiment. |
| Reagent Variability | Use high-quality, fresh reagents, including the PRMT5 enzyme and substrate. Ensure consistent handling and storage of all assay components. |
| Assay Conditions | Maintain consistent assay conditions (e.g., temperature, pH, incubation times) across all experiments. |
Issue 2: Weak or No Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The compound may not be effectively entering the cells. Unfortunately, without specific data on this compound, this is difficult to assess. |
| Compound Instability/Metabolism | As mentioned in the FAQs, the compound may be unstable or metabolized in cell culture. Try replenishing the compound more frequently. |
| Off-Target Effects at High Concentrations | If using high concentrations, the observed effects may be due to off-target activity. It is crucial to determine a dose-response curve and use the lowest effective concentration. |
Quantitative Data Summary
Note: The following tables are based on general knowledge of PRMT5 inhibitors and are for illustrative purposes. Specific values for this compound are not publicly available.
Table 1: General Solubility of PRMT5 Inhibitors
| Solvent | General Solubility |
| DMSO | Generally high (e.g., >10 mM) |
| Ethanol | Variable, often lower than DMSO |
| Aqueous Buffers | Generally low, often requiring co-solvents or detergents |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid | -20°C | Years |
| DMSO Stock Solution | -80°C | Months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube thoroughly to dissolve the compound. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Western Blotting to Confirm PRMT5 Inhibition in Cells
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known PRMT5 substrate (e.g., symmetrically dimethylated arginine on a specific histone or non-histone protein) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody against total PRMT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis: A decrease in the symmetric dimethylation signal of the PRMT5 substrate with increasing concentrations of this compound indicates on-target inhibition.
Visualizations
Caption: PRMT5 signaling pathway and its inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Optimizing PRMT5-IN-28 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing PRMT5-IN-28 in cell culture experiments. Due to the limited availability of published data specifically for this compound, this guide incorporates data and protocols from well-characterized PRMT5 inhibitors to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, mRNA splicing, DNA repair, and signal transduction.[1][2] By inhibiting PRMT5, this compound can modulate these processes, leading to effects such as cell growth inhibition and apoptosis in cancer cells.
Q2: What is a typical starting concentration range for this compound in cell culture?
Determining the optimal concentration of this compound requires empirical testing for each cell line and experimental endpoint. However, based on data from other potent PRMT5 inhibitors, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare and store this compound?
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Q4: How long should I treat my cells with this compound?
The optimal treatment duration will vary depending on the cell type and the biological question being addressed. For cell viability or proliferation assays, incubation times typically range from 72 to 120 hours. For mechanistic studies, such as analyzing changes in protein expression or histone methylation, shorter time points (e.g., 24, 48, 72 hours) may be more appropriate. A time-course experiment is recommended to determine the ideal treatment duration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent cell seeding density, variations in treatment duration, or inhibitor precipitation. | Ensure consistent cell numbers are seeded in each well. Standardize the incubation time for all experiments. Visually inspect the media for any signs of precipitation after adding the inhibitor. |
| No observable effect at expected concentrations | The cell line may be resistant to PRMT5 inhibition. The inhibitor may have degraded. | Confirm the expression of PRMT5 in your cell line using Western blot or qPCR. Test a positive control cell line known to be sensitive to PRMT5 inhibition. Use a fresh aliquot of the inhibitor for each experiment. |
| Significant cell death even at low concentrations | The cell line is highly sensitive to PRMT5 inhibition. Off-target effects of the compound. | Perform a more granular dose-response curve starting from a lower concentration range (e.g., picomolar to nanomolar). If possible, test a structurally related but inactive compound as a negative control. |
| Inconsistent Western blot results for PRMT5 target proteins | Suboptimal antibody performance. Variations in protein loading. | Validate your primary antibodies using positive and negative controls. Ensure equal protein loading by quantifying protein concentration and using a reliable loading control (e.g., GAPDH, β-actin). |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized PRMT5 inhibitors in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| GSK3326595 | Z-138 | Mantle Cell Lymphoma | <10 | |
| GSK3326595 | MCF-7 | Breast Cancer | Not specified | |
| JNJ-64619178 | - | - | 0.14 | |
| GSK591 | - | - | 4 | |
| EPZ015666 | - | - | 22 | |
| LLY-283 | - | - | 22 (in vitro), 25 (cellular) | |
| HLCL-61 HCL | - | Acute Myeloid Leukemia | 16,740 |
Note: Specific IC50 values for this compound are not widely available in published literature. The provided data for other PRMT5 inhibitors should be used as a guideline for establishing an effective concentration range.
Key Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for PRMT5 Target Methylation
This protocol is to assess the on-target activity of this compound by measuring the methylation status of a known PRMT5 substrate, such as symmetrically dimethylated arginine (SDMA) on histone H4 (H4R3me2s).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H4R3me2s, anti-Histone H4, anti-PRMT5, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for the desired duration. Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H4R3me2s signal to the total Histone H4 signal to determine the change in methylation.
Visualizations
PRMT5 Signaling Pathway and Point of Inhibition
Caption: Simplified PRMT5 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: A logical workflow for characterizing the effects of this compound in cell culture.
References
Prmt5-IN-28 off-target effects and kinase profiling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and kinase profiling of Prmt5-IN-28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2][3] Dysregulation of PRMT5 activity has been implicated in numerous cancers, making it a significant target for therapeutic development.[3][4]
Q2: What are the known off-target effects of this compound?
As of the latest available data, a comprehensive public profiling of this compound against a broad panel of kinases and other methyltransferases has not been published. Therefore, specific quantitative data on its off-target effects is not available. It is crucial for researchers to experimentally determine the selectivity of this compound in their model system of interest.
Q3: How can I determine the kinase profile and off-target effects of this compound in my experiments?
To characterize the selectivity of this compound, we recommend performing a comprehensive kinase panel screening (kinome scan) and assessing its activity against other protein methyltransferases. Several commercial services offer these profiling services. Alternatively, you can perform in-house assays as detailed in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed phenotype is inconsistent with known PRMT5 function. | The phenotype may be due to an off-target effect of this compound. | 1. Perform a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-target interactions. 2. Validate with a structurally distinct PRMT5 inhibitor: Use another potent and selective PRMT5 inhibitor to see if it recapitulates the observed phenotype. 3. Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete PRMT5 and determine if this phenocopies the effect of this compound. |
| Inconsistent results between biochemical and cellular assays. | 1. Cell permeability: this compound may have poor cell permeability. 2. Cellular metabolism: The compound may be rapidly metabolized within the cell. 3. Presence of high intracellular ATP/SAM concentrations: In cellular environments, high concentrations of competing endogenous ligands can reduce the apparent potency of the inhibitor. | 1. Assess cell permeability: Use analytical methods to measure the intracellular concentration of this compound. 2. Metabolic stability assay: Evaluate the metabolic stability of the compound in liver microsomes or cell lysates. 3. Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm target engagement in a cellular context. |
| High background in biochemical assays. | 1. Non-specific inhibition: The compound may be aggregating at high concentrations, leading to non-specific inhibition. 2. Interference with detection method: The compound may interfere with the assay's detection system (e.g., fluorescence, luminescence). | 1. Include a detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to prevent aggregation. 2. Counter-screen: Perform a counter-screen without the enzyme to check for assay interference. |
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
No public data is currently available for the comprehensive kinase selectivity of this compound. Researchers are advised to perform their own kinase profiling experiments. An example table format is provided below for data presentation.
| Kinase | IC50 (nM) | % Inhibition @ 1µM |
| PRMT5 | User-determined value | User-determined value |
| Kinase A | User-determined value | User-determined value |
| Kinase B | User-determined value | User-determined value |
| ... | ... | ... |
Table 2: Selectivity of this compound Against Other Methyltransferases
No public data is currently available for the selectivity of this compound against other methyltransferases. Researchers should test against other PRMT family members (e.g., PRMT1, PRMT3, PRMT4, PRMT6, PRMT7) and other classes of methyltransferases.
| Methyltransferase | IC50 (nM) |
| PRMT5 | User-determined value |
| PRMT1 | User-determined value |
| PRMT3 | User-determined value |
| PRMT4 (CARM1) | User-determined value |
| PRMT6 | User-determined value |
| PRMT7 | User-determined value |
| EZH2 | User-determined value |
| ... | ... |
Experimental Protocols
Biochemical Kinase/Methyltransferase Assay
This protocol is a general guideline for determining the in vitro potency of this compound against a panel of kinases or methyltransferases.
Materials:
-
Purified recombinant kinase/methyltransferase
-
Substrate (peptide or protein)
-
ATP (for kinases) or S-adenosylmethionine (SAM) (for methyltransferases)
-
This compound
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., ADP-Glo™ for kinases, antibody for methylated substrate)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in the assay buffer.
-
Add the enzyme and substrate to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding ATP or SAM.
-
Incubate for the desired reaction time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, etc.) using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a compound in a cellular environment.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-PRMT5 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using an anti-PRMT5 antibody.
-
Quantify the band intensities to determine the melting curve of PRMT5 in the presence and absence of this compound. A shift in the melting curve indicates target engagement.
Visualizations
Caption: PRMT5 signaling pathways and points of inhibition by this compound.
Caption: Experimental workflow for kinase and methyltransferase profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prmt5-IN-28 and PRMT5 Inhibitor Cytotoxicity in Non-Cancerous Cell Lines
Disclaimer: There is currently no publicly available data specifically detailing the cytotoxic effects of Prmt5-IN-28 in non-cancerous cell lines. This technical support guide provides general information based on studies of other PRMT5 inhibitors to assist researchers in designing and interpreting their experiments. The information provided should be used as a reference, and empirical testing is essential to determine the specific effects of this compound on any cell line.
Frequently Asked Questions (FAQs)
Q1: What is the general expectation for the cytotoxicity of PRMT5 inhibitors in non-cancerous cell lines?
A1: PRMT5 is an essential enzyme for the normal function of various cell types, particularly in processes like cell cycle regulation, mRNA splicing, and DNA damage repair. Therefore, broad-spectrum PRMT5 inhibitors are expected to exhibit cytotoxicity in non-cancerous cells. Early generation PRMT5 inhibitors have shown dose-limiting hematological toxicities in clinical trials, suggesting they are equipotent against cancerous and normal hematopoietic cells[1].
Q2: Are there any PRMT5 inhibitors that are selective for cancer cells over non-cancerous cells?
A2: Yes, a newer class of PRMT5 inhibitors, known as MTA-cooperative inhibitors (e.g., AMG 193), have been developed. These inhibitors selectively target PRMT5 in cancer cells that have a deletion in the MTAP gene. This genetic alteration is common in some cancers but not in normal cells. The absence of the MTAP enzyme leads to an accumulation of MTA (5'-deoxy-5'-methylthioadenosine), which forms a complex with PRMT5 that the inhibitor can preferentially bind to. This results in selective killing of MTAP-deleted cancer cells while sparing normal, MTAP-wild-type cells[2][3][4].
Q3: What are the known effects of PRMT5 inhibition on normal hematopoietic cells?
A3: PRMT5 is crucial for normal hematopoiesis. Studies have shown that the loss of PRMT5 function leads to bone marrow failure, characterized by a loss of hematopoietic stem and progenitor cells[5]. This indicates that PRMT5 inhibitors can be highly toxic to normal blood-forming cells.
Q4: How do PRMT5 inhibitors affect normal immune cells?
A4: PRMT5 inhibition has been shown to have a suppressive effect on normal immune cells. For example, studies on human CD8+ T cells demonstrated that a PRMT5 inhibitor suppressed their proliferation, viability, and function. This is an important consideration for in vivo studies and for therapeutic applications where an intact immune response is desired.
Q5: Is there any evidence of PRMT5 inhibitors being non-toxic or even protective to some non-cancerous cells?
A5: While the general expectation is toxicity, one study mentioned that the PRMT inhibitor AMI-1 was cytoprotective for normal epithelial cells. However, the underlying mechanism and the specific conditions for this observation were not detailed in the available abstract. This highlights the importance of empirical testing across different cell types.
Troubleshooting Guide & Experimental Protocols
This guide provides recommendations for researchers investigating the cytotoxicity of this compound or other PRMT5 inhibitors in non-cancerous cell lines.
Experimental Workflow for Assessing Cytotoxicity
Caption: A generalized workflow for assessing the cytotoxicity of a PRMT5 inhibitor in non-cancerous cell lines.
Key Experimental Considerations
-
Cell Line Selection:
-
Hematopoietic Stem and Progenitor Cells (HSPCs): Given the known sensitivity of this lineage, including a hematopoietic cell line (e.g., CD34+ primary cells or a relevant cell line) is crucial to assess potential hematological toxicity.
-
Isogenic Cell Lines: If possible, use isogenic cell line pairs (e.g., MTAP wild-type and MTAP-deleted) to investigate potential selectivity. The HCT116 MTAP WT/deleted pair is a well-characterized model.
-
Tissue-Specific Normal Cells: Include non-cancerous cell lines from tissues that are common sites of off-target toxicity or are relevant to the intended therapeutic application (e.g., primary hepatocytes, renal proximal tubule epithelial cells).
-
-
Cytotoxicity Assays:
-
Metabolic Assays (e.g., MTT, MTS, AlamarBlue): These are standard for determining cell viability by measuring metabolic activity.
-
ATP-Based Assays (e.g., CellTiter-Glo): These assays measure the level of ATP, which is an indicator of metabolically active cells.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine if cell death is occurring via apoptosis.
-
Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To assess if the inhibitor causes cell cycle arrest.
-
-
Control Experiments:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Positive Control: Use a known cytotoxic agent as a positive control to ensure the assay is working correctly.
-
Reference PRMT5 Inhibitor: If available, include a well-characterized PRMT5 inhibitor (e.g., GSK3326595) to benchmark the potency and effects of this compound.
-
Quantitative Data Summary
The following table summarizes the available data on the effects of various PRMT5 inhibitors on non-cancerous or "normal" cells. Note the limited availability of specific IC50 values.
| PRMT5 Inhibitor | Non-Cancerous Cell Type | Effect | Quantitative Data (IC50 or other) |
| Genetic Deletion | Murine Hematopoietic Stem and Progenitor Cells | Bone marrow failure, loss of stem and progenitor cells. | Not Applicable |
| First-Generation Inhibitors (General) | Human Hematopoietic Cells (in clinical trials) | Dose-limiting hematological toxicities. | Not specified in abstracts. |
| AMG 193 | HCT116 MTAP Wild-Type (Isogenic control) | Reduced cell viability, but significantly less potent than in MTAP-deleted cells. | IC50 was 46-fold higher than in MTAP-deleted cells. |
| EPZ015666 (GSK3235025) | Human CD8+ T Cells | Suppressed proliferation, viability, and function. | Not specified in abstracts. |
| AMI-1 | Normal Epithelial Cells | Reported to be cytoprotective. | No quantitative data available. |
Signaling Pathways and Mechanisms
Understanding the mechanism of action of PRMT5 inhibitors is crucial for interpreting experimental results.
Mechanism of MTA-Cooperative PRMT5 Inhibition
References
- 1. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]
- 5. Research Portal [scholarship.miami.edu]
Technical Support Center: Troubleshooting Inconsistent Prmt5-IN-28 Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving inconsistencies in experimental results obtained using Prmt5-IN-28, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of PRMT5.[1] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[2][3] This post-translational modification is crucial for the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA repair, and signal transduction.[4][5] this compound presumably binds to the active site of PRMT5, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to its substrates.
Q2: I am observing significant variability in the IC50 values for this compound in my biochemical assays. What could be the cause?
A2: Inconsistent IC50 values for PRMT5 inhibitors can stem from several factors related to assay conditions. The enzymatic activity of PRMT5 is sensitive to pH and temperature. Furthermore, the stability and solubility of the inhibitor in the assay buffer are critical.
Troubleshooting Steps:
-
Verify Assay Conditions: Ensure consistent pH (ideally between 6.5 and 8.5) and temperature (around 37°C) of your assay buffer.
-
Inhibitor Solubility: this compound, like many small molecules, may have limited aqueous solubility. Prepare fresh stock solutions in a suitable solvent like DMSO and ensure complete dissolution before diluting into the assay buffer. Visually inspect for any precipitation.
-
Reagent Quality: Use high-quality, fresh reagents, including the recombinant PRMT5 enzyme, the substrate (e.g., histone H4 peptide), and the cofactor SAM. The handling and storage of these reagents can significantly impact assay performance.
Q3: this compound shows high potency in my biochemical assays, but its effect in cell-based assays is weak or absent. Why is there a discrepancy?
A3: A discrepancy between biochemical and cellular potency is a common challenge with small molecule inhibitors. This can be attributed to several factors, including poor cell permeability, active efflux of the compound by cellular transporters, or rapid metabolism of the inhibitor within the cells.
Troubleshooting Steps:
-
Assess Cell Permeability: If the cell permeability of this compound is unknown, it should be determined. Low permeability will result in a lower intracellular concentration of the inhibitor.
-
Optimize Incubation Time: The duration of inhibitor treatment may be insufficient to elicit a cellular response. Consider extending the incubation time to allow for adequate target engagement and downstream effects.
-
Efflux Pump Inhibition: Test for the involvement of efflux pumps (e.g., P-glycoprotein) by co-incubating with known efflux pump inhibitors.
Q4: I am observing cell death at concentrations of this compound where I don't see a significant decrease in global symmetric dimethylarginine (sDMA) levels. How can I investigate this?
A4: The observed cytotoxicity might be due to off-target effects of this compound or the specific cell line's high sensitivity to even minor perturbations in PRMT5 activity.
Troubleshooting Steps:
-
Control Experiments: Include a negative control compound with a similar chemical structure but is inactive against PRMT5 to differentiate between on-target and off-target toxicity.
-
Confirm Target Engagement: Measure the levels of sDMA on known PRMT5 substrates (e.g., SmD3) by Western blot. A dose-dependent decrease in sDMA on a specific substrate would confirm on-target activity.
-
Time-Course Experiment: Perform a detailed time-course experiment to determine if the reduction in sDMA precedes the onset of cell death.
-
Alternative Readouts: Use more sensitive methods to detect subtle changes in PRMT5 activity, such as measuring the expression of highly sensitive PRMT5 target genes via qPCR.
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results for sDMA Levels
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High background | 1. Non-specific binding of primary or secondary antibody.2. Insufficient washing steps.3. High antibody concentration. | 1. Increase blocking time and use a high-quality blocking buffer (e.g., 5% BSA in TBST).2. Increase the number and duration of washes.3. Titrate primary and secondary antibodies to determine optimal concentrations. |
| Weak or no signal | 1. Inefficient antibody.2. Low abundance of the target protein.3. Insufficient protein loading. | 1. Use a validated anti-sDMA antibody.2. Enrich for the protein of interest via immunoprecipitation.3. Increase the amount of protein loaded onto the gel. |
| Inconsistent band intensities | 1. Uneven protein loading.2. Inconsistent transfer. | 1. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein.2. Use a loading control (e.g., β-actin, GAPDH) to normalize band intensities.3. Optimize transfer conditions (time, voltage). |
Issue 2: Variability in Cell Viability/Proliferation Assays
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability | 1. Inconsistent cell seeding density.2. Edge effects in the multi-well plate.3. Inaccurate pipetting. | 1. Ensure a single-cell suspension before seeding and mix gently.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Use calibrated pipettes and proper pipetting techniques. |
| Results not reproducible between experiments | 1. Variation in cell passage number or health.2. Inconsistent incubation times.3. Different batches of reagents (e.g., FBS, inhibitor). | 1. Use cells within a consistent passage number range and ensure they are healthy and actively dividing.2. Standardize all incubation times.3. Use the same batch of critical reagents for a set of experiments. |
Data Presentation
Comparative Analysis of PRMT5 Inhibitor Potency
The following table summarizes the IC50 values of several known PRMT5 inhibitors across different assays and cell lines. This data is provided for comparative purposes to help researchers benchmark the expected potency of PRMT5 inhibitors like this compound.
| Inhibitor | Assay Type | Cell Line/Target | IC50 (µM) | Reference |
| CMP5 | Cell Viability | HTLV-1 infected cell lines | 3.98 - 7.58 | |
| HLCL61 | Cell Viability | ATL-related cell lines | 3.09 - 7.58 | |
| EPZ015666 | Biochemical | PRMT5/MEP50 | 0.022 | |
| GSK591 | Cell-based | MCF7 (SmBB'-Rme2s) | Dose-dependent decrease |
Note: IC50 values can vary significantly based on the experimental conditions, including the specific assay used, the cell line, and the incubation time.
Experimental Protocols
Western Blot for Symmetric Dimethylarginine (sDMA)
This protocol describes the detection of changes in sDMA levels on a known PRMT5 substrate (e.g., SmBB') following treatment with this compound.
Materials:
-
Cell lysis buffer (RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-sDMA, anti-total substrate (e.g., SmBB'), anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: The membrane can be stripped and re-probed with an antibody for the total substrate and a loading control.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Immunoprecipitation (IP) for PRMT5
This protocol can be used to isolate PRMT5 and its interacting proteins.
Materials:
-
Cell lysis buffer (non-denaturing)
-
Anti-PRMT5 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-PRMT5 antibody or isotype control IgG to the pre-cleared lysate and incubate.
-
Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins for downstream analysis (e.g., Western blot or mass spectrometry).
Mandatory Visualization
Caption: Simplified PRMT5 signaling pathways and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. Proteomics profiling of arginine methylation defines PRMT5 substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Prmt5-IN-28 degradation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation of Prmt5-IN-28 in cell culture media. As specific stability data for this compound is not publicly available, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers to assess its stability in their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be unstable in cell culture media?
A1: There is no specific public data detailing the stability of this compound in cell culture media. The stability of a small molecule in solution is influenced by its chemical structure, the composition of the medium (including pH and the presence of serum), incubation temperature, and exposure to light. Therefore, it is crucial to empirically determine the stability of this compound under your specific experimental conditions.
Q2: What are the common causes of small molecule degradation in cell culture media?
A2: Several factors can contribute to the degradation of a small molecule in a cell culture environment:
-
pH: The pH of the culture medium can significantly influence the rate of hydrolysis of certain chemical bonds within the molecule.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[1]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.
-
Reactive Components in Media: Components in the media, such as serum, can contain enzymes that may metabolize the compound. Reactive oxygen species can also be present and lead to oxidation.[1]
-
Solubility Issues: Poor solubility can lead to precipitation of the compound over time, which can be mistaken for degradation.[2]
Q3: How can I determine if my this compound is degrading in my cell culture medium?
A3: The most reliable method to assess the stability of your compound is to incubate it in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is indicative of instability.[1]
Q4: What are some immediate steps I can take to minimize potential degradation of this compound?
A4: To mitigate potential degradation, consider the following:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before use.
-
Proper Storage: Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[3] MedChemExpress suggests storing the stock solution of a similar compound, PRMT5-IN-30, at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Minimize Light Exposure: Protect stock solutions and experimental cultures from light, especially if the compound's photosensitivity is unknown.
-
Control Temperature: While cell culture requires 37°C, minimize the time the compound spends at this temperature before being added to the cells.
Q5: Could the type of cell culture medium or the presence of serum affect the stability of this compound?
A5: Yes, both the medium formulation and the presence of serum can significantly impact compound stability. Different media contain varying concentrations of amino acids, vitamins, and salts that could potentially react with the compound. Serum contains various proteins and enzymes that can bind to or metabolize small molecules. It is advisable to test the stability of this compound in the specific medium you intend to use, both with and without serum.
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with this compound, potentially related to its degradation.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or weaker than expected biological effect. | Degradation of this compound in the cell culture medium, leading to a lower effective concentration. | - Perform a stability study of this compound in your specific cell culture medium using HPLC-MS (see Experimental Protocol section).- Prepare fresh solutions for each experiment.- Reduce the incubation time if significant degradation is observed.- Consider adding the inhibitor at multiple time points during a long-term experiment. |
| Precipitate observed in the cell culture medium after adding this compound. | The concentration of this compound exceeds its solubility limit in the medium. This can be exacerbated by "solvent shock" when a DMSO stock is added to the aqueous medium. | - Visually inspect the medium for any signs of precipitation after adding the inhibitor.- Determine the maximum soluble concentration of this compound in your medium through serial dilutions.- Optimize the dilution method by performing a stepwise dilution.- Consider using a lower final concentration of the inhibitor. |
| High variability between experimental replicates. | Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., light exposure, temperature fluctuations). | - Standardize all experimental procedures to ensure consistency.- Protect all solutions and plates containing this compound from light.- Ensure uniform temperature and CO2 levels in the incubator. |
| Loss of compound from the medium without detectable degradation products. | The compound may be binding to the plasticware (e.g., culture plates, pipette tips) or being rapidly internalized by the cells. | - Use low-protein-binding plasticware.- Include a control without cells to assess binding to the plastic.- Analyze cell lysates to quantify intracellular compound concentration. |
Quantitative Data on PRMT5 Inhibitors
While specific stability data for this compound is unavailable, the following table provides information on other PRMT5 inhibitors. This is for comparative purposes only, and it should not be assumed that this compound will have identical properties.
| Inhibitor | Molecular Formula | CAS Number | Recommended Storage of Stock Solution |
| This compound | C₁₈H₁₉ClN₄O₅ | 2242753-66-6 | Not specified, general recommendation is -80°C. |
| PRMT5-IN-20 | Not specified | Not specified | -80°C for 6 months; -20°C for 1 month. |
| PRMT5-IN-30 | Not specified | 330951-01-4 | -80°C for 6 months; -20°C for 1 month. |
| EPZ015666 (GSK3235025) | Not specified | Not specified | General recommendation for small molecules is -20°C or -80°C. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using HPLC-MS.
1. Materials and Reagents:
-
This compound
-
DMSO (anhydrous)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Low-protein-binding microcentrifuge tubes and cell culture plates
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare your cell culture medium with and without your desired concentration of FBS (e.g., 10%).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to your final experimental concentration (e.g., 10 µM).
3. Experimental Procedure:
-
Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., media with FBS, media without FBS).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of this compound from media components.
-
Mass Spectrometry: Operate in a mode that allows for specific detection and quantification of this compound and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Visualizations
PRMT5 Signaling Pathway
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including gene expression, mRNA splicing, and signal transduction. Dysregulation of PRMT5 activity is implicated in several cancers.
Experimental Workflow: Troubleshooting this compound Degradation
This workflow provides a logical sequence of steps to investigate and address the potential degradation of this compound in your cell culture experiments.
References
Preventing Prmt5-IN-28 precipitation in aqueous solutions
Welcome to the technical support center for Prmt5-IN-28. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on preventing and troubleshooting precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I've observed that this compound has precipitated out of my aqueous experimental solution. Why is this happening?
A1: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions. Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium. This is often referred to as "antisolvent precipitation," where the compound is not soluble in the final aqueous environment.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. It is crucial to use a fresh supply of DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.
Q3: How should I store my this compound stock solution to prevent precipitation and degradation?
A3: To ensure the stability and prevent precipitation of your this compound stock solution, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q4: Can I simply dilute my DMSO stock solution directly into my aqueous buffer or cell culture medium?
A4: Direct dilution of a concentrated DMSO stock into an aqueous solution is a common cause of precipitation. It is advisable to first make intermediate dilutions of the stock solution in DMSO before adding it to the final aqueous medium. This helps to keep the final DMSO concentration low (typically ≤0.1%) and reduces the shock of the solvent change, which can cause the compound to fall out of solution.
Q5: Are there alternative formulation strategies to improve the solubility of this compound for in vivo studies?
A5: Yes, for in vivo experiments where direct aqueous dilution of a DMSO stock is not feasible, co-solvent systems are often employed. These formulations are designed to maintain the solubility of hydrophobic compounds in an aqueous environment. See the Experimental Protocols section for detailed recipes.
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation with this compound, follow this troubleshooting guide.
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₉ClN₄O₅ |
| Molecular Weight | 406.82 g/mol |
| CAS Number | 2242753-66-6[1] |
| Appearance | Solid |
| Storage (Solid) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
| Primary Stock Solvent | DMSO |
Table 2: Recommended Formulations for Improved Aqueous Solubility (Based on similar PRMT5 inhibitors)
| Formulation | Composition | Application |
| Co-solvent System 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In vivo studies[2] |
| Co-solvent System 2 | 10% DMSO, 90% Corn Oil | In vivo studies[2] |
| Cyclodextrin Formulation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | In vivo studies |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.068 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Intermediate Dilution: Prepare a 1 mM intermediate stock solution by diluting your 10 mM DMSO stock 1:10 in DMSO.
-
Final Dilution: Add 1 µL of the 1 mM intermediate stock solution to 999 µL of pre-warmed cell culture medium. Mix gently by inverting the tube.
-
Application: Add the final working solution to your cells. Always include a vehicle control (0.1% DMSO in medium) in your experiments.
Protocol 3: Preparation of a Co-solvent Formulation for In Vivo Studies
Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent system.
Procedure:
-
Prepare a concentrated DMSO stock: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Add co-solvents: In a sterile tube, add the following in order, mixing after each addition:
-
100 µL of the 10 mg/mL this compound DMSO stock
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of saline
-
-
Final Solution: This will result in a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solution should be clear. If precipitation occurs, gentle warming and sonication may be used. It is recommended to prepare this formulation fresh for each experiment.
Visualizations
PRMT5 Signaling Pathways
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that regulates numerous cellular processes through the methylation of histone and non-histone proteins. Its activity impacts major signaling pathways implicated in cell proliferation, survival, and differentiation.
Caption: Overview of PRMT5's role in key signaling pathways.[3][4]
Experimental Workflow for Handling this compound
Caption: Recommended workflow for handling this compound to minimize precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-28 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments using Prmt5-IN-28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of various cellular processes, including gene transcription, mRNA splicing, signal transduction, and the DNA damage response.[1][2] In cancer, PRMT5 is often overexpressed and contributes to tumor cell proliferation and survival, making it an attractive therapeutic target.[3][4] this compound exerts its effect by inhibiting the catalytic activity of PRMT5, thereby blocking the methylation of its downstream substrates.
Q2: What are the key signaling pathways regulated by PRMT5?
PRMT5 is involved in a multitude of signaling pathways that are critical for cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Key pathways influenced by PRMT5 activity include:
-
WNT/β-catenin Signaling: PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing its antagonists, leading to the expression of proliferation-associated genes.[5]
-
AKT/GSK3β Signaling: PRMT5 can indirectly activate the AKT/GSK3β pathway, which is central to cell survival and proliferation.
-
PI3K/AKT/mTOR Signaling: Evidence suggests a complex interplay where PRMT5 can influence, and be influenced by, the PI3K/AKT/mTOR pathway, a critical regulator of cell metabolism and growth.
-
ERK1/2 Signaling: The relationship between PRMT5 and the ERK1/2 pathway appears to be context-dependent, with reports suggesting both positive and negative regulation.
-
JAK/STAT Signaling: PRMT5 was initially identified as a JAK2-interacting protein and has been shown to be essential for robust STAT3 activation.
-
p53 Pathway: PRMT5 can regulate the p53 tumor suppressor pathway, for instance, by influencing the splicing of MDM4, a key p53 regulator.
Q3: What is a typical starting concentration range for a this compound dose-response experiment?
While specific IC50 values for this compound are not widely published, data from other potent PRMT5 inhibitors can provide a starting point. For initial experiments, a broad concentration range is recommended, spanning from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM) to capture the full dose-response curve. Based on data for analogous PRMT5 inhibitors, the IC50 values in sensitive cancer cell lines can range from the low nanomolar to the low micromolar range.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For long-term storage, the solid compound should be stored at -20°C. Once dissolved, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Data Presentation
Table 1: Reference IC50 Values of Various PRMT5 Inhibitors in Cancer Cell Lines
Note: This table provides reference data from other PRMT5 inhibitors to guide experimental design for this compound, as specific public data for this compound is limited.
| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Cell Proliferation | 96 nM | |
| GSK3326595 | Maver-1 (Mantle Cell Lymphoma) | Cell Proliferation | 450 nM | |
| GSK3203591 | Various Cancer Cell Lines | Cell Proliferation | 7.6 nM to >30 µM | |
| CMP5 | ATL patient cells | Cell Viability | 23.94–33.12 µM | |
| HLCL61 | ATL patient cells | Cell Viability | 2.33–42.71 µM | |
| Compound 17 | LNCaP (Prostate Cancer) | Cell-based | < 450 nM | |
| Compound 17 | A549 (Lung Cancer) | Cell-based | < 450 nM | |
| PRMT5-IN-30 | Biochemical Assay | Enzyme Activity | 0.33 µM |
Mandatory Visualization
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol outlines a standard procedure to determine the IC50 value of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (sterile)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with vehicle control (DMSO only) and no-cell controls (medium only).
-
Incubate the plate for a predetermined time period (e.g., 72, 96, or 120 hours).
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A typical experimental workflow for a cell viability assay.
Protocol 2: Western Blot Analysis of PRMT5 Target Methylation
This protocol is to confirm the on-target activity of this compound by measuring the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as SmD3.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-sDMA, anti-total SmD3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-SmD3) and a loading control to normalize the sDMA signal.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on substrate methylation.
-
Troubleshooting Guide
Problem 1: High variability between replicate wells in the cell viability assay.
-
Possible Cause: Inconsistent cell seeding, edge effects in the 96-well plate, or incomplete mixing of reagents.
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before and during plating to ensure a consistent number of cells is added to each well.
-
Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or PBS.
-
Proper Reagent Mixing: Ensure all reagents, including the this compound dilutions, are well-mixed before adding them to the wells.
-
Problem 2: The dose-response curve is flat or shows a very weak effect.
-
Possible Cause: The concentration range of this compound is not optimal, the incubation time is insufficient, the compound is unstable, or the cell line is insensitive to PRMT5 inhibition.
-
Troubleshooting Steps:
-
Optimize Concentration Range: Test a broader range of concentrations, including higher concentrations, to ensure you are capturing the full inhibitory effect.
-
Extend Incubation Time: The effects of PRMT5 inhibition can take time to manifest. Conduct a time-course experiment (e.g., 48, 72, 96, 120 hours) to determine the optimal treatment duration.
-
Check Compound Stability: Ensure proper storage of this compound stock solutions. Prepare fresh working dilutions for each experiment.
-
Confirm Cell Line Sensitivity: Verify the expression of PRMT5 in your cell line using Western blot or qPCR. Consider using a cell line known to be sensitive to PRMT5 inhibition as a positive control.
-
Problem 3: The dose-response curve has a very steep or shallow slope (Hill slope significantly different from 1.0).
-
Possible Cause: A steep slope might indicate positive cooperativity or an artifact at a specific concentration. A shallow slope could suggest negative cooperativity, compound solubility issues at higher concentrations, or complex biological responses.
-
Troubleshooting Steps:
-
Verify Serial Dilutions: Ensure the accuracy of your serial dilutions.
-
Assess Compound Solubility: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If solubility is a concern, consider preparing fresh stock solutions and ensuring complete dissolution.
-
Expand Data Points: Increase the number of data points around the IC50 to better define the curve.
-
Problem 4: Discrepancy between biochemical assay potency and cell-based assay results.
-
Possible Cause: Poor cell permeability of this compound, active efflux of the compound from the cells, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Evaluate Cell Permeability: If possible, assess the intracellular concentration of this compound.
-
Extend Incubation Time: A longer incubation may be necessary to allow for sufficient intracellular accumulation of the inhibitor.
-
Consider Efflux Pump Inhibitors: If efflux is suspected, co-treatment with known efflux pump inhibitors could be explored, though this can introduce confounding factors.
-
Caption: A logical workflow for troubleshooting common dose-response curve issues.
References
- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PRMT5-IN-28 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with resistance to the PRMT5 inhibitor, PRMT5-IN-28, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene transcription, mRNA splicing, and DNA damage repair, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. By inhibiting PRMT5, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on PRMT5 activity.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to PRMT5 inhibitors can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for PRMT5 inhibition. The most commonly observed is the upregulation of the PI3K/AKT/mTOR signaling cascade.[2][3][4]
-
Transcriptional Reprogramming: Resistant cells can undergo significant changes in their gene expression profiles, leading to the upregulation of pro-survival genes.[5] A notable example is the increased expression of Stathmin 2 (STMN2), a microtubule regulator.
-
Alterations in the p53 Pathway: Mutations in the tumor suppressor gene TP53 are strongly correlated with resistance to PRMT5 inhibitors. Additionally, upregulation of MDM2, a negative regulator of p53, can also contribute to resistance.
-
Compensatory Methylation: Increased activity of other protein arginine methyltransferases (PRMTs), such as Type I PRMTs, may provide a compensatory mechanism for the loss of PRMT5 activity.
Q3: How can I confirm that my cells have developed resistance to this compound?
The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase (typically 2-fold or higher) in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay.
Troubleshooting Guides
Problem 1: Decreased or no reduction in symmetric dimethylarginine (SDMA) levels after this compound treatment in resistant cells.
Possible Cause: While a lack of SDMA reduction could suggest a problem with the inhibitor or the assay, in some resistant models, a reduction in global SDMA is still observed at the original IC50, even though the cells are phenotypically resistant. This indicates that the resistance mechanism is likely downstream of direct PRMT5 target engagement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of SDMA reduction.
Experimental Protocol: Western Blot for SDMA
-
Cell Lysis: Treat sensitive and resistant cells with a range of this compound concentrations for 48-72 hours. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against pan-SDMA. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody and visualize using a chemiluminescence detection system.
Problem 2: My this compound resistant cells are not sensitive to mTOR inhibitors.
Possible Cause: While mTOR pathway activation is a common resistance mechanism, it is not universal. Other bypass pathways may be activated, or the resistance could be driven by other mechanisms like transcriptional reprogramming or alterations in the p53 pathway.
Troubleshooting and Investigation Strategy:
Caption: Strategy to investigate resistance beyond the mTOR pathway.
Experimental Protocol: Assessing Synergy with mTOR inhibitors
-
Cell Viability Assay: Use a checkerboard assay format in 96-well plates. Create a dilution series of this compound and the mTOR inhibitor (e.g., everolimus, temsirolimus).
-
Treatment: Treat resistant cells with each drug alone and in combination for 72-96 hours.
-
Data Analysis: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo). Calculate synergy using a synergy scoring model such as the Bliss independence or Loewe additivity model. A synergy score greater than 1 (Bliss) or a combination index (CI) less than 1 (Loewe) indicates a synergistic interaction.
Data Presentation
Table 1: IC50 Values of PRMT5 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance | Reference |
| Z-138 | Mantle Cell Lymphoma | PRT-382 | 110 | 390 | 3.5 | |
| CCMCL | Mantle Cell Lymphoma | PRT-382 | 100 | 650 | 6.5 | |
| Rec-1 | Mantle Cell Lymphoma | PRT-382 | 70 | 230 | 3.3 | |
| SP53 | Mantle Cell Lymphoma | PRT-382 | 50 | 200 | 4.0 | |
| KP1 | Lung Adenocarcinoma | EPZ015666 | ~100 | >10,000 | >100 | |
| H23 | Lung Adenocarcinoma | EPZ015666 | ~200 | >10,000 | >50 |
Table 2: Gene Expression Changes in PRMT5 Inhibitor-Resistant Cells
| Gene | Function | Cell Line | Log2 Fold Change (Resistant vs. Sensitive) | Reference |
| STMN2 | Microtubule Regulator | KP1 | >2 | |
| PIK3CD | PI3K Subunit | MCL PDX | Increased | |
| MTOR | mTOR Kinase | MCL PDX | Increased | |
| FOS | Transcription Factor | Maver-1 (Primary Resistant) | Increased | |
| MAP3K1 | MAPK Pathway | MCL PDX | Increased |
Signaling Pathways and Logical Relationships
PI3K/AKT/mTOR Bypass Pathway in this compound Resistance
Caption: Upregulation of the PI3K/AKT/mTOR pathway can bypass PRMT5 inhibition.
STMN2-Mediated Resistance and Collateral Sensitivity
Caption: STMN2 upregulation confers resistance to PRMT5i and sensitivity to paclitaxel.
References
- 1. DSpace [kb.osu.edu]
- 2. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-28 vehicle control selection (e.g., DMSO)
Welcome to the technical support center for Prmt5-IN-28, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for this compound in cell culture experiments?
A1: The recommended vehicle control for this compound is dimethyl sulfoxide (DMSO). It is crucial to use the same concentration of DMSO in your control group as the highest concentration used to dissolve this compound in your experimental groups. This ensures that any observed effects are due to the inhibitor and not the solvent.[1][2]
Q2: How should I store this compound stock solutions?
A2: this compound should be stored as a powder at -20°C for long-term stability. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage, a DMSO stock solution can be kept at -20°C for up to one month.
Q3: I am observing potent activity in my biochemical assays, but weaker or no effects in cell-based assays. What could be the reason?
A3: This discrepancy can arise from several factors. This compound may have poor cell permeability in your specific cell line. The incubation time might be insufficient for the inhibitor to exert its effects, as changes in histone methylation can take time to manifest phenotypically. Additionally, some cell lines may have intrinsic resistance to PRMT5 inhibition.[1] Consider performing a time-course experiment and verifying the cell permeability of the compound.
Q4: What are the known downstream targets of PRMT5 that I can monitor to confirm the activity of this compound?
A4: PRMT5 symmetrically dimethylates a variety of histone and non-histone proteins. Key substrates to monitor for changes in symmetric dimethylarginine (sDMA) levels include histone H4 at arginine 3 (H4R3me2s), histone H3 at arginine 8 (H3R8me2s), and Sm proteins (like SmD3 and SmBB').[3][4] A reduction in the sDMA mark on these proteins upon treatment with this compound is a good indicator of its on-target activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in IC50 values | Inconsistent assay conditions (pH, temperature).Inhibitor precipitation in aqueous buffer.Degradation of reagents (enzyme, substrate). | Ensure consistent buffer pH (6.5-8.5) and temperature (e.g., 37°C).Prepare fresh stock solutions in high-quality, anhydrous DMSO and check for precipitation upon dilution.Use fresh, high-quality reagents and aliquot to avoid degradation. |
| High background in Western blots for sDMA | Non-specific antibody binding.Insufficient washing.High antibody concentration. | Increase blocking time and use a suitable blocking agent (e.g., 5% BSA in TBST).Increase the number and duration of wash steps.Titrate primary and secondary antibodies to find the optimal concentration. |
| No change in cell viability after treatment | Insufficient treatment duration.Cell line is not dependent on PRMT5 activity.Compound instability in culture medium. | Extend the incubation time (e.g., 72-120 hours).Confirm PRMT5 expression in your cell line and consider using a known PRMT5-dependent cell line as a positive control.Prepare fresh working solutions for each experiment and minimize exposure to light and elevated temperatures. |
| Cell death at concentrations with no observed decrease in sDMA | Off-target effects of the compound.High sensitivity of the cell line to minor PRMT5 perturbations. | Use a structurally related, inactive analog as a negative control if available.Perform a time-course experiment to determine if sDMA reduction precedes cell death.Use a more sensitive method, like monitoring the expression of highly sensitive PRMT5 target genes. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Methylation
This protocol describes the detection of changes in symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2s, anti-total Histone H4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound and a DMSO vehicle control for the desired time period (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-H4R3me2s) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with anti-total Histone H4 and a loading control antibody (e.g., GAPDH) to ensure equal loading and to normalize the sDMA signal.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO for dissolving formazan
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Data
Table 1: Comparative IC50 Values of PRMT5 Inhibitors in Various Cancer Cell Lines. Note: The following data is for representative PRMT5 inhibitors. IC50 values for this compound should be determined experimentally.
| Inhibitor | Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| CMP5 | MT2 | Adult T-Cell Leukemia/Lymphoma | 120 h | 3.98 | |
| CMP5 | Jurkat | T-Cell Acute Lymphoblastic Leukemia | 120 h | >50 | |
| HLCL61 | KOB | Adult T-Cell Leukemia/Lymphoma | 120 h | 3.09 | |
| HLCL61 | MOLT4 | T-Cell Acute Lymphoblastic Leukemia | 120 h | 13.06 | |
| GSK3203591 | Z-138 | Mantle Cell Lymphoma | 6 days | ~0.01 | |
| LLY-283 | A375 | Melanoma | 7 days | 0.046 |
Visualizations
Caption: PRMT5 signaling pathways in the nucleus and cytoplasm.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Interpreting Unexpected Phenotypes with Prmt5-IN-28
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address unexpected phenotypes encountered during experiments with Prmt5-IN-28, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of PRMT5.[1] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] This post-translational modification is crucial for the regulation of numerous cellular processes, including gene transcription, mRNA splicing, DNA damage response, and signal transduction.[2][4] this compound is designed to block the catalytic activity of PRMT5, thereby inhibiting these downstream cellular events.
Q2: We observe an unexpected increase in the expression of a known tumor suppressor gene after treatment with this compound. Isn't PRMT5 inhibition supposed to be anti-proliferative?
This is an excellent and insightful observation. While PRMT5 is often considered an oncogene due to its role in promoting cell proliferation and survival, its function can be highly context-dependent. PRMT5 can repress the expression of certain tumor suppressor genes through histone methylation (e.g., H4R3me2s and H3R8me2s). Therefore, inhibition of PRMT5 with this compound can lead to the de-repression and subsequent upregulation of these specific tumor suppressors. It is crucial to analyze the specific genes and pathways affected in your experimental model.
Q3: Our cells are showing resistance to this compound-induced apoptosis, and in some cases, we even see a pro-survival effect. What could be the cause of this paradoxical phenotype?
This paradoxical effect can be multifactorial. PRMT5's role in apoptosis is complex; while it can promote survival, it has also been implicated in promoting apoptosis in certain contexts. Here are a few potential explanations:
-
Activation of Compensatory Pathways: Cells can develop resistance by upregulating compensatory survival pathways. For instance, inhibition of PRMT5 might lead to the activation of alternative signaling routes that promote cell survival.
-
Context-Dependent Substrate Methylation: The specific substrates of PRMT5 and the consequences of their methylation can vary between cell types and under different cellular conditions. In some scenarios, PRMT5-mediated methylation of certain proteins might be required for apoptosis to proceed efficiently.
-
Off-Target Effects: Although designed to be specific, at higher concentrations, this compound might have off-target effects that could inadvertently promote survival.
Q4: We are seeing significant changes in cellular morphology and adhesion after this compound treatment, which is not our primary endpoint of interest. How can we interpret this?
PRMT5 is known to methylate proteins involved in cell structure and adhesion. Therefore, changes in morphology and adhesion are plausible on-target effects of this compound. It is advisable to document these changes and investigate the potential involvement of PRMT5 in regulating the cytoskeleton and cell adhesion molecules in your specific cell type.
Troubleshooting Unexpected Phenotypes
Here are some common unexpected phenotypes and troubleshooting strategies when using this compound.
| Unexpected Phenotype | Potential Cause | Troubleshooting Steps |
| Increased Cell Proliferation or No Effect on Viability | 1. Insufficient inhibitor concentration. 2. Cell line is inherently resistant. 3. Off-target effects at high concentrations. 4. Rapid degradation of the compound. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Confirm target engagement by Western blot for symmetric dimethylarginine (SDMA) marks on known PRMT5 substrates. 3. Test a structurally different PRMT5 inhibitor to see if the phenotype is consistent. 4. Use a PRMT5 knockout/knockdown cell line as a control. |
| Paradoxical Gene Expression Changes (e.g., upregulation of oncogenes) | 1. Context-dependent role of PRMT5. 2. Indirect effects through complex regulatory networks. 3. Alternative splicing events. | 1. Perform RNA-sequencing to get a global view of transcriptional changes. 2. Validate RNA-seq data with qRT-PCR for specific genes of interest. 3. Investigate changes in alternative splicing of key transcripts. |
| High Variability Between Replicates | 1. Inconsistent inhibitor dosage. 2. Cell culture heterogeneity. 3. Issues with inhibitor solubility or stability. | 1. Ensure accurate and consistent preparation of inhibitor dilutions. 2. Use a clonal cell population if possible. 3. Prepare fresh inhibitor solutions for each experiment and check for precipitation. |
| Unexpected Toxicity in Control Cells | 1. Solvent (e.g., DMSO) toxicity. 2. Off-target effects of this compound. | 1. Test a range of solvent concentrations to determine the non-toxic limit. 2. Use a structurally related but inactive control compound if available. 3. Lower the concentration of this compound. |
Experimental Protocols
1. Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is to confirm the on-target activity of this compound by assessing the reduction in global symmetric dimethylarginine levels.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pan-SDMA overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
2. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. RNA Sequencing (RNA-seq)
This protocol provides a global view of gene expression changes induced by this compound.
-
RNA Extraction:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA using a commercially available kit, ensuring high quality and integrity.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome and quantify gene expression.
-
Perform differential gene expression analysis to identify up- and down-regulated genes.
-
Conduct pathway analysis to understand the biological implications of the observed gene expression changes.
-
Signaling Pathways and Experimental Workflows
Caption: Overview of PRMT5 signaling and its inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
This technical support guide is intended to be a starting point for researchers using this compound. Given the complex biology of PRMT5, careful experimental design and thorough validation are essential for accurately interpreting your findings.
References
Prmt5-IN-28 batch-to-batch variability issues
Welcome to the technical support center for Prmt5-IN-28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential experimental challenges, including batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification is crucial for regulating various cellular processes, including gene transcription, mRNA splicing, and DNA repair.[1] this compound acts by inhibiting the enzymatic activity of PRMT5, thereby preventing the methylation of its substrates. This can lead to anti-proliferative and pro-apoptotic effects in cancer cells where PRMT5 is often overexpressed.[1]
Q2: I am observing inconsistent IC50 values for this compound between experiments. What could be the cause?
A2: Inconsistent IC50 values are a common issue when working with small molecule inhibitors and can stem from several factors unrelated to the inhibitor batch itself. These can include:
-
Cell-based vs. Biochemical Assays: IC50 values are often higher in cell-based assays compared to biochemical assays due to factors like cell permeability, efflux pumps, and protein binding within the cell.[2]
-
Assay Conditions: Variations in cell density, passage number, growth phase, and incubation time can all impact the apparent potency of the inhibitor.
-
ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP concentrations in cellular assays can lead to a rightward shift in the IC50 compared to biochemical assays with lower ATP concentrations.[2]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is kept low (ideally <0.1%) to avoid solvent-induced artifacts.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical for maintaining the integrity and activity of small molecule inhibitors.
-
Solid Compound: Store the solid form of this compound at -20°C or -80°C, protected from light and moisture. Refer to the Certificate of Analysis provided by the supplier for specific recommendations.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Store stock solutions at -80°C.
-
Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Do not store dilute aqueous solutions for extended periods.
Q4: What are the best practices for preparing this compound solutions?
A4: To ensure accurate and reproducible results, follow these solution preparation guidelines:
-
High-Concentration Stock: First, prepare a high-concentration stock solution (e.g., 10 mM) in a water-miscible organic solvent like DMSO.
-
Solubilization: Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication can be used, but with caution to avoid degradation.
-
Serial Dilutions: Perform serial dilutions from the high-concentration stock to create a range of working concentrations.
-
Final Dilution: When adding the inhibitor to your aqueous experimental medium, ensure the final concentration of the organic solvent is low and consistent across all conditions (typically <0.5%, ideally <0.1%).
Troubleshooting Guides
Issue 1: Unexpected or No Biological Effect
If you are not observing the expected biological effect of this compound, consider the following troubleshooting steps:
-
Confirm Target Expression: Verify that your cell line or experimental system expresses PRMT5 at a sufficient level.
-
Check Compound Activity: Use a positive control cell line known to be sensitive to PRMT5 inhibition.
-
Optimize Incubation Time: The effects of PRMT5 inhibition on cellular processes may take time to manifest. Perform a time-course experiment to determine the optimal treatment duration.
-
Assess Compound Integrity: If you suspect the compound has degraded, perform a stability test or compare its performance to a fresh batch.
-
Consider Off-Target Effects: Use a structurally unrelated PRMT5 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
Issue 2: Batch-to-Batch Variability
While specific data on this compound batch-to-batch variability is not publicly available, this is a potential concern for any synthesized small molecule. Here is a systematic approach to address this issue:
-
Review the Certificate of Analysis (CofA): When you receive a new batch, carefully compare the CofA to that of the previous batch. Pay close attention to purity, identity, and any listed impurities.
-
Perform a Bridging Experiment: Before using a new batch in critical experiments, perform a side-by-side comparison with the previous batch. An IC50 determination in a standard assay is a good way to assess relative potency.
-
Qualify the New Batch: If significant differences are observed, consider further analytical characterization (e.g., HPLC, mass spectrometry) to identify potential discrepancies.
Hypothetical Batch Comparison Data
| Parameter | Batch A | Batch B | Acceptable Range |
| Purity (HPLC) | 99.5% | 98.9% | >98% |
| Identity (¹H NMR) | Conforms | Conforms | Conforms to structure |
| Mass (MS) | Conforms | Conforms | Conforms to expected m/z |
| IC50 (in vitro) | 50 nM | 65 nM | Within 2-fold of reference |
Experimental Protocols
Protocol 1: In Vitro PRMT5 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a biochemical assay.
-
Prepare Reagents:
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT.
-
Recombinant human PRMT5/MEP50 complex.
-
Substrate: e.g., Histone H4 peptide.
-
Co-factor: S-adenosyl-L-methionine (SAM).
-
This compound: Prepare a 2x serial dilution series in assay buffer from a DMSO stock.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, PRMT5/MEP50 enzyme, and this compound dilutions.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate and SAM.
-
Incubate for 1 hour at 30°C.
-
-
Detection:
-
Terminate the reaction.
-
Detect the product formation using a suitable method (e.g., radioactivity-based assay, antibody-based detection of methylated substrate).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assay for PRMT5 Inhibition
This protocol outlines a general method for evaluating the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or crystal violet staining).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control.
-
Plot the normalized viability against the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Prmt5-IN-28 effects on cell cycle progression
Disclaimer: Prmt5-IN-28 is a representative name for a selective PRMT5 inhibitor. The information, protocols, and data provided are based on published findings for various selective PRMT5 inhibitors and are intended to serve as a comprehensive guide for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects cell cycle progression?
A1: The primary effect of this compound on cell cycle progression is the induction of a G1 phase arrest.[1][2][3] Inhibition of PRMT5 disrupts the normal expression and function of key proteins required for the G1 to S phase transition.[1][4]
Q2: Which molecular markers are most important to confirm the on-target activity of this compound?
A2: To confirm on-target activity, researchers should assess the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as Sm proteins (e.g., SmBB' or SmD3). A dose-dependent decrease in SDMA levels is a reliable indicator of PRMT5 inhibition. Additionally, monitoring the expression of downstream cell cycle regulators like Cyclin E1, CDK2, and the phosphorylation status of the retinoblastoma protein (Rb) can confirm the biological effect.
Q3: Does this compound induce apoptosis in cancer cells?
A3: Yes, in many cancer cell lines, inhibition of PRMT5 with compounds like this compound leads to apoptosis. This can occur through the transcriptional regulation of pro-apoptotic genes. The induction of apoptosis is often observed following cell cycle arrest.
Q4: How does PRMT5 inhibition affect the DNA damage response (DDR)?
A4: PRMT5 plays a crucial role in the DNA damage response by regulating the expression of DNA repair genes and modifying proteins involved in DNA double-strand break repair pathways like homologous recombination (HR) and non-homologous end joining (NHEJ). Inhibition of PRMT5 can impair DNA repair capacity, potentially sensitizing cancer cells to DNA-damaging agents.
Troubleshooting Guides
Issue 1: No significant G1 arrest is observed after treatment with this compound.
-
Question: I've treated my cells with this compound, but flow cytometry analysis does not show the expected increase in the G1 population. What could be the issue?
-
Answer: Several factors could contribute to this observation:
-
Inhibitor Concentration and Treatment Duration: The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell model.
-
Cell Line Sensitivity: Some cell lines may be inherently resistant to PRMT5 inhibition due to compensatory mechanisms or genetic background (e.g., p53 status). It is advisable to test the inhibitor on a sensitive control cell line in parallel.
-
Inhibitor Stability and Solubility: Ensure that your this compound stock solution is properly prepared (typically in DMSO) and stored. When diluting into aqueous cell culture media, ensure it remains soluble and does not precipitate. Prepare fresh dilutions for each experiment.
-
Confirmation of On-Target Activity: Before concluding a lack of effect on the cell cycle, confirm that the inhibitor is engaging its target. Perform a western blot to check for a decrease in SDMA on a known PRMT5 substrate.
-
Issue 2: High levels of cell death are observed at concentrations expected to only cause cell cycle arrest.
-
Question: I'm observing widespread apoptosis even at low concentrations of this compound, making it difficult to study the effects on cell cycle progression. How can I manage this?
-
Answer: This suggests high sensitivity or potential off-target effects.
-
Refine Dose and Time: Reduce both the concentration and the duration of the treatment. A shorter time point (e.g., 12 or 18 hours) might be sufficient to observe G1 arrest before the onset of significant apoptosis.
-
Assess On-Target vs. Off-Target Effects: To distinguish between specific PRMT5-inhibition-induced apoptosis and general toxicity, measure the decrease in SDMA levels at the same concentrations. If SDMA levels are not significantly reduced at the concentrations causing high toxicity, off-target effects are likely.
-
Apoptosis Pathway Analysis: Characterize the apoptotic pathway being activated (e.g., intrinsic vs. extrinsic) by measuring cleavage of caspases like Caspase-9 and Caspase-8. This can provide insights into the mechanism of cell death.
-
Issue 3: Western blot results for cell cycle proteins are inconsistent.
-
Question: My western blot results for cyclins and CDKs after this compound treatment are not reproducible. What should I check?
-
Answer: Inconsistent western blot results are often due to experimental variables.
-
Synchronize Cell Population: For cell cycle experiments, cell population synchrony is critical. Asynchronous populations can mask the effects of the inhibitor. Consider serum starvation or other synchronization methods before adding this compound.
-
Harvesting Time Point: The expression of cell cycle proteins is dynamic. Ensure you are harvesting all samples (treated and control) at the exact same time point post-treatment. A detailed time-course experiment is highly recommended to capture the peak changes in protein expression.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH). Confirm that the expression of your loading control is not affected by this compound treatment in your specific cell line.
-
Antibody Quality: Ensure your primary antibodies for proteins like Cyclin E1, CDK2, and phospho-Rb are validated for specificity and are used at the optimal dilution.
-
Quantitative Data Summary
The following tables summarize representative quantitative data based on studies of selective PRMT5 inhibitors.
Table 1: Representative Effect of PRMT5 Inhibition on Cell Cycle Distribution
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | MCF7 | 45.2 ± 3.1 | 35.5 ± 2.5 | 19.3 ± 1.8 |
| This compound (1µM) | MCF7 | 68.7 ± 4.5 | 15.1 ± 2.2 | 16.2 ± 1.5 |
| Vehicle (DMSO) | mTh1 Cells | 50.1 ± 2.8 | 39.8 ± 3.0 | 10.1 ± 1.1 |
| This compound (5µM) | mTh1 Cells | 75.3 ± 3.5 | 12.5 ± 1.9 | 12.2 ± 1.4 |
Note: Data are presented as mean ± SD and are hypothetical, based on trends reported in the literature.
Table 2: Summary of this compound Effects on Key Cell Cycle Regulatory Proteins
| Protein Target | Expected Change upon PRMT5 Inhibition | Primary Function in G1/S Transition |
| Cyclin D1 | Downregulation | Forms complex with CDK4/6 to initiate Rb phosphorylation. |
| CDK4 / CDK6 | Downregulation or No Change | Catalytic subunit for Cyclin D. |
| Cyclin E1 | Downregulation | Forms complex with CDK2 for Rb hyperphosphorylation. |
| CDK2 | Downregulation | Catalytic subunit for Cyclin E. |
| Phospho-Rb | Significant Downregulation | Inactivation of Rb by hyperphosphorylation releases E2F. |
| p21 | Upregulation | CDK inhibitor, negatively regulates G1/S transition. |
| E2F1 | Reduced Activity | Transcription factor for S-phase genes; activity is inhibited. |
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 60-70% confluency at the time of harvest. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined time (e.g., 24-48 hours).
-
Cell Harvesting: Aspirate the media and wash cells once with ice-cold PBS. Trypsinize the cells, collect them in a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 300 µL of ice-cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to the cell suspension for fixation.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells. Use a logarithmic scale for the fluorescence channel (e.g., FL2-A) to measure DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Western Blotting for Cell Cycle Proteins and SDMA
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an appropriate percentage polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Cyclin E1, anti-CDK2, anti-phospho-Rb, anti-pan-SDMA, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities, normalizing to the loading control.
Mandatory Visualizations
Caption: PRMT5's role in promoting G1/S cell cycle progression and its inhibition by this compound.
Caption: Experimental workflow for evaluating the effects of this compound on cell cycle progression.
Caption: Troubleshooting logic for investigating unexpected cell cycle results with this compound.
References
- 1. Frontiers | PRMT5 Promotes Cyclin E1 and Cell Cycle Progression in CD4 Th1 Cells and Correlates With EAE Severity [frontiersin.org]
- 2. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PRMT5 Promotes Cyclin E1 and Cell Cycle Progression in CD4 Th1 Cells and Correlates With EAE Severity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PRMT5 Inhibitors in MTAP-Deleted Cancers: MRTX1719 vs. First-Generation Inhibitors
For researchers, scientists, and drug development professionals, the targeting of protein arginine methyltransferase 5 (PRMT5) in cancers with methylthioadenosine phosphorylase (MTAP) deletion has emerged as a promising therapeutic strategy. This guide provides an objective comparison of two distinct approaches to PRMT5 inhibition: the MTA-cooperative inhibitor MRTX1719 and a representative first-generation, non-MTA-cooperative inhibitor, GSK3326595 (a close analog of the initially requested Prmt5-IN-28 for which public data is scarce).
The co-deletion of the MTAP gene with the tumor suppressor CDKN2A is a frequent event in various cancers, including non-small cell lung cancer, pancreatic cancer, and mesothelioma.[1] This genetic alteration leads to the accumulation of the metabolite methylthioadenosine (MTA), which endogenously inhibits PRMT5.[2][3] This creates a state of partial PRMT5 inhibition, rendering these cancer cells exquisitely vulnerable to further PRMT5 inhibition—a concept known as synthetic lethality.[2][4]
MRTX1719 was designed to specifically exploit this vulnerability by binding to the PRMT5-MTA complex, thus achieving selectivity for MTAP-deleted cancer cells. In contrast, first-generation PRMT5 inhibitors like GSK3326595 are SAM-competitive and inhibit PRMT5 regardless of the cell's MTAP status. This guide will delve into the preclinical data supporting these distinct mechanisms of action.
Quantitative Data Comparison
The following table summarizes the key quantitative data comparing the in vitro and in vivo performance of MRTX1719 and GSK3326595 in MTAP-deleted versus MTAP-wildtype (WT) cancer models.
| Parameter | MRTX1719 | GSK3326595 | Reference |
| Mechanism of Action | MTA-Cooperative PRMT5 Inhibitor | SAM-Competitive PRMT5 Inhibitor | |
| Cell Viability IC50 (HCT116 MTAPdel) | 12 nM | ~262 nM | |
| Cell Viability IC50 (HCT116 MTAP-WT) | 890 nM | ~286 nM | |
| Selectivity (MTAP-WT / MTAPdel) | >70-fold | ~1.1-fold | |
| SDMA Inhibition IC50 (HCT116 MTAPdel) | 8 nM | Not specified, but active | |
| SDMA Inhibition IC50 (HCT116 MTAP-WT) | 653 nM | Not specified, but active | |
| In Vivo Tumor Growth Inhibition (HCT116 MTAPdel Xenograft) | Significant tumor growth inhibition | Moderate tumor growth inhibition | |
| In Vivo Tumor Growth Inhibition (HCT116 MTAP-WT Xenograft) | No effect on tumor growth | Similar antitumor activity to MTAPdel |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the PRMT5 signaling pathway in the context of MTAP deletion and a general experimental workflow for evaluating PRMT5 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (MTS-Based)
This protocol is designed to assess the effect of PRMT5 inhibitors on the proliferation of cancer cell lines.
Materials:
-
MTAP-deleted and MTAP-WT cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve is recommended (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 5 to 10 days).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Symmetric Dimethylarginine (SDMA)
This protocol allows for the assessment of PRMT5 inhibition by measuring the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.
Materials:
-
Treated cell lysates or tumor homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA (e.g., anti-SYM11), anti-SmD3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations and for desired time points.
-
Harvest cells or tumors and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to the loading control.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of PRMT5 inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
MTAP-deleted and MTAP-WT cancer cell lines
-
Matrigel (optional)
-
PRMT5 inhibitor formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., ~150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the PRMT5 inhibitor or vehicle daily via oral gavage at predetermined doses (e.g., 50 and 100 mg/kg for MRTX1719).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for SDMA).
Conclusion
The development of MTA-cooperative PRMT5 inhibitors like MRTX1719 represents a significant advancement in the precision medicine approach for treating MTAP-deleted cancers. Preclinical data strongly suggest that MRTX1719 offers a wider therapeutic window compared to first-generation, non-selective PRMT5 inhibitors by selectively targeting cancer cells with the MTAP deletion while sparing normal tissues. This selectivity is evident in the stark contrast in IC50 values and in vivo efficacy between MTAP-deleted and wild-type models. As MRTX1719 and other MTA-cooperative inhibitors progress through clinical trials, they hold the promise of a more effective and less toxic treatment option for a patient population with a significant unmet medical need.
References
- 1. Mirati Therapeutics Presents Preclinical Data on Novel Approach to PRMT5 Inhibition that Selectively Targets the PRMT5/MTA Complex in MTAP-Deleted Cancer Models [prnewswire.com]
- 2. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PRMT5 Inhibitors: Prmt5-IN-28 vs. GSK3326595
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and selectivity of two notable Protein Arginine Methyltransferase 5 (PRMT5) inhibitors: Prmt5-IN-28 and GSK3326595. The information presented herein is intended to assist researchers in making informed decisions for their preclinical studies.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, mRNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Small molecule inhibitors of PRMT5 are being actively investigated for their potential as anti-cancer agents.
Potency Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available biochemical IC50 data for this compound and GSK3326595 against the PRMT5 enzyme.
| Compound | Alias | Biochemical IC50 |
| This compound | Compound 36 | 37.5 µM[1] |
| GSK3326595 | EPZ015938 | 6.2 nM - 22 nM[2][3][4] |
Note: Lower IC50 values indicate higher potency.
Selectivity Profile
Selectivity is a crucial parameter for a drug candidate, as it indicates its specificity for the intended target over other related proteins. High selectivity can minimize off-target effects and potential toxicity.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of PRMT5 and the workflow for evaluating its inhibitors, the following diagrams are provided.
Experimental Protocols
Biochemical PRMT5 Enzymatic Assay (In Vitro)
This protocol is a generalized method for determining the in vitro potency of PRMT5 inhibitors.
Objective: To determine the IC50 value of a test compound against the purified PRMT5/MEP50 enzyme complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Histone H4 peptide (e.g., residues 1-21) or other suitable substrate
-
Test inhibitor (e.g., this compound, GSK3326595)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT)
-
Scintillation cocktail
-
Filter plates (e.g., phosphocellulose)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute further in Assay Buffer.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme to the Assay Buffer.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H4 peptide substrate and [3H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PRMT5 Target Engagement Assay (Western Blot)
This protocol describes a method to assess the ability of a PRMT5 inhibitor to engage its target in a cellular context by measuring the methylation of a known substrate.
Objective: To determine the cellular potency of a test compound by measuring the inhibition of symmetric dimethylation of a PRMT5 substrate (e.g., SmD3).
Materials:
-
Cancer cell line known to be sensitive to PRMT5 inhibition (e.g., MCF-7, Z-138)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound, GSK3326595)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-symmetric dimethylarginine (sDMA) antibody, anti-SmD3 antibody, and an antibody for a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with the anti-SmD3 antibody and the loading control antibody to normalize the sDMA signal.
-
Quantify the band intensities and calculate the cellular IC50 value.
Conclusion
This guide provides a comparative overview of this compound and GSK3326595, highlighting the significant difference in their reported potencies. GSK3326595 emerges as a substantially more potent and highly selective inhibitor of PRMT5. The provided experimental protocols offer a foundation for researchers to conduct their own in-house evaluations of these and other PRMT5 inhibitors. The selection of an appropriate inhibitor for a specific research application will depend on the desired potency, the required selectivity, and the experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK3326595 | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Prmt5-IN-28 Versus siRNA Knockdown of PRMT5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the role of Protein Arginine Methyltransferase 5 (PRMT5), the choice between a small molecule inhibitor like Prmt5-IN-28 and a genetic knockdown approach using siRNA is a critical methodological decision. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, to facilitate the selection of the most appropriate tool for your research needs.
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in a multitude of cellular processes, including gene expression, mRNA splicing, and the DNA damage response.[1] Its upregulation in various cancers has made it a significant therapeutic target.[2] Understanding the nuances of the tools used to probe its function is paramount for robust and reproducible research.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA-mediated knockdown of PRMT5 lies in their mechanism of action.
This compound is a small molecule inhibitor that directly targets the enzymatic activity of PRMT5.[3] It typically binds to the active site of the PRMT5 enzyme, competing with the methyl donor S-adenosylmethionine (SAM), thereby preventing the transfer of methyl groups to its substrates.[1] This leads to a rapid and often reversible inhibition of PRMT5's methyltransferase activity, resulting in a global reduction of symmetric dimethylarginine (sDMA) levels.
siRNA knockdown of PRMT5 , on the other hand, operates at the post-transcriptional level.[2] Small interfering RNA molecules, designed to be complementary to the PRMT5 messenger RNA (mRNA), are introduced into cells. These siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then targets and degrades the PRMT5 mRNA. This prevents the translation of the mRNA into functional PRMT5 protein, leading to a depletion of the total cellular pool of the enzyme.
Key Differences at a Glance
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of PRMT5 |
| Target | PRMT5 enzymatic activity | PRMT5 mRNA |
| Mechanism | Competitive inhibition of methyltransferase function | Post-transcriptional gene silencing via RNA interference |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours for mRNA/protein depletion) |
| Duration of Effect | Transient, dependent on compound half-life | Sustained for several days (typically 48-96 hours) |
| Key Effect | Reduction in symmetric dimethylarginine (sDMA) marks | Reduction in total PRMT5 protein and subsequent sDMA marks |
| Reversibility | Generally reversible upon compound removal | Not easily reversible |
| Off-Target Effects | Potential for off-target kinase inhibition or other non-specific interactions | Potential for off-target gene silencing due to sequence similarity |
Quantitative Comparison of Cellular Effects
The following table summarizes the quantitative outcomes observed with both this compound (or similar potent inhibitors) and siRNA knockdown of PRMT5 across various cellular assays. It is important to note that direct comparisons in the same cell line and experimental conditions are ideal but not always available in the literature. The data presented here is a synthesis of findings from multiple studies to provide a comparative overview.
| Assay | This compound (or similar inhibitor) | siRNA Knockdown of PRMT5 | Reference |
| Cell Viability | IC50 of 430 nM in LNCaP cells (72h treatment) | Significant decrease in proliferation of HepG2 and Bel-7404 cells | |
| sDMA Levels | Dose-dependent decrease; 65% reduction in global H4R3me2s | Significant reduction in global sDMA levels in U251, PSN1, and MDA-MB-231 cells | |
| Cell Cycle | G1 phase accumulation in various cancer cell lines | G0/G1 phase arrest in hepatocellular carcinoma cells | |
| Apoptosis | Induction of apoptosis in hepatocellular carcinoma cells (using AMI-1, another PRMT inhibitor) | Increased apoptosis in hepatocellular carcinoma cells |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments involving PRMT5 inhibition or knockdown. Below are representative protocols for key assays.
Protocol 1: Cell Viability Assay (MTS-based) for PRMT5 Inhibitor
This protocol is designed to determine the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other PRMT5 inhibitor
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Knockdown of PRMT5 using siRNA and Western Blot Analysis
This protocol outlines the steps for siRNA-mediated knockdown of PRMT5 and subsequent analysis of protein levels by Western blot.
Materials:
-
PRMT5-targeting siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Serum-free medium
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PRMT5, anti-sDMA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Transfection:
-
One day prior to transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Dilute PRMT5-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubate the cells for 4-6 hours at 37°C, then replace the medium with fresh, complete medium.
-
-
Western Blot Analysis (48-72 hours post-transfection):
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDC membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-PRMT5, anti-sDMA, or anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cells treated with PRMT5 inhibitor or siRNA
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
Mandatory Visualizations
Caption: PRMT5 signaling pathway and points of intervention.
Caption: Comparative experimental workflow.
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound or siRNA knockdown of PRMT5 should be guided by the specific research question.
-
This compound and other small molecule inhibitors are ideal for studies requiring rapid and reversible inhibition of PRMT5's enzymatic activity. They are well-suited for high-throughput screening, dose-response studies, and are essential for preclinical development due to their drug-like properties.
-
siRNA knockdown offers a highly specific method to study the effects of depleting the entire PRMT5 protein pool. This can be particularly useful for validating the on-target effects of a small molecule inhibitor and for dissecting potential non-catalytic roles of PRMT5.
Ultimately, a comprehensive research strategy may benefit from the complementary use of both approaches to validate findings and gain a deeper understanding of PRMT5's role in health and disease.
References
Comparative Analysis of PRMT5-IN-28 and Alternative Inhibitors on Downstream Biomarkers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating PRMT5 Inhibition
The protein arginine methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology and other diseases due to its critical role in cellular processes such as gene transcription, RNA splicing, and signal transduction. Inhibition of PRMT5 leads to distinct changes in downstream biomarkers, providing a measurable readout of target engagement and biological activity. This guide provides a comparative analysis of PRMT5-IN-28 and other notable PRMT5 inhibitors, focusing on their effects on key downstream biomarkers.
Performance Comparison of PRMT5 Inhibitors
The following tables summarize the available quantitative data on the biochemical and cellular potency of several PRMT5 inhibitors. This data is crucial for comparing their efficacy in targeting PRMT5 and affecting downstream cellular processes.
Table 1: Biochemical Potency Against PRMT5
| Inhibitor | Target | IC50 (nM) |
| This compound | PRMT5 | Data not publicly available |
| EPZ015666 (GSK3235025) | PRMT5 | 22[1][2] |
| GSK3326595 (Pemrametostat) | PRMT5/MEP50 complex | 6.2 ± 0.8[3], 5.9 - 19.7[4] |
| LLY-283 | PRMT5:MEP50 complex | 22 ± 3[5] |
Table 2: Cellular Potency in Reducing Symmetric Dimethylarginine (SDMA)
| Inhibitor | Cell Line | EC50 (nM) |
| This compound | Data not publicly available | Data not publicly available |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | 2.5 |
| GSK3326595 | Various breast and lymphoma cell lines | 2 - 160 |
| LLY-283 | A375 (Melanoma) | 40 (for MDM4 splicing) |
Table 3: Impact on Gene Expression and Alternative Splicing
| Inhibitor | Cell Line | Key Findings |
| This compound | Data not publicly available | Data not publicly available |
| GSK3326595 | Lymphoma cell lines | Treatment with 200 nM for 3 days resulted in thousands of significant alternative splicing events. |
| LLY-283 | U251 (Glioblastoma) | Treatment with 100 nM for 24 hours led to significant changes in gene expression and thousands of altered splicing events. |
Visualizing the Impact of PRMT5 Inhibition
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the analysis of PRMT5 inhibitor-mediated downstream biomarker changes.
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol outlines the detection and quantification of global SDMA levels in cell lysates following treatment with a PRMT5 inhibitor.
-
Cell Lysis:
-
Treat cells with the PRMT5 inhibitor or vehicle control for the desired duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the SDMA signal to a loading control (e.g., GAPDH or β-actin) to compare relative changes in SDMA levels between treated and control samples.
-
RNA Sequencing for Gene Expression Analysis
This protocol describes the global analysis of gene expression changes in response to PRMT5 inhibition.
-
RNA Extraction:
-
Treat cells with the PRMT5 inhibitor or vehicle control.
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) and assess RNA quality and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Perform high-throughput sequencing using a platform such as Illumina NextSeq or NovaSeq.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM or fragments per kilobase of transcript per million mapped reads - FPKM).
-
Perform differential gene expression analysis between inhibitor-treated and control groups to identify significantly up- or down-regulated genes.
-
Conduct pathway and gene ontology (GO) enrichment analysis on the differentially expressed genes to identify affected biological processes.
-
Alternative Splicing Analysis using rMATS
This protocol details the use of rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify alternative splicing events from RNA-seq data.
-
RNA Sequencing:
-
Generate RNA-seq data from inhibitor-treated and control samples with biological replicates as described above.
-
-
Data Processing:
-
Align the paired-end RNA-seq reads to the reference genome using a splice-aware aligner like STAR.
-
-
rMATS Analysis:
-
Use the generated BAM files and a gene annotation file (GTF format) as input for the rMATS software.
-
rMATS will identify and quantify five major types of alternative splicing events: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).
-
The output will include the "Percent Spliced-In" (PSI or Ψ) value for each event in each sample, along with statistical analysis (P-value and FDR) to identify significant differences between the treated and control groups.
-
-
Interpretation:
-
Analyze the rMATS output to identify genes with significant changes in splicing patterns upon PRMT5 inhibition.
-
Further investigation of these genes can reveal how altered splicing contributes to the inhibitor's biological effects.
-
This guide provides a framework for the comparative analysis of PRMT5 inhibitors based on their impact on downstream biomarkers. While comprehensive data for this compound is not yet publicly available, the provided information on alternative inhibitors and the detailed experimental protocols offer a valuable resource for researchers in the field of PRMT5-targeted drug discovery and development. As more data on novel inhibitors like this compound becomes available, this guide can be updated to provide a more complete comparative landscape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PRMT5 Inhibition: A Comparative Guide to Prmt5-IN-28 and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of Protein Arginine Methyltransferase 5 (PRMT5) using the small molecule inhibitor Prmt5-IN-28 and genetic models of PRMT5 suppression, such as siRNA, shRNA, and CRISPR-Cas9. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the cross-validation of findings and guide the selection of appropriate research tools for investigating PRMT5 function.
Introduction to PRMT5 and Inhibition Strategies
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, mRNA splicing, DNA damage repair, and signal transduction.[1][2] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[2][3]
Two primary strategies are employed to investigate the functional consequences of PRMT5 inhibition:
-
Pharmacological Inhibition: Small molecule inhibitors like this compound are designed to specifically block the catalytic activity of the PRMT5 enzyme. This approach offers temporal control over inhibition and is directly relevant to drug development.
-
Genetic Inhibition: Genetic models utilize techniques such as RNA interference (siRNA, shRNA) or CRISPR-Cas9 gene editing to reduce or eliminate the expression of the PRMT5 protein. These models provide a high degree of target specificity and are crucial for validating the on-target effects of pharmacological agents.
Comparative Data: Pharmacological vs. Genetic Inhibition
The following tables summarize quantitative data from studies that have employed both pharmacological and genetic approaches to inhibit PRMT5. This allows for a direct comparison of their effects on key cellular processes. While direct head-to-head data for this compound is emerging, the data presented from studies using other potent and selective PRMT5 inhibitors with the same mechanism of action provide a strong basis for cross-validation.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Cell Line | Pharmacological Agent | Concentration / IC50 | Genetic Model | Outcome Measure | Pharmacological Result | Genetic Result | Reference |
| Pancreatic Cancer Cells | EPZ015666 | Varies by cell line | CRISPR KO | Cell Viability | Significant reduction in cell viability, synergistic with gemcitabine. | Significant reduction in cell viability, synergistic with gemcitabine. | |
| HT-22 (Neuronal) | EPZ015666 | Not specified | shRNA | Cell Survival (post-OGD) | Significant improvement in cell survival. | Significant improvement in cell survival. | |
| Lung Cancer (A549) | Not specified | Not specified | shRNA | Cell Growth | Dramatically inhibited cell growth. | Dramatically inhibited cell growth. | |
| MCF7 (Breast Cancer) | Not specified | Not specified | shRNA (inducible) | Cell Proliferation | Not directly measured | 55% decrease in PRMT5 led to reduced proliferation. | |
| Gastric Cancer (BGC823, SGC7901) | Not specified | Not specified | siRNA | Cell Proliferation | Not directly measured | Attenuated proliferation. |
Table 2: Comparison of Effects on Gene Expression
| Cell Line/Model | Pharmacological Agent | Genetic Model | Key Genes/Pathways Affected | Pharmacological Result | Genetic Result | Reference |
| Pancreatic Cancer Cells | EPZ015666, EPZ015938 | CRISPR KO | RPA2 | Dose-dependent depletion of RPA2 protein. | ~60-70% reduction in RPA2 levels. | |
| HT-22 (Neuronal) | Not specified | shRNA | OGD-induced genes | Not directly measured | Significantly dampened OGD-induced gene expression changes. | |
| Lung Cancer (NCI-H460) | GSK591 | shRNA | PD-L1 (CD274) | Increased PD-L1 expression. | Increased PD-L1 expression. | |
| 3T3-L1 (Preadipocytes) | Not specified | siRNA | Cell cycle regulators (e.g., CycB, Bub1b) | Not directly measured | Upregulation (repression by PRMT5). | |
| Molm13 (Leukemia) | PRMT5 Inhibitor | shRNA | H3K27me3 levels | Global increase in H3K27me3. | Global increase in H3K27me3. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a foundation for experimental design and replication.
Cell Viability Assay (MTT/MTS-based)
Objective: To determine the effect of PRMT5 inhibition on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
This compound or another PRMT5 inhibitor
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
DMSO (for dissolving inhibitor and as a vehicle control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the inhibitor-containing medium. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for a specified period (e.g., 72, 96, or 120 hours) at 37°C in a humidified incubator.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression
Objective: To assess the levels of PRMT5 and its downstream targets following inhibition.
Materials:
-
Cell lysates from treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-H4R3me2s, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound or transfect with PRMT5 siRNA/shRNA. Harvest and lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
shRNA-mediated Knockdown of PRMT5
Objective: To genetically suppress the expression of PRMT5.
Materials:
-
Lentiviral shRNA constructs targeting PRMT5 and a non-targeting control
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cancer cell line
-
Polybrene
-
Puromycin for selection
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA construct and packaging plasmids. Collect the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cells with the lentiviral particles in the presence of polybrene.
-
Selection: Select for successfully transduced cells by adding puromycin to the culture medium.
-
Validation of Knockdown: Confirm the reduction of PRMT5 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Mandatory Visualizations
References
- 1. cell-stress.com [cell-stress.com]
- 2. PRMT5-dependent transcriptional repression of c-Myc target genes promotes gastric cancer progression [thno.org]
- 3. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Next-Generation and First-Generation PRMT5 Inhibitors
This guide provides an objective comparison between a next-generation Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, represented by Compound 20 (a potent tetrahydroisoquinoline derivative), and first-generation PRMT5 inhibitors, including GSK3326595 and JNJ-64619178. The comparison is based on available preclinical data, focusing on biochemical potency, cellular activity, and impact on signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the fields of oncology and epigenetics.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for a variety of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA repair. Dysregulation of PRMT5 activity has been implicated in numerous cancers, making it a compelling therapeutic target.
First-generation PRMT5 inhibitors, such as GSK3326595 and JNJ-64619178, have entered clinical trials and demonstrated the potential of targeting this enzyme. However, the development of next-generation inhibitors like Prmt5-IN-28 and other advanced compounds aims to improve upon the potency, selectivity, and overall therapeutic profile.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for a representative next-generation inhibitor (Compound 20) and first-generation inhibitors, highlighting differences in their biochemical potency and cellular activity.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Parameter | Compound 20 (Next-Gen) | GSK3326595 (First-Gen) | JNJ-64619178 (First-Gen) | Reference |
| Biochemical IC50 | 4.2 nM | 9.2 nM | Not directly compared | [1] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency.
Table 2: Cellular Activity of PRMT5 Inhibitors
| Parameter | Compound 20 (Next-Gen) | GSK3326595 (First-Gen) | JNJ-64619178 (First-Gen) | Reference |
| Cellular Thermal Shift (ΔTm) | 7.2 °C | 5.5 °C | Not directly compared | [1] |
| MV-4-11 Cell Proliferation IC50 | 15.3 nM | 25.6 nM | Not directly compared | [1] |
| MDA-MB-468 Cell Proliferation IC50 | 21.4 nM | 45.3 nM | Not directly compared | [1] |
Cellular Thermal Shift Assay (CETSA) measures the extent to which an inhibitor stabilizes the target protein within cells, with a larger temperature shift (ΔTm) indicating better target engagement. Cell proliferation IC50 indicates the inhibitor concentration needed to reduce cell growth by 50%.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of PRMT5 inhibitors are provided below.
Biochemical PRMT5 Inhibition Assay (AlphaLISA)
This assay is used to determine the biochemical potency (IC50) of inhibitors against the PRMT5 enzyme.
-
Enzyme and Substrate Preparation : Purified recombinant human PRMT5/MEP50 complex is used as the enzyme source. A biotinylated peptide derived from histone H4 is used as the substrate.
-
Reaction Mixture : The reaction is performed in an assay buffer (e.g., 30mM Tris, pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20) containing the PRMT5/MEP50 enzyme, the biotinylated histone H4 substrate, and S-adenosyl-L-methionine (SAM) as the methyl donor.[2]
-
Inhibitor Addition : Serial dilutions of the test inhibitors are added to the reaction mixture.
-
Incubation : The reaction is incubated at room temperature for a defined period (e.g., 1 hour) to allow for the methylation reaction to occur.
-
Detection : Streptavidin-coated Donor beads and Acceptor beads conjugated with an antibody specific for the symmetrically dimethylated H4R3 are added. In the presence of the methylated substrate, the Donor and Acceptor beads are brought into proximity, generating a chemiluminescent signal that is proportional to PRMT5 activity.
-
Data Analysis : The signal is measured using a suitable plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This assay assesses the direct binding of an inhibitor to PRMT5 within intact cells.
-
Cell Treatment : Cultured cells (e.g., MV-4-11) are treated with the PRMT5 inhibitor or a vehicle control (DMSO) and incubated to allow for compound uptake.
-
Heat Challenge : The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis : After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification and Western Blotting : The amount of soluble PRMT5 at each temperature is quantified by Western blotting using a PRMT5-specific antibody.
-
Data Analysis : The melting curves are generated by plotting the amount of soluble PRMT5 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization. The difference in the melting temperature (ΔTm) between the inhibitor-treated and vehicle-treated samples is calculated.
Cell Viability Assay
This assay measures the effect of PRMT5 inhibitors on the proliferation of cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., MV-4-11, MDA-MB-468) are seeded in 96-well plates and allowed to adhere.
-
Inhibitor Treatment : The cells are treated with a range of concentrations of the PRMT5 inhibitor or a vehicle control.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is measured using a colorimetric assay such as MTS or MTT.
-
Data Analysis : The absorbance is read using a plate reader, and the cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blotting for Symmetric Dimethylarginine (sDMA)
This method is used to assess the downstream effects of PRMT5 inhibition by measuring the levels of sDMA on target proteins.
-
Cell Treatment and Lysis : Cells are treated with the PRMT5 inhibitor, and cell lysates are prepared.
-
Protein Quantification : The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is incubated with a primary antibody that specifically recognizes the sDMA mark, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis : The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified and normalized to a loading control.
Mandatory Visualization
The following diagrams illustrate key signaling pathways affected by PRMT5 and a typical experimental workflow for inhibitor characterization.
Caption: PRMT5 Signaling Pathway and its Interplay with PI3K/AKT and ERK Pathways.
Caption: Workflow for the Characterization of PRMT5 Inhibitors.
Conclusion
The available preclinical data suggests that next-generation PRMT5 inhibitors, such as Compound 20, exhibit enhanced biochemical potency and cellular activity compared to first-generation inhibitors like GSK3326595. This is evidenced by lower IC50 values in both biochemical and cell proliferation assays, as well as a greater thermal stabilization of the PRMT5 target in cells. These improvements may translate to a better therapeutic window and enhanced efficacy in clinical settings. The ongoing development of novel PRMT5 inhibitors holds promise for more effective treatments for a range of cancers where PRMT5 is a key driver of malignancy. Further head-to-head studies and clinical trials will be crucial to fully elucidate the comparative benefits of these next-generation compounds.
References
Prmt5-IN-28 and Alternatives: A Comparative Guide for Ibrutinib-Resistant B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the PRMT5 inhibitor, Prmt5-IN-28, and other therapeutic alternatives in preclinical models of ibrutinib-resistant B-cell malignancies, particularly Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL). This document summarizes key experimental data, outlines detailed methodologies for reproducing these findings, and visualizes relevant biological pathways and workflows to aid in research and development efforts.
Introduction to Ibrutinib Resistance
Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of several B-cell malignancies. It forms a covalent bond with the cysteine 481 residue in the active site of BTK, leading to irreversible inhibition of the B-cell receptor (BCR) signaling pathway that is crucial for the proliferation and survival of malignant B-cells.[1][2] However, a significant portion of patients either do not respond to ibrutinib (primary resistance) or develop resistance after an initial response (acquired resistance).[3][4] The most common mechanism of acquired resistance is a mutation in BTK at the binding site (C481S), which prevents the irreversible binding of ibrutinib.[1] Other mechanisms include mutations in the downstream signaling molecule PLCγ2 or activation of alternative survival pathways.
PRMT5 Inhibition: A Novel Strategy for Ibrutinib Resistance
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in various cancers, including hematological malignancies. PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification regulates numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. In cancer, dysregulated PRMT5 activity can promote cell proliferation, inhibit apoptosis, and enhance invasion and metastasis.
Targeting PRMT5 presents a novel approach to overcome ibrutinib resistance. PRMT5 inhibition has demonstrated efficacy in preclinical models of ibrutinib-resistant MCL by reducing tumor burden and improving survival. This suggests that PRMT5-dependent pathways may represent a key vulnerability in ibrutinib-resistant tumors.
Comparative Efficacy Data
The following tables summarize the available preclinical and clinical data for PRMT5 inhibitors and other therapeutic alternatives in ibrutinib-resistant models. While specific data for this compound is limited in the public domain, data from other potent PRMT5 inhibitors such as PRT382 are presented as a surrogate to demonstrate the potential of this drug class.
Table 1: Preclinical Efficacy of PRMT5 Inhibitors in Ibrutinib-Resistant Mantle Cell Lymphoma (MCL)
| Compound | Model System | Key Findings | Reference |
| PRT382 (PRMT5 Inhibitor) | Ibrutinib-Resistant MCL Patient-Derived Xenograft (PDX) | Significantly decreased disease burden and improved median survival (48 to 83 days, p=0.0045) compared to control. Ibrutinib showed no significant survival benefit in this model. | |
| GSK3326595 (PRMT5 Inhibitor) | p53 wild-type Z-138 MCL xenograft | Significant anti-tumor activity. | |
| MRTX1719 (MTA-Cooperative PRMT5 Inhibitor) | MTAP-deleted tumor xenografts | Dose-dependent tumor growth inhibition. |
Table 2: Efficacy of Alternative Therapies in Ibrutinib-Resistant B-Cell Malignancies
| Therapy Class | Compound(s) | Malignancy | Key Efficacy Data | Reference(s) |
| Next-Generation BTK Inhibitors | Acalabrutinib | CLL (Ibrutinib-intolerant) | Overall Response Rate (ORR): 73% | |
| Zanubrutinib | Relapsed/Refractory CLL/SLL | Superior Progression-Free Survival (PFS) compared to ibrutinib. At 2 years, PFS rate was 79.5% for zanubrutinib vs. 67.3% for ibrutinib. | ||
| BCL-2 Inhibitors | Venetoclax | Relapsed/Refractory MCL (post-BTKi) | ORR: 53% (18% Complete Response) | |
| Venetoclax + Ibrutinib | Relapsed/Refractory MCL | Median PFS: 31.9 months (combination) vs. 22.1 months (ibrutinib + placebo) | ||
| PI3K Inhibitors | Duvelisib + Venetoclax | Ibrutinib-Resistant MCL | Synergistic anti-tumor activity in preclinical models. | |
| KA2237 (PI3K-β/δ inhibitor) | Ibrutinib-Resistant DLBCL | Significantly reduced tumor volume in xenografts. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.
References
- 1. onclive.com [onclive.com]
- 2. Zanubrutinib Outperforms Ibrutinib in Relapsed or Refractory CLL/SLL - Oncology Practice Management [oncpracticemanagement.com]
- 3. Efficacy of venetoclax monotherapy in patients with relapsed, refractory mantle cell lymphoma after Bruton tyrosine kinase inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
A Comparative Analysis of PRMT5 Inhibitors: Prmt5-IN-28 and the Landscape of SAM-Competitive Inhibition
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal target in oncology due to its critical role in cellular processes frequently dysregulated in cancer, including gene transcription, mRNA splicing, and signal transduction. This has led to the development of numerous small molecule inhibitors aimed at curtailing its activity. This guide provides a comparative analysis of Prmt5-IN-28 and other prominent S-adenosylmethionine (SAM)-competitive PRMT5 inhibitors, offering a resource for researchers in the field.
While this compound is identified as an inhibitor of the PRMT5 enzyme, specific publicly available quantitative data on its biochemical and cellular potency (e.g., IC50 values) and selectivity profile were not available in the searched resources. Therefore, this guide will present a comparative overview of well-characterized SAM-competitive inhibitors to provide a benchmark for evaluating novel compounds like this compound.
Quantitative Comparison of SAM-Competitive PRMT5 Inhibitors
The following tables summarize the biochemical potency and cellular activity of several key SAM-competitive PRMT5 inhibitors. This data provides a snapshot of their relative efficacy and serves as a baseline for the evaluation of new chemical entities.
Table 1: Biochemical Potency of SAM-Competitive PRMT5 Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Assay Type |
| This compound | PRMT5 | Data not available | - |
| LLY-283 | PRMT5 | 22 | Radiometric |
| PF-06939999 | PRMT5 | <0.005 (Ki) | Not specified |
| JNJ-64619178 (Onametostat) | PRMT5 | 0.14 | Not specified |
Table 2: Cellular Activity of SAM-Competitive PRMT5 Inhibitors
| Inhibitor | Cell Line | Cellular IC50 | Assay Type |
| This compound | Data not available | Data not available | - |
| LLY-283 | A375 | 46 nM (proliferation) | Cell Proliferation Assay |
| PF-06939999 | A427 | 1.1 nM (SDMA inhibition) | SDMA Western Blot |
| JNJ-64619178 (Onametostat) | NCI-H1048 | Potent antiproliferative activity | Cell Proliferation Assay |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how their efficacy is measured, the following diagrams illustrate the PRMT5 signaling pathway and a general workflow for inhibitor evaluation.
Caption: PRMT5 signaling pathway and mechanism of SAM-competitive inhibition.
Caption: General experimental workflow for the evaluation of PRMT5 inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor performance. Below are representative methodologies for key assays.
Biochemical PRMT5 Enzymatic Assay (Radiometric)
This assay measures the enzymatic activity of PRMT5 by quantifying the transfer of a tritiated methyl group from SAM to a substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a reaction plate, combine the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of a PRMT5 inhibitor on the proliferation of cancer cells by measuring ATP levels, which correlate with cell viability.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, Z-138 mantle cell lymphoma)
-
Complete cell culture medium
-
Test inhibitor
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete culture medium.
-
Treat the cells with the diluted inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 to 144 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Western Blotting for Symmetric Dimethylarginine (SDMA) Levels
This method assesses the in-cell target engagement of a PRMT5 inhibitor by measuring the reduction in the levels of SDMA, a direct product of PRMT5 activity.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with various concentrations of the test inhibitor for a defined period.
-
Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody or perform a parallel blot.
-
Quantify the band intensities and normalize the SDMA signal to the loading control to determine the relative reduction in SDMA levels.
Prmt5-IN-28 and Beyond: A Comparative Guide to PRMT5 Inhibition in Combination with Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is rapidly evolving, with a growing focus on combination strategies to enhance efficacy and overcome resistance. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal therapeutic target, and its inhibitors, such as Prmt5-IN-28, are at the forefront of this research. This guide provides an objective comparison of the performance of PRMT5 inhibitors in combination with other epigenetic modifiers and conventional therapies, supported by experimental data. While specific combination data for this compound is limited in publicly available literature, this guide will utilize data from other well-characterized and clinically relevant PRMT5 inhibitors as benchmarks for this class of compounds.
The Rationale for Combination Therapy
PRMT5 is a Type II protein arginine methyltransferase that plays a crucial role in regulating gene expression, mRNA splicing, DNA damage repair, and signal transduction. Its dysregulation is implicated in a wide range of cancers, making it a compelling target for therapeutic intervention. The rationale for combining PRMT5 inhibitors with other anticancer agents stems from the potential for synergistic effects, where the combined treatment is more effective than the sum of its individual components. This can be achieved by targeting multiple nodes within a cancer-driving pathway, inducing synthetic lethality, or sensitizing cancer cells to the effects of another drug.
Performance of PRMT5 Inhibitors in Combination Therapies
Preclinical studies have demonstrated the synergistic potential of PRMT5 inhibitors when combined with a variety of other therapeutic agents, including other epigenetic modifiers, DNA damaging agents, and targeted therapies.
Combination with other Epigenetic Modifiers
The interplay between different epigenetic modifications provides a strong rationale for combining inhibitors that target distinct regulatory mechanisms.
MAT2A Inhibitors: The combination of PRMT5 inhibitors with MAT2A inhibitors has shown strong synthetic lethality in glioma models. MAT2A is crucial for the production of S-adenosylmethionine (SAM), the primary methyl donor for PRMT5. By inhibiting both the enzyme and the availability of its essential cofactor, this combination leads to a more profound and sustained suppression of PRMT5 activity.[1][2][3][4]
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors represent another class of epigenetic modifiers that can synergize with PRMT5 inhibition. While direct combination studies with specific PRMT5 inhibitors are emerging, the rationale lies in the crosstalk between histone arginine methylation and histone acetylation. Combined inhibition can lead to a more open chromatin state, reactivating tumor suppressor genes that are silenced by multiple epigenetic mechanisms.[5]
Combination with DNA Damaging Agents and PARP Inhibitors
PRMT5 plays a key role in the DNA damage response (DDR). Its inhibition can impair the repair of DNA double-strand breaks, sensitizing cancer cells to DNA damaging agents like cisplatin and PARP inhibitors.
Cisplatin: In triple-negative breast cancer (TNBC) cell lines, the combination of the PRMT5 inhibitor EPZ015938 with cisplatin resulted in a synergistic reduction in cell proliferation and colony formation. For instance, in the BT20 cell line, the combination treatment significantly decreased colony number by 63.7% compared to cisplatin alone (20.4% reduction) or EPZ015938 alone (46.7% reduction).
PARP Inhibitors: A growing body of evidence supports the potent synergy between PRMT5 inhibitors and PARP inhibitors across various cancer types, including breast, ovarian, and bladder cancers, as well as acute myeloid leukemia (AML). Inhibition of PRMT5 can induce a "BRCAness" phenotype by downregulating key homologous recombination repair proteins, rendering cancer cells highly dependent on PARP-mediated DNA repair. This creates a synthetic lethal vulnerability that can be exploited by PARP inhibitors.
Combination with Targeted Therapies
BCL-2 Inhibitors: In mantle cell lymphoma (MCL), inhibition of PRMT5 has been shown to downregulate the anti-apoptotic protein BCL-2, creating a vulnerability that can be targeted by the BCL-2 inhibitor venetoclax. The combination of a PRMT5 inhibitor with venetoclax resulted in synergistic cell death in MCL cell lines and preclinical models.
EGFR/HER2 Inhibitors: In TNBC models, particularly those with high EGFR expression, combining PRMT5 inhibitors with EGFR/HER2 inhibitors like erlotinib and neratinib has demonstrated synergistic anti-proliferative effects.
Quantitative Data Summary
The following tables summarize the quantitative data from key combination studies.
Table 1: Synergistic Effects of PRMT5 Inhibitor EPZ015938 with Cisplatin in TNBC Cell Lines
| Cell Line | Combination Effect on Proliferation | Reduction in Colony Formation (Combination vs. Single Agents) |
| BT20 | Synergy | 63.7% reduction (Combo) vs. 20.4% (Cisplatin) & 46.7% (EPZ015938) |
| MDA-MB-468 | Synergy | 77.8% reduction (Combo) vs. 35.4% (Cisplatin) & 45.6% (EPZ015938) |
| MDA-MB-453 | Synergy | Not Reported |
| MDA-MB-231 | Additivity | Not Reported |
Table 2: Efficacy of PRMT5 Inhibitors in Bladder Cancer Cell Lines
| Cell Line | MTAP Status | PRMT5 Inhibitor (AZ14209703) IC50 (10-day) |
| RT4 | Deficient | 100 nM |
| UMUC-3 | Deficient | 260 nM |
| 5637 | Proficient | 2.24 µM |
| J82 | Proficient | > 10 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of the PRMT5 inhibitor, the combination agent, or both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with the indicated concentrations of the drugs.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Express the results as a percentage of the control (untreated) wells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired drug concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment groups and administer the drugs (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Rationale for PRMT5 inhibitor combination therapies.
Caption: Workflow for in vitro evaluation of combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. login.medscape.com [login.medscape.com]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating PRMT5 Inhibitors: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in various cancers. Its role in critical cellular processes, including gene transcription, mRNA splicing, and the DNA damage response, has spurred the development of potent and selective inhibitors. This guide provides a comparative analysis of key PRMT5 inhibitors, focusing on their in vitro and in vivo specificity, supported by experimental data and detailed protocols.
It is important to note that while the initial topic included "Prmt5-IN-28," a thorough search of scientific literature and public databases did not yield specific experimental data for a compound with this identifier. "this compound" is listed by chemical suppliers, often referred to as "compound 36," but lacks published in vitro or in vivo specificity and efficacy data.[1] Therefore, this guide will focus on well-characterized PRMT5 inhibitors, namely EPZ015666 (GSK3235025) and GSK3326595, to provide a robust framework for comparison.
Introduction to PRMT5 and its Role in Cancer
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[2] This post-translational modification plays a crucial role in regulating signal transduction, cell proliferation, and survival.[2] Dysregulation of PRMT5 activity and its overexpression have been linked to the progression of numerous cancers, including lymphoma, lung cancer, breast cancer, and glioblastoma, often correlating with poor patient prognosis.[2][3] PRMT5 exerts its oncogenic functions by modulating key signaling pathways such as the p53, PI3K/AKT, and STAT3 pathways.
In Vitro Specificity and Potency
The in vitro activity of PRMT5 inhibitors is typically assessed through enzymatic and cell-based assays. Enzymatic assays measure the direct inhibition of PRMT5's methyltransferase activity, while cellular assays evaluate the inhibitor's ability to modulate PRMT5-dependent processes in cancer cell lines.
Comparative In Vitro Data
| Inhibitor | Target | Assay Type | IC50 / Ki | Cell Line | Cellular Endpoint | Cellular IC50 | Reference |
| EPZ015666 (GSK3235025) | PRMT5 | Enzymatic | 22 nM (IC50) | Mantle Cell Lymphoma (MCL) | SmD3 methylation inhibition, Cell proliferation | 96-904 nM | |
| GSK3326595 | PRMT5 | Enzymatic | 9.2 nM (IC50) | MV-4-11 (AML) | Cell proliferation | Not specified | |
| This compound | PRMT5 | Not specified | No data available | Not specified | Not specified | No data available |
In Vivo Efficacy
The in vivo efficacy of PRMT5 inhibitors is evaluated in preclinical animal models, typically xenografts, where human cancer cells are implanted into immunocompromised mice. These studies assess the inhibitor's ability to suppress tumor growth and its impact on pharmacodynamic biomarkers.
Comparative In Vivo Data
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Pharmacodynamic Marker | Reference |
| EPZ015666 (GSK3235025) | Mantle Cell Lymphoma Xenograft | 25-200 mg/kg, oral, twice daily | Dose-dependent antitumor activity | SmD3 methylation inhibition | |
| GSK3326595 | MV-4-11 Xenograft (AML) | 10 mg/kg, intraperitoneal, twice daily | 47.6% | sDMA reduction | |
| This compound | Not specified | No data available | No data available | No data available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PRMT5 inhibitor specificity.
In Vitro PRMT5 Enzymatic Assay (Radiometric)
-
Reaction Setup : Prepare a reaction mixture containing recombinant human PRMT5/MEP50 complex, a histone H4 peptide substrate, and the test inhibitor at various concentrations in an appropriate assay buffer.
-
Initiation : Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine (³H-SAM).
-
Incubation : Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination : Stop the reaction by adding trichloroacetic acid.
-
Detection : Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
-
Cell Treatment : Plate cancer cells (e.g., MCF7) and treat with the PRMT5 inhibitor at various concentrations for a specified time (e.g., 48-72 hours).
-
Lysis : Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane and incubate with a primary antibody specific for sDMA, followed by an HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the dose-dependent reduction in global sDMA levels.
In Vivo Xenograft Tumor Model
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., Z-138) into the flank of immunocompromised mice.
-
Tumor Growth : Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment : Randomize the mice into vehicle control and treatment groups. Administer the PRMT5 inhibitor at the desired dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement : Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis : At the end of the study, collect tumor and plasma samples to assess the levels of pharmacodynamic biomarkers such as sDMA by Western blot or ELISA.
-
Data Analysis : Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PRMT5 inhibition can aid in understanding the mechanism of action and designing experiments.
Caption: PRMT5 signaling pathways in cancer.
Caption: Workflow for PRMT5 inhibitor evaluation.
Conclusion
The development of specific and potent PRMT5 inhibitors like EPZ015666 and GSK3326595 represents a promising avenue for cancer therapy. This guide provides a comparative overview of their in vitro and in vivo performance, alongside standardized protocols to aid researchers in their evaluation of novel PRMT5-targeting compounds. While "this compound" remains a commercially available compound, the lack of publicly accessible experimental data precludes a direct comparison. Researchers are encouraged to seek detailed datasheets or published literature for any specific inhibitor to make informed decisions for their studies. The continued investigation into the nuanced roles of PRMT5 in cancer will undoubtedly pave the way for more effective and targeted epigenetic therapies.
References
Prmt5 Inhibition: A Synergistic Strategy to Enhance Chemotherapy Efficacy
A comprehensive analysis of preclinical data reveals the promising synergy between PRMT5 inhibitors, such as Prmt5-IN-28, and conventional chemotherapy agents across a range of cancers. By disrupting key cellular processes like DNA damage repair and cell cycle progression, PRMT5 inhibition sensitizes cancer cells to the cytotoxic effects of chemotherapy, offering a potential avenue to overcome drug resistance and improve therapeutic outcomes.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular functions, including gene transcription, RNA splicing, and signal transduction, making it a compelling target in oncology.[1][2] Preclinical evidence strongly suggests that inhibiting PRMT5 can significantly enhance the anti-tumor activity of various chemotherapy drugs. This guide provides a comparative overview of the synergistic effects observed when combining PRMT5 inhibitors with different classes of chemotherapeutic agents, supported by experimental data and detailed methodologies.
Synergistic Combinations: An Overview
Extensive research has demonstrated that the synergistic potential of PRMT5 inhibitors is not universal across all chemotherapy agents. The most robust synergies have been observed with DNA-damaging agents, highlighting the role of PRMT5 in the DNA damage response (DDR).
Prmt5 Inhibition and Platinum-Based Chemotherapy (Cisplatin)
The combination of PRMT5 inhibitors with cisplatin has shown significant synergistic effects in triple-negative breast cancer (TNBC) and lung cancer.[3][4][5] Inhibition of PRMT5 in conjunction with cisplatin leads to increased DNA damage, cell cycle arrest, and apoptosis. Studies have reported that this combination can be effective even in cell lines resistant to PRMT5 inhibition alone, suggesting a broader clinical applicability.
Prmt5 Inhibition and Antimetabolites (Gemcitabine)
In pancreatic ductal adenocarcinoma (PDAC), PRMT5 inhibition has been identified as a synthetic lethal partner with gemcitabine. The combination leads to an accumulation of excessive DNA damage due to impaired homology-directed DNA repair (HDR) mechanisms. This synergistic interaction results in a significant reduction of tumor growth in vivo.
Prmt5 Inhibition and Topoisomerase Inhibitors (Doxorubicin, Camptothecin)
Moderate synergistic effects have been observed when combining PRMT5 inhibitors with doxorubicin and camptothecin in TNBC cell lines. The underlying mechanism is also linked to the potentiation of DNA damage.
Prmt5 Inhibition and Taxanes (Paclitaxel)
Interestingly, studies in TNBC have shown a lack of synergy between PRMT5 inhibition and paclitaxel. However, another study in lung adenocarcinoma revealed that acquired resistance to PRMT5 inhibitors can induce collateral sensitivity to paclitaxel, suggesting a potential sequential treatment strategy.
Quantitative Analysis of Synergy
The following tables summarize the quantitative data from key preclinical studies, demonstrating the synergistic effects of combining PRMT5 inhibitors with chemotherapy agents.
| Cancer Type | PRMT5 Inhibitor | Chemotherapy Agent | Cell Lines | Key Findings | Reference |
| Triple-Negative Breast Cancer | EPZ015938 | Cisplatin | BT20, MDA-MB-468, MDA-MB-453 | Strong synergy observed, with synergy scores >30 and low Combination Index (CI) values. Significant reduction in colony formation. | |
| Triple-Negative Breast Cancer | EPZ015938 | Doxorubicin, Camptothecin | Multiple TNBC cell lines | Lesser but still synergistic interaction observed. | |
| Triple-Negative Breast Cancer | EPZ015938 | Paclitaxel | Multiple TNBC cell lines | No synergy observed. | |
| Pancreatic Cancer | EPZ015666, EPZ015938 | Gemcitabine | PDAC cell lines | Robust synergistic activity with ~80% of dose combinations showing a CI < 1. | |
| Pancreatic Cancer | JNJ-64619178 | Gemcitabine + Paclitaxel | PDX models | Combination therapy resulted in a 26% lower tumor weight compared to Gemcitabine + Paclitaxel alone. | |
| Lung Cancer | AMI-1 | Cisplatin | A549, DMS 53 | Synergistic effect with CI values of 0.9 and 0.6 at 5 and 10 µM of AMI-1, respectively. Significant reduction in cell viability. | |
| Colorectal Cancer | GSK3326595 | Irinotecan (CPT-11) | MSS CRC models | PRMT5 inhibition enhances CPT-11 sensitivity and induces a mismatch repair deficiency-like state. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Proliferation and Viability Assays
-
Objective: To assess the effect of single and combination drug treatments on cell growth.
-
Method:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density.
-
After 24 hours of incubation, cells are treated with varying concentrations of the PRMT5 inhibitor, the chemotherapy agent, or a combination of both.
-
Cells are incubated for a period equivalent to four mitotic cycles (e.g., 7 days for TNBC cells).
-
Cell viability is measured using assays such as CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.
-
The percentage of viable cells is normalized to DMSO-treated control cells.
-
Synergy is calculated using software like Combenefit, which is based on the Loewe additivity model.
-
Colony Formation Assay
-
Objective: To evaluate the long-term proliferative capacity of cells after drug treatment.
-
Method:
-
Cells are seeded at a low density in 6-well plates.
-
After 24 hours, cells are treated with the drugs of interest, alone or in combination, at specified concentrations.
-
The medium containing the drugs is replaced with fresh medium after a defined period (e.g., 72 hours).
-
Cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies is quantified using software such as ImageJ.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of combination therapies in a living organism.
-
Method:
-
Patient-derived xenograft (PDX) or cell-line-derived xenograft (CDX) models are established by implanting tumor cells or tissues into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, PRMT5 inhibitor alone, chemotherapy alone, combination).
-
Drugs are administered according to a predefined schedule and dosage.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Toxicity is monitored by recording mouse body weight throughout the experiment.
-
Visualizing the Mechanisms of Synergy
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic interaction between PRMT5 inhibitors and chemotherapy.
Caption: Mechanism of synergy between PRMT5 inhibitors and DNA damaging agents.
Caption: General workflow for evaluating drug synergy in preclinical models.
Conclusion
The preclinical data strongly support the rationale for combining PRMT5 inhibitors with specific chemotherapy agents to enhance anti-tumor efficacy. The synergy is most pronounced with DNA-damaging agents like cisplatin and gemcitabine, primarily through the potentiation of DNA damage and impairment of DNA repair pathways. These findings provide a solid foundation for the clinical investigation of PRMT5 inhibitors as part of combination therapy regimens for various cancer types, with the potential to improve patient outcomes and overcome therapeutic resistance. Further research is warranted to delineate the precise molecular mechanisms underlying these synergistic interactions and to identify predictive biomarkers for patient stratification.
References
- 1. mdpi.com [mdpi.com]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of PRMT5 Inhibition on Splicing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the orthogonal validation of the effects of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors on mRNA splicing. While specific data for Prmt5-IN-28 is not extensively available in the public domain, this document outlines the established methodologies and expected outcomes based on studies of other potent PRMT5 inhibitors. These approaches provide a robust strategy to confirm that the observed splicing alterations are a direct consequence of PRMT5 inhibition.
Introduction to PRMT5 and Splicing
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. A key role of PRMT5 is in the regulation of pre-mRNA splicing through the methylation of components of the spliceosome, such as the Sm proteins (e.g., SmB/B', SmD1, SmD3). This post-translational modification is essential for the proper assembly and function of small nuclear ribonucleoproteins (snRNPs), the core machinery of the spliceosome.
Inhibition of PRMT5's catalytic activity is a promising therapeutic strategy in various cancers. Small molecule inhibitors of PRMT5 have been shown to induce global changes in mRNA splicing, leading to anti-proliferative effects. The most common splicing alterations observed upon PRMT5 inhibition are intron retention and exon skipping .
Orthogonal validation is crucial to ensure that the observed cellular phenotypes and splicing changes are on-target effects of the inhibitor and not due to off-target activities. This involves comparing the effects of the chemical inhibitor with genetic methods of target perturbation, such as siRNA/shRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of PRMT5.
Comparative Analysis of Splicing Alterations
The primary consequence of PRMT5 inhibition on a cellular level is a widespread disruption of normal splicing patterns. This is quantifiable through next-generation sequencing of the transcriptome (RNA-seq).
Table 1: Summary of Splicing Changes Induced by PRMT5 Perturbation
| Method of PRMT5 Perturbation | Predominant Splicing Alterations | Key Affected Genes/Pathways | Reference Cell Lines |
| Chemical Inhibition (e.g., JNJ-64619178, GSK3326595) | Increased intron retention, Exon skipping | Genes involved in cell cycle, DNA repair, and RNA processing | Melanoma (CHL1, A375), Glioblastoma (U87), Lung Cancer (NCI-H520)[1][2][3] |
| Genetic Knockdown (siRNA/shRNA) | Increased intron retention, Exon skipping | Splicing factors (e.g., SRSF1), DNA repair proteins (e.g., TIP60) | Acute Myeloid Leukemia (THP-1), Breast Cancer (MCF-7)[4][5] |
| Genetic Knockout (CRISPR-Cas9) | Increased intron retention, Exon skipping | Adrenergic signaling pathway genes (in heart tissue), DNA repair factors | Mouse Embryonic Fibroblasts, Murine Hematopoietic Stem and Progenitor Cells |
Experimental Protocols for Orthogonal Validation
A multi-pronged approach is recommended to validate the effects of a PRMT5 inhibitor like this compound on splicing.
Analysis of Global Splicing Changes via RNA-Sequencing
Objective: To identify and quantify global changes in alternative splicing events upon treatment with this compound and compare them to changes observed with PRMT5 knockdown.
Methodology:
-
Cell Culture and Treatment: Culture selected cell lines (e.g., a cancer cell line known to be sensitive to PRMT5 inhibition) and treat with a dose-range of this compound for a specified time (e.g., 72 hours). In parallel, transfect cells with PRMT5-targeting siRNA or a non-targeting control.
-
RNA Extraction and Library Preparation: Extract total RNA from all treatment groups. Prepare poly(A)-selected RNA libraries for sequencing.
-
High-Throughput Sequencing: Perform deep RNA sequencing (e.g., using an Illumina platform).
-
Bioinformatic Analysis: Align reads to the reference genome and use bioinformatics tools (e.g., rMATS, MAJIQ) to identify and quantify differential alternative splicing events, including intron retention, exon skipping, and alternative 5'/3' splice sites.
Validation of Specific Splicing Events by RT-PCR
Objective: To validate key splicing changes identified by RNA-seq.
Methodology:
-
Primer Design: Design primers flanking the alternative splicing event of interest (e.g., a retained intron or a skipped exon). One primer should be in the preceding exon and the other in the succeeding exon for exon skipping, or within the intron and a flanking exon for intron retention.
-
Reverse Transcription: Synthesize cDNA from the same RNA samples used for RNA-seq.
-
Quantitative PCR (qPCR): Perform qPCR to quantify the relative abundance of the different splice isoforms. The ratio of the isoform with the retained intron or skipped exon to the constitutively spliced isoform can be calculated.
Assessment of a Key Downstream Substrate's Methylation Status by Western Blot
Objective: To confirm that the inhibitor is engaging the target and reducing the symmetric dimethylation of a known PRMT5 substrate involved in splicing.
Methodology:
-
Protein Extraction: Lyse cells from the different treatment groups (inhibitor and siRNA) to extract total protein.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA) on a known PRMT5 substrate like SmB/B' (SYM10 antibody is commonly used). Also, probe for total SmB/B' and a loading control (e.g., β-actin or GAPDH).
-
Detection and Quantification: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the ratio of symmetrically dimethylated SmB/B' to total SmB/B'. A decrease in this ratio upon treatment with this compound, similar to that seen with PRMT5 knockdown, would confirm on-target activity.
Visualizing the Validation Workflow and Pathways
Orthogonal Validation Workflow
Caption: Workflow for the orthogonal validation of a PRMT5 inhibitor's effect on splicing.
PRMT5's Role in the Splicing Pathway
Caption: Simplified pathway of PRMT5's role in pre-mRNA splicing and its inhibition.
Conclusion
The orthogonal validation of a PRMT5 inhibitor's effects on splicing is a critical step in its preclinical characterization. By combining chemical inhibition with genetic perturbation and employing a suite of molecular biology techniques, researchers can confidently attribute the observed splicing defects to the on-target activity of the compound. This guide provides a comprehensive framework and the necessary experimental details to perform such a validation for this compound or any novel PRMT5 inhibitor. The expected outcome is a high degree of concordance between the effects of the inhibitor and genetic knockdown of PRMT5, thereby validating its mechanism of action.
References
- 1. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Prmt5-IN-28
For research use only. Not for use in diagnostic procedures.
This document provides essential guidance for the safe handling and disposal of Prmt5-IN-28, a potent inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact. All personnel handling this compound should be thoroughly trained in chemical safety and waste disposal protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Hazard Assessment and Waste Classification
Waste Streams:
-
Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any disposable lab consumables (e.g., pipette tips, weigh boats, tubes) that have come into direct contact with the compound.[3]
-
Liquid Waste: Encompasses solutions containing this compound, such as stock solutions (commonly in DMSO), experimental media, and solvent rinsates from cleaning contaminated glassware.[3][4]
-
Sharps Waste: Includes any needles, syringes, or other sharp objects contaminated with this compound.
Quantitative Data Summary for Chemical Waste Handling
In the absence of specific experimental protocols for this compound disposal, the following table summarizes general quantitative guidelines for laboratory chemical waste management.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not fill waste containers beyond 90% capacity. | To prevent spills and allow for vapor expansion. |
| pH of Aqueous Waste | Neutralize to a pH between 6.0 and 9.0 before collection. | To prevent corrosive damage to containers and plumbing, and to avoid violent chemical reactions. |
| Solvent Concentration | Halogenated and non-halogenated solvents should be segregated. | To facilitate proper and cost-effective disposal and recycling. |
| Labeling Timeframe | Label waste containers with contents and hazard warnings immediately upon starting waste accumulation. | To ensure proper identification and prevent accidental mixing of incompatible wastes. |
Experimental Protocol: Decontamination of Glassware
This protocol details the standard "triple rinse" procedure for decontaminating glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Appropriate solvent (e.g., ethanol or acetone)
-
Three separate rinse containers
-
Designated hazardous liquid waste container for this compound
Procedure:
-
First Rinse: Add a small amount of the chosen solvent to the contaminated glassware. Swirl the solvent to ensure it contacts all interior surfaces. Pour the rinsate into the first rinse container.
-
Second Rinse: Repeat the process with a fresh aliquot of the solvent, pouring the rinsate into the second rinse container.
-
Third Rinse: Perform a final rinse with another fresh aliquot of the solvent and pour the rinsate into the third rinse container.
-
Waste Collection: Combine the contents of the three rinse containers into the designated hazardous liquid waste container for this compound.
-
Final Cleaning: The triple-rinsed glassware can now be cleaned using standard laboratory detergents and water.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Spill Management
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Solid Spills: Carefully sweep or vacuum the material to avoid generating dust and place it into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container. Clean the spill area with a suitable solvent, and collect all cleaning materials and rinsate as hazardous liquid waste.
Disclaimer: The information provided in this document is intended as a guide and is based on general principles of laboratory safety. Always consult your institution's specific EHS guidelines and the most current safety data sheets for the chemicals you are working with.
References
Essential Safety and Operational Guide for Handling Prmt5-IN-28
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Prmt5-IN-28, a protein arginine methyltransferase 5 (PRMT5) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes procedures based on general principles of laboratory chemical waste management and information for structurally similar compounds. This compound should be treated as a potentially hazardous substance due to its biological activity, which may include anti-proliferative and cytotoxic effects.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment for handling this compound.
| Body Part | PPE Required | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Change frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | For handling powders or creating solutions. If significant aerosolization is possible, a respirator may be necessary. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and maintaining compound integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (2242753-66-6) on the label match the order.[1]
-
Log the compound into the laboratory's chemical inventory system.
2. Storage:
-
Store this compound under the conditions recommended on the Certificate of Analysis.[1][2]
-
Typically, these compounds are stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Keep the container tightly closed in a dry and well-ventilated place.
3. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to avoid inhalation of dust.
-
Consult the product data sheet for solubility information to select the appropriate solvent (e.g., DMSO).
-
To prepare a stock solution, carefully weigh the required amount of this compound powder.
-
Add the solvent to the powder and vortex or sonicate as needed to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use vials to prevent degradation from repeated freeze-thaw cycles.
4. Experimental Use:
-
When using this compound in experiments, always wear the appropriate PPE.
-
Handle all solutions containing the compound with care to avoid splashes and spills.
-
Clearly label all tubes and plates containing this compound.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure a safe laboratory environment.
1. Waste Identification and Segregation:
-
Solid Waste: Includes unused this compound powder, contaminated gloves, lab coats, weigh boats, pipette tips, and tubes. This waste should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Encompasses stock solutions, experimental media containing the compound, and solvent rinsates from cleaning contaminated glassware. This should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[3]
2. Decontamination of Labware:
-
Glassware and equipment that have come into contact with this compound should be decontaminated.
-
A common practice is a triple rinse with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.
-
After decontamination, the labware can be washed according to standard laboratory procedures.
3. Waste Storage and Disposal:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Dispose of all this compound waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal protocols.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling of this compound from receipt to disposal.
PRMT5 Signaling Pathway Inhibition
Caption: Inhibition of PRMT5-mediated protein methylation by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
